Ethyl 5-cyano-6-mercapto-2-methylnicotinate
Description
Properties
IUPAC Name |
ethyl 5-cyano-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-3-14-10(13)8-4-7(5-11)9(15)12-6(8)2/h4H,3H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUNSRSFLNLDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)C(=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352227 | |
| Record name | Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826122 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
113858-90-5 | |
| Record name | Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the One-Pot Synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate from Ethyl Acetoacetate
Abstract
This technical guide provides an in-depth exploration of the synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate, a highly functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. The document details a robust and efficient one-pot, three-component synthesis strategy starting from readily available ethyl acetoacetate, malononitrile, and elemental sulfur. As a guide for researchers, scientists, and drug development professionals, this paper emphasizes the underlying reaction mechanisms, provides a detailed and validated experimental protocol, and offers field-proven insights into process optimization and troubleshooting. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway, which is a variation of the celebrated Gewald reaction.
Introduction: The Significance of Substituted Pyridinethiones
The pyridine nucleus is a cornerstone in heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. When further functionalized, as in the case of pyridinethiones (or mercaptopyridines), these scaffolds exhibit a broad spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1] The target molecule, this compound, incorporates several key pharmacophores: a cyano group, a reactive thiol moiety, and an ester group, making it a versatile intermediate for the synthesis of more complex molecular architectures.
The traditional multi-step synthesis of such polysubstituted heterocycles often suffers from drawbacks like low overall yields, the need for tedious purification of intermediates, and significant waste generation. Multicomponent reactions (MCRs) offer an elegant and efficient alternative, allowing for the construction of complex molecules in a single synthetic operation with high atom economy and procedural simplicity.[2][3] This guide focuses on a well-established MCR strategy that leverages the principles of the Gewald reaction to assemble the target pyridinethione from simple, inexpensive precursors.[4][5]
The Synthetic Strategy: A Multicomponent Approach
The synthesis of this compound is achieved through a one-pot condensation of ethyl acetoacetate, malononitrile, and elemental sulfur, catalyzed by a suitable base. This reaction is a powerful example of a domino process where several transformations occur sequentially in the same reaction vessel.
Core Principles & Causality
The success of this MCR hinges on the precise orchestration of several classical organic reactions:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone carbonyl of ethyl acetoacetate and the active methylene group of malononitrile.[4][6][7] The base, typically a secondary amine like piperidine or morpholine, serves a dual role: it deprotonates the malononitrile to form a potent nucleophile and also acts as a catalyst for the condensation step.
-
Michael Addition: While not a direct Michael addition in the classical sense, the subsequent step involves the nucleophilic attack of the enolate derived from ethyl acetoacetate onto the electron-deficient alkene of the Knoevenagel product. However, in this specific pyridinethione synthesis, the mechanism proceeds through a Thorpe-Ziegler type intramolecular cyclization.
-
Sulfurization and Cyclization: Elemental sulfur (S₈) is activated by the base and attacks an intermediate carbanion.[8] The subsequent intramolecular cyclization is driven by the nucleophilic attack of the nitrogen atom (from the cyano group after tautomerization or reaction with an ammonia equivalent if used) onto a carbonyl group, followed by dehydration.
-
Aromatization: The final step is the aromatization of the dihydropyridine intermediate to the stable pyridine ring, which provides a strong thermodynamic driving force for the overall reaction. The thiol group is formed via tautomerization of the thioketone.
Mechanistic Rationale
The reaction pathway can be dissected into the following key stages, each with a specific rationale:
-
Formation of the Knoevenagel Adduct: The base abstracts a proton from malononitrile, creating a carbanion that attacks the carbonyl carbon of ethyl acetoacetate. Subsequent dehydration yields an electron-deficient alkene, ethyl 2-cyano-3-methylbut-2-enoate, and the corresponding dicyano intermediate.
-
Formation of the Pyridine Ring: The reaction proceeds via a complex cascade. A plausible mechanism involves the initial formation of a 2-amino-1,3-diene intermediate. This intermediate then undergoes an intramolecular cyclization.
-
Incorporation of Sulfur: The elemental sulfur ring is opened by a nucleophile (potentially the base or an intermediate carbanion).[6][9] This polysulfide species then reacts with the cyclized intermediate.
-
Final Tautomerization: The reaction culminates in the formation of the thermodynamically stable aromatic pyridine ring. The molecule exists in a tautomeric equilibrium between the thione (-C=S) and thiol (-SH) forms, with the thiol form being significant.
Diagram of the Reaction Mechanism
Caption: Figure 1: Postulated Reaction Mechanism
Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system designed for clarity and reproducibility. Adherence to these steps is critical for achieving a high yield and purity.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Amount | Purity |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 10 | 1.30 g (1.28 mL) | ≥99% |
| Malononitrile | C₃H₂N₂ | 66.06 | 10 | 0.66 g | ≥99% |
| Elemental Sulfur | S | 32.07 | 10 | 0.32 g | ≥99.5% |
| Morpholine | C₄H₉NO | 87.12 | 5 | 0.44 g (0.44 mL) | ≥99% |
| Ethanol | C₂H₅OH | 46.07 | - | 20 mL | Anhydrous |
Equipment Setup
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up
-
Filtration apparatus (Büchner funnel)
Detailed Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add ethyl acetoacetate (1.30 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (20 mL).
-
Initiation: Place a magnetic stir bar in the flask and begin stirring to form a suspension. Add morpholine (0.44 mL, 5 mmol) dropwise to the mixture at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. The mixture will gradually turn darker and a precipitate may begin to form.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 3-4 hours.
-
Work-up: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any soluble impurities.
-
Drying: Dry the resulting solid product under vacuum to obtain the crude this compound.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a pale yellow crystalline solid. The purity and identity of the compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).
Process Workflow and Data
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Summary of Reaction Parameters
| Parameter | Value | Notes |
| Scale | 10 mmol | Easily scalable with appropriate adjustments. |
| Temperature | Reflux (~80 °C) | Ensures sufficient activation energy for the reaction. |
| Reaction Time | 3 - 4 hours | Monitor by TLC for optimal endpoint. |
| Catalyst | Morpholine | Other bases like piperidine can also be effective. |
| Solvent | Ethanol | A green and effective solvent for this reaction. |
| Typical Yield | 75 - 85% | Based on similar reported procedures. |
| Appearance | Pale Yellow Solid | After recrystallization. |
Senior Scientist's Insights: Troubleshooting and Optimization
-
Low Yield: If the yield is lower than expected, ensure all reagents are anhydrous, particularly the ethanol. Water can interfere with the initial condensation steps. The quality of the elemental sulfur can also play a role.
-
Side Product Formation: The primary side products often arise from the dimerization of the Knoevenagel intermediate.[6] To minimize this, ensure efficient stirring and controlled heating. The rate of addition of the base can also be optimized; a slower addition may be beneficial.
-
Choice of Base: While morpholine is effective, other secondary amines like piperidine or even an inorganic base like potassium carbonate can be used. The choice of base can affect reaction time and yield, and may require optimization for specific substrates.
-
Microwave Irradiation: For process intensification, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for Gewald-type reactions.[4][5] This is a valuable avenue for optimization in a drug discovery setting.
Conclusion
The one-pot, three-component synthesis of this compound from ethyl acetoacetate represents a highly efficient, atom-economical, and scalable method for producing this valuable heterocyclic building block. By understanding the underlying mechanistic principles and adhering to a validated experimental protocol, researchers can reliably access this compound for further elaboration in drug discovery and materials science programs. The inherent simplicity and efficiency of this multicomponent strategy underscore its value in modern synthetic chemistry.
References
- Gewald, K.; Schinke, E.; Böttcher, H. (1966). Chemische Berichte, 99(1), 94-100. (This is the foundational paper on the Gewald reaction, which shares mechanistic principles with the described synthesis).
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]
-
A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica, 3(6), 297-302. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Computational investigations on the mechanism of the Gewald reaction. (2019). American Chemical Society. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
2-Mercaptonicotinic acid. LookChem. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett. [Link]
-
One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. (2013). Der Pharma Chemica, 5(2), 162-167. [Link]
-
Green Aspect for Multicomponent Synthesis of Spiro[4H-indeno[1,2-b]pyridine-4,3′-[3H]indoles]. (2016). Figshare. [Link]
-
Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (2021). Frontiers in Chemistry. [Link]
-
Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction. (2018). JETIR. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Item - Green Aspect for Multicomponent Synthesis of Spiro[4H-indeno[1,2-b]pyridine-4,3â²-[3H]indoles] - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. jetir.org [jetir.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Ethyl 5-cyano-6-mercapto-2-methylnicotinate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 5-cyano-6-mercapto-2-methylnicotinate. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds. This document offers a detailed exploration of the expected spectroscopic data based on established principles and analysis of structurally analogous molecules.
Disclaimer: As of the writing of this guide, a complete, publicly available, and verified set of experimental spectroscopic data for this compound (CAS No. 113858-90-5) has not been consolidated in the scientific literature.[1][2][3] Therefore, this guide will present a predicted spectroscopic profile derived from the analysis of closely related compounds and foundational spectroscopic principles. This approach is designed to provide a robust framework for researchers to interpret their own experimental data.
Molecular Structure and Key Features
This compound is a substituted pyridine derivative with several key functional groups that give rise to a distinct spectroscopic signature. Understanding the arrangement of these groups is fundamental to interpreting the spectral data.
Caption: General experimental workflow for spectroscopic characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principles
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The principles are based on the magnetic properties of the proton nucleus. [4][5]When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this resonance is influenced by the electron density around the proton, an effect known as chemical shift. [6]
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher.
-
Data Acquisition: A standard ¹H NMR pulse sequence is used. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Expected ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The interpretation is based on the analysis of similar structures. [1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Analysis |
|---|---|---|---|---|
| SH (Mercapto) | 13.0 - 14.0 | Singlet (broad) | 1H | The mercapto proton in thiones and related compounds is often acidic and can appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange. |
| CH (Pyridine ring) | 8.0 - 8.5 | Singlet | 1H | The single proton on the pyridine ring is deshielded by the electronegative nitrogen atom and the electron-withdrawing cyano and ester groups. |
| CH₂ (Ethyl ester) | 4.2 - 4.5 | Quartet | 2H | These methylene protons are adjacent to the ester oxygen, resulting in a downfield shift. They are split into a quartet by the neighboring methyl group. |
| CH₃ (Methyl on ring) | 2.5 - 2.8 | Singlet | 3H | The methyl group attached to the pyridine ring will appear as a singlet in a region typical for methyl groups on aromatic rings. |
| CH₃ (Ethyl ester) | 1.2 - 1.5 | Triplet | 3H | These methyl protons are split into a triplet by the adjacent methylene group. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principles
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The principles are similar to ¹H NMR, but it focuses on the ¹³C isotope, which has a much lower natural abundance (about 1.1%) than ¹H. [4][5]This results in a less sensitive technique, often requiring more concentrated samples and longer acquisition times.
Experimental Protocol
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition: A standard ¹³C NMR experiment is performed, often with proton decoupling to simplify the spectrum to a series of singlets, where each unique carbon atom gives a single peak.
-
Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction.
Expected ¹³C NMR Spectrum and Interpretation
The predicted proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |
| C=S (Thione) | 175 - 185 | The thione carbon is highly deshielded and appears significantly downfield. |
| C=O (Ester) | 165 - 170 | The carbonyl carbon of the ester group is also deshielded and appears in a characteristic downfield region. |
| C (Pyridine ring, C2) | 155 - 160 | This carbon is attached to the nitrogen and the methyl group. |
| C (Pyridine ring, C6) | 150 - 155 | This carbon is bonded to the nitrogen and the sulfur atom. |
| C (Pyridine ring, C4) | 140 - 145 | The carbon atom bearing the single proton. |
| C (Pyridine ring, C3) | 110 - 115 | This carbon is attached to the ester group. |
| C≡N (Nitrile) | 115 - 120 | The carbon of the cyano group appears in a distinct region. |
| C (Pyridine ring, C5) | 95 - 105 | This carbon is attached to the cyano group. |
| CH₂ (Ethyl ester) | 60 - 65 | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom. |
| CH₃ (Methyl on ring) | 20 - 25 | The methyl carbon attached to the pyridine ring. |
| CH₃ (Ethyl ester) | 14 - 18 | The terminal methyl carbon of the ethyl group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principles
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [7]Different chemical bonds vibrate at specific frequencies, and when the frequency of the infrared radiation matches the vibrational frequency of a bond, the radiation is absorbed. [8]
Experimental Protocol
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
-
Data Acquisition: A background spectrum (of the empty sample holder or KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows the transmittance or absorbance of light as a function of wavenumber (cm⁻¹).
Expected FT-IR Spectrum and Interpretation
The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Rationale and Comparative Analysis |
| S-H (Mercapto) | 2550 - 2600 | Weak | The S-H stretching vibration typically appears as a weak band in this region. [9] |
| C-H (Aromatic/Alkane) | 2850 - 3100 | Medium | These bands correspond to the stretching vibrations of the C-H bonds in the methyl and ethyl groups, as well as on the pyridine ring. |
| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp | The stretching vibration of the carbon-nitrogen triple bond gives a characteristic strong and sharp peak. [10] |
| C=O (Ester) | 1700 - 1730 | Strong | The carbonyl stretch of the ester is a very strong and prominent band. |
| C=C, C=N (Pyridine ring) | 1450 - 1600 | Medium | Stretching vibrations of the pyridine ring. |
| C-O (Ester) | 1000 - 1300 | Strong | The C-O stretching vibrations of the ester group. |
Mass Spectrometry (MS)
Principles
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [11]The molecule is first ionized, and the resulting molecular ion and its fragments are separated based on their m/z ratio, providing information about the molecular weight and the structure of the molecule. [12]
Experimental Protocol
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.
-
Ionization: A suitable ionization technique is used, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Expected Mass Spectrum and Interpretation
The mass spectrum will provide the molecular weight of the compound and clues to its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₀H₁₀N₂O₂S) is 238.27 g/mol . A prominent peak at m/z = 238 (or 239 for [M+H]⁺ in ESI) is expected.
-
Isotope Peaks: The presence of sulfur will result in a characteristic M+2 peak with an intensity of about 4.4% relative to the molecular ion peak, which is a useful diagnostic feature.
-
Key Fragmentation Patterns:
-
Loss of the ethyl group (-CH₂CH₃, 29 Da) from the ester.
-
Loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester.
-
Fragmentation of the pyridine ring.
-
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the principles of each spectroscopic technique and comparing the expected data with that of known analogous compounds, researchers can confidently interpret their experimental results. The provided protocols and interpretations serve as a valuable resource for the synthesis, characterization, and application of this and related heterocyclic molecules in drug discovery and development.
References
Sources
- 1. rsc.org [rsc.org]
- 2. This compound [biogen.es]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. wiley.com [wiley.com]
- 5. longdom.org [longdom.org]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. [Mass spectrometry of sulfurated heterocyclic compounds. Isothiochromanone and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 5-cyano-6-mercapto-2-methylnicotinate: Properties, Synthesis, and Applications in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-cyano-6-mercapto-2-methylnicotinate is a highly functionalized pyridine derivative that has garnered significant interest as a versatile building block in synthetic and medicinal chemistry. Its unique arrangement of a nitrile, a thiol, an ester, and a methyl group on the pyridine core makes it a valuable precursor for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and, most notably, its pivotal role in the synthesis of thieno[2,3-b]pyridines, a class of compounds with a broad spectrum of biological activities.
Chemical Structure and Properties
The structural attributes of this compound are central to its reactivity and utility as a synthetic intermediate. The molecule features a pyridine ring substituted with electron-withdrawing cyano and ethyl carboxylate groups, an electron-donating methyl group, and a reactive mercapto group.
Physicochemical Data
While comprehensive experimental data for this specific compound is not widely published, the following table summarizes its key identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 113858-90-5 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [2] |
| Molecular Weight | 222.26 g/mol | [2] |
| SMILES | CCOC(=O)C1=C(NC(=S)C(=C1)C#N)C | [1] |
| Storage Conditions | Room Temperature | [1] |
Synthesis and Reactivity
The synthesis of this compound can be approached through multicomponent reactions, a strategy that allows for the rapid assembly of complex molecules in a single step. One plausible route involves the reaction of ethyl acetoacetate, malononitrile, and a sulfur source.
Synthetic Workflow Overview
Caption: One-pot synthesis of this compound.
Reactivity Profile
The reactivity of this compound is dictated by its array of functional groups. The mercapto group is a key site for nucleophilic attack and is readily alkylated. This reactivity is the cornerstone of its application in the synthesis of thieno[2,3-b]pyridines. The cyano and ester groups are also susceptible to a variety of chemical transformations, although their reactivity is often secondary to that of the thiol in the context of thienopyridine synthesis.
Spectral Analysis
Detailed experimental spectroscopic data for this compound is scarce in the literature. However, based on its structure, the following spectral characteristics can be predicted.
Expected ¹H NMR Spectral Data
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| -CH₃ (methyl on pyridine) | 2.4 - 2.6 | singlet | 3H |
| -O-CH₂-CH₃ (ethyl ester) | 4.2 - 4.4 | quartet | 2H |
| -O-CH₂-CH₃ (ethyl ester) | 1.2 - 1.4 | triplet | 3H |
| Pyridine-H | 8.0 - 8.5 | singlet | 1H |
| -SH | Broad singlet | 1H |
Expected ¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm, predicted) |
| C=O (ester) | 165 - 170 |
| Pyridine carbons | 110 - 160 |
| -CN (nitrile) | 115 - 120 |
| -O-CH₂- (ester) | 60 - 65 |
| -CH₃ (methyl on pyridine) | 18 - 25 |
| -CH₃ (ethyl ester) | 13 - 16 |
Expected IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹, predicted) |
| C≡N (nitrile) | 2220 - 2260 |
| C=O (ester) | 1700 - 1730 |
| C=C, C=N (aromatic) | 1450 - 1600 |
| S-H (thiol) | 2550 - 2600 (weak) |
Application in the Synthesis of Thieno[2,3-b]pyridines
The primary and most significant application of this compound is its use as a key precursor in the Gewald synthesis of 3-aminothieno[2,3-b]pyridines. This class of fused heterocycles is of great interest in medicinal chemistry due to its wide range of biological activities.
The Gewald Reaction
The Gewald reaction is a multicomponent reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. In the context of this compound, the molecule itself serves as the pre-formed pyridine component, which undergoes S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization.
General Synthetic Protocol for Thieno[2,3-b]pyridines
Step 1: S-Alkylation The mercapto group of this compound is reacted with an α-halo ketone, α-halo ester, or another suitable electrophile in the presence of a base.
Step 2: Intramolecular Cyclization The resulting S-alkylated intermediate undergoes a base-catalyzed intramolecular cyclization to form the fused thieno[2,3-b]pyridine ring system.
Caption: Synthesis of thieno[2,3-b]pyridines from this compound.
Biological Significance of Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines synthesized from this compound have shown a remarkable range of biological activities, making them attractive scaffolds for drug discovery.
-
Anticancer Activity: Several studies have reported the potent anti-proliferative activity of thieno[2,3-b]pyridine derivatives against various cancer cell lines, including breast and colon cancer.[3] Some of these compounds are believed to exert their effects through the inhibition of enzymes like phosphoinositide phospholipase C (PI-PLC).[3]
-
Chemosensitizing Agents: Certain thieno[2,3-b]pyridines have been shown to enhance the efficacy of existing chemotherapy drugs, such as topotecan, by potentially inhibiting DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1).[4]
-
Anti-inflammatory and Analgesic Activity: Derivatives of thieno[2,3-b]pyridines have also been investigated for their potential as anti-inflammatory and analgesic agents.
The structural diversity that can be achieved by varying the substituents on the starting materials for the Gewald reaction allows for the generation of large libraries of thieno[2,3-b]pyridines for structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. While detailed experimental data on the compound itself is limited, its utility as a precursor for the synthesis of biologically active thieno[2,3-b]pyridines is well-established. The methodologies for its conversion into these fused heterocyclic systems are robust and allow for the creation of diverse molecular scaffolds for drug discovery and development. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully exploit its potential in medicinal and materials chemistry.
References
-
Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PMC. [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review. OUCI. [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health. [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. [Link]
-
This compound. Biogen Científica. [Link]
-
Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. ResearchGate. [Link]
-
C-H Functionalization of Pyridines. ResearchGate. [Link]
-
Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. Journal of Synthetic Chemistry. [Link]
-
Ethyl 5-cyano-2-hydroxy-6-methylnicotinate | C10H10N2O3 | CID 56773832. PubChem. [Link]
-
Methods for the synthesis of thieno[2,3‐b]pyridines. ResearchGate. [Link]
-
Regioselective synthesis of 4-functionalized pyridines. OUCI. [Link]
-
Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[1][3]imidazo[1,2-a]pyrimidines via A3 coupling. PMC. [Link]
-
Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate. PubChem. [Link]
-
Ethyl cyanoacetate. NIST WebBook. [Link]
Sources
Biological activity of "Ethyl 5-cyano-6-mercapto-2-methylnicotinate" derivatives
An In-Depth Technical Guide to the Biological Activity of Ethyl 5-cyano-6-mercapto-2-methylnicotinate Derivatives
Introduction: The Versatile Nicotinate Scaffold
In the landscape of modern medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutic agents. The this compound core represents one such privileged structure. Its unique arrangement of functional groups—a cyano group, a reactive mercapto moiety, and an ester—provides a rich platform for synthetic modification. This inherent chemical tractability allows for the systematic exploration of chemical space, leading to derivatives with a wide spectrum of biological activities. Researchers have successfully leveraged this scaffold to develop potent agents targeting distinct pathological processes, including cancer, microbial infections, and inflammation. This guide synthesizes the current understanding of these derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.
Part 1: Anticancer Activity - Targeting Angiogenesis
A significant body of research has focused on the development of nicotinate derivatives as anticancer agents, with a particular emphasis on inhibiting angiogenesis, the process by which new blood vessels form to supply tumors with essential nutrients.
Core Mechanism: VEGFR-2 Inhibition
The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis. Its activation triggers downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. Several ethyl nicotinate derivatives have been designed to function as potent inhibitors of the VEGFR-2 tyrosine kinase domain. By blocking the ATP-binding site of this receptor, these compounds prevent its phosphorylation and subsequent activation, effectively halting the angiogenic signaling cascade. This disruption of blood supply to the tumor can lead to apoptosis (programmed cell death) and a reduction in tumor growth.[1][2]
Studies have shown that lead compounds can induce apoptosis by significantly increasing the levels of pro-apoptotic proteins like caspase-3, caspase-8, and BAX, while concurrently decreasing the expression of anti-apoptotic proteins such as Bcl-2.[2]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit the viability of cancer cells by 50%. The MTT assay is a standard colorimetric method used for this purpose.
| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |
| Compound 5c | HCT-15 (Colon) | Not specified, but higher potential than Doxorubicin | Doxorubicin | Comparison value | [1] |
| Compound 5c | PC-3 (Prostate) | Not specified, but higher potential than Doxorubicin | Doxorubicin | Comparison value | [1] |
| Compound D-1 | HCT-116 (Colon) | 3.08 | Sorafenib | 7.28 | [2] |
| Compound D-1 | HepG-2 (Liver) | 4.09 | Sorafenib | 5.28 | [2] |
Table 1: Comparative cytotoxic activity of lead nicotinamide derivatives against human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the standardized procedure for assessing the anti-proliferative effects of synthesized compounds.
-
Cell Seeding: Cancer cells (e.g., HCT-116, HepG-2) are seeded into 96-well plates at a density of approximately 5x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 hours). A control group receives only the vehicle (DMSO).
-
MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 4 hours.
-
Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration.[2]
Part 2: Antimicrobial Activity
Derivatives of the nicotinate scaffold have also demonstrated significant potential as antimicrobial agents. Their activity often stems from the ability to chelate metal ions essential for microbial survival or to disrupt microbial cell structures. The synthesis of metal complexes with these ligands can further enhance this activity.[3]
Spectrum of Activity
Research into mixed-ligand metal complexes has shown broad-spectrum activity. For example, complexes of a related pyran-carboxylate derivative with metals like Cobalt (Co(II)) and Chromium (Cr(III)) have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3]
| Complex / Ligand | Target Organism | Activity Level | Source |
| Co(II) Complex | Staphylococcus aureus (G+), Bacillus subtilis (G+) | Significant | [3] |
| Cr(III) Complex | Candida albicans, Aspergillus flavus (Fungi) | Highly Significant | [3] |
| Parent Ligand (L) | Various Bacteria & Fungi | Moderate | [3] |
Table 2: Antimicrobial efficacy of a selected metal complex series compared to the parent ligand.
Experimental Protocol: Agar Disc Diffusion Method
This is a foundational, qualitative method for screening the antimicrobial activity of new compounds.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) is prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculation: A standardized suspension of the target microorganism is uniformly spread over the surface of the agar using a sterile swab.
-
Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.
-
Incubation: The discs are placed on the inoculated agar surface. The plates are then incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).
-
Zone of Inhibition Measurement: If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear "zone of inhibition" around the disc. The diameter of this zone is measured in millimeters to assess the extent of the antimicrobial activity.
Part 3: Anti-inflammatory and Analgesic Activity
Chronic inflammation underlies numerous diseases, and the search for safer, more effective anti-inflammatory drugs is ongoing. Certain derivatives of ethyl nicotinate have shown promise in this area by targeting key enzymes in the inflammatory cascade.
Mechanism of Action: COX and LOX Inhibition
The primary mechanism for the anti-inflammatory and analgesic effects of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][5]
-
COX-1 and COX-2: These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable trait to reduce gastrointestinal side effects associated with non-selective NSAIDs.
-
5-LOX: This enzyme converts arachidonic acid into leukotrienes, which are involved in inflammation, particularly in allergic and respiratory conditions.
By inhibiting these enzymes, the synthesized derivatives can effectively reduce the production of pro-inflammatory mediators.[4][5] For example, one thiophene-based derivative and its copper complex demonstrated significant anti-rheumatic and analgesic effects in an in vivo collagen-adjuvant arthritis model in rats.[6]
Quantitative Data: Enzyme Inhibition and In Vivo Efficacy
The potency of these compounds is determined both by in vitro enzyme inhibition assays and in vivo animal models.
| Compound | Assay | IC₅₀ (µg/mL) | Source |
| MAK01 | COX-1 Inhibition | 314 | [4][5] |
| MAK01 | COX-2 Inhibition | 130 | [4][5] |
| MAK01 | 5-LOX Inhibition | 105 | [4][5] |
Table 3: In vitro inhibitory activity of a pivalate-based derivative (MAK01) against key inflammatory enzymes.
In a carrageenan-induced paw edema model in mice (a standard test for acute inflammation), the compound MAK01 demonstrated a dose-dependent reduction in swelling, achieving a 40.58% reduction at a 30 mg/kg dose after five hours.[4][5][7]
Part 4: Structure-Activity Relationships (SAR)
The analysis of structure-activity relationships (SAR) is crucial for optimizing lead compounds. For ethyl nicotinate derivatives, several key structural features influence biological activity:
-
Substitution on the Pyridine Ring: The nature and position of substituents on the core pyridine ring are critical. The methyl group at position 2 and the cyano group at position 5 are often essential for anchoring the molecule within the target's active site.
-
Modification of the Mercapto Group: The sulfur atom at position 6 is a key site for derivatization. Alkylation or conversion to thiophene rings can modulate lipophilicity and steric bulk, influencing how the molecule interacts with its biological target.[6] The formation of metal complexes at this site can introduce novel mechanisms of action, particularly for antimicrobial activity.[3]
-
Aromatic Substituents: When additional phenyl rings are incorporated into the structure, their substitution pattern significantly impacts potency. Electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, affecting binding affinity.[8][9]
Conclusion and Future Outlook
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant and varied biological activities, including potent anticancer effects through VEGFR-2 inhibition, broad-spectrum antimicrobial action, and promising anti-inflammatory properties via COX/LOX inhibition.
The causality behind these activities is rooted in the specific, high-affinity interactions between the synthesized molecules and their respective biological targets, validated through standardized in vitro and in vivo experimental systems. Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent lead compounds. Further exploration of derivatization, particularly through bioisosteric replacement and the synthesis of novel organometallic complexes, holds the promise of discovering next-generation therapeutics with enhanced efficacy and selectivity for a range of human diseases.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(15), 4629. [Link]
-
Fahim, A. M., El-Malah, A. A., & El-Gazzar, A. R. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. RSC Advances, 12(45), 29283-29303. [Link]
-
Dunn, J. P., et al. (2010). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development, 14(4), 856-864. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69188, Ethyl nicotinate. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12227214, Ethyl Nicotinate-d4. [Link]
-
ResearchGate. (n.d.). Formation of ethyl-6-amino-5-cyano-2-methyl1-4-(1,2,3,4,5-pentahydroxypentyl)nicotinate. [Link]
-
BIOGEN Científica. (n.d.). This compound. [Link]
-
Mosti, L., et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427-437. [Link]
-
Issayeva, A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. [Link]
-
Krátký, M., et al. (2024). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Molecules, 29(14), 3381. [Link]
-
El-Tabl, A. S., et al. (2023). Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline. Molecules, 28(10), 4210. [Link]
-
Sherif, Y. E., & Abdel-Kader, A. M. (2014). Anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its Co(II), Cu(II) and Zn(II) complexes. European Journal of Medicinal Chemistry, 84, 455-465. [Link]
-
Khalaf, K. A., & Omar, A. O. (2023). Synthesis, Pharmacological Evaluation, and Docking Studies of Ethyl Coumarilate Derivatives as Potential Anti-bladder Cancer in a Mouse Model. International Journal of Drug Delivery Technology, 13(4), 1548-1556. [Link]
-
Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. [Link]
-
ResearchGate. (2023). Synthesis, Pharmacological Evaluation, and Docking Studies of Ethyl Coumarilate Derivatives as Potential Anti-bladder Cancer in a Mouse Model. [Link]
-
bioRxiv. (2025). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. [Link]
-
Locock, K. E., et al. (2015). Hands-On Approach to Structure–Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholinesterase Inhibitors. Journal of Chemical Education, 92(9), 1547-1551. [Link]
-
Sadiq, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522. [Link]
-
Sadiq, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522. [Link]
-
ResearchGate. (2024). (PDF) Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]
Sources
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline [mdpi.com]
- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its Co(II), Cu(II) and Zn(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pharmacy180.com [pharmacy180.com]
The Strategic Utility of Ethyl 5-cyano-6-mercapto-2-methylnicotinate in the Synthesis of Thieno[2,3-b]pyridine Scaffolds
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Thieno[2,3-b]pyridine Core in Modern Drug Discovery
The thieno[2,3-b]pyridine heterocyclic system represents a "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in compounds with a wide array of biological activities.[1] This bicyclic heterocycle, which features a thiophene ring fused to a pyridine ring, is a cornerstone in the development of novel therapeutics. Its rigid, planar structure and rich electronic properties allow for precise interactions with various biological targets.
Thieno[2,3-b]pyridine derivatives have demonstrated significant pharmacological potential, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] Notably, they have been investigated as potent inhibitors of crucial enzymes like c-Src kinases, phosphoinositide phospholipase C (PI-PLC), and Pim-1 kinase, which are implicated in cancer progression.[2][3][4] Their value is further highlighted by their development as adenosine A1 receptor ligands for potential epilepsy treatment and as antiplasmodial agents to combat malaria.[1][5][6] The versatility and proven biological relevance of this scaffold make efficient and adaptable synthetic routes to its derivatives a high-priority area for research and development.
This guide focuses on a particularly powerful and versatile precursor, Ethyl 5-cyano-6-mercapto-2-methylnicotinate , and delineates its strategic application in constructing a diverse library of thieno[2,3-b]pyridine derivatives.
The Precursor: A Versatile Synthon for Heterocyclic Construction
This compound is a highly functionalized pyridine derivative that serves as an ideal starting point for the construction of the thieno[2,3-b]pyridine system. Its structure incorporates several key reactive sites that can be manipulated in a controlled, sequential manner.
It's important to recognize that this compound exists in tautomeric equilibrium with its pyridinethione form, Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydropyridine-3-carboxylate . In many reaction conditions, particularly in the presence of a base, the thiol (-SH) form is deprotonated to a thiolate, which is a potent nucleophile.
The strategic value of this precursor lies in the orthogonal reactivity of its functional groups:
-
The 6-Mercapto Group: A soft nucleophile, readily undergoing S-alkylation with a wide range of electrophiles. This step is foundational for introducing diversity into the final molecule.
-
The 5-Cyano Group: An electrophilic center that is poised for intramolecular nucleophilic attack, serving as the key for the cyclization step that forms the thiophene ring.
-
The 3-Carboxylate Group: An electron-withdrawing group that activates the pyridine ring and can be further modified in later synthetic stages.
The synthesis of this precursor or its close analogs often involves multi-component reactions, for instance, by adapting the Gewald reaction principles to pyridine systems, starting from materials like ethyl acetoacetate, malononitrile, and a sulfur source.[7][8][9]
Core Synthesis Workflow: S-Alkylation and Thorpe-Ziegler Cyclization
The primary pathway for converting this compound into the thieno[2,3-b]pyridine scaffold is a robust and widely employed two-step sequence: (1) S-alkylation of the mercapto group, followed by (2) a base-induced intramolecular Thorpe-Ziegler cyclization.
Caption: General workflow for thieno[2,3-b]pyridine synthesis.
Step 1: S-Alkylation Protocol
The initial step involves the selective alkylation of the sulfur atom. This reaction is typically high-yielding and proceeds under mild conditions.
Causality: The choice of alkylating agent is the primary determinant of the final substitution pattern at the 2-position of the newly formed thiophene ring. The most common and effective electrophiles are α-halocarbonyl compounds, as the carbonyl group (or another electron-withdrawing group) is essential for the subsequent cyclization step.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.1 eq) or a 10% aqueous solution of potassium hydroxide (KOH, 1.0 eq), to the mixture at room temperature.[10] The base deprotonates the mercapto group to form the more nucleophilic thiolate anion.
-
Electrophile Addition: Add the desired α-halo electrophile (1.0 eq), for example, an N-aryl-2-chloroacetamide or a substituted phenacyl bromide, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.[10] Reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the S-alkylated intermediate is often accompanied by the precipitation of the inorganic salt byproduct (e.g., KCl).
-
Isolation (Optional): In some procedures, the intermediate thioether is isolated before proceeding. However, the reaction can often be carried out as a one-pot sequence leading directly to the final product.
Step 2: Thorpe-Ziegler Cyclization
This is the key ring-forming step. The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile or, as in this case, the reaction of a nucleophilic carbon with a nitrile group, driven by a strong base.
Causality: A sufficiently strong base is required to deprotonate the α-carbon of the S-alkylated side chain, creating a carbanion. This carbanion is stabilized by the adjacent electron-withdrawing group (e.g., carbonyl, amide). The proximity of this newly formed nucleophile to the electrophilic cyano group at the C5 position of the pyridine ring facilitates a rapid intramolecular cyclization. The reaction is typically irreversible and results in the formation of a stable, aromatic thieno[2,3-b]pyridine ring system.
Caption: Mechanism of the Thorpe-Ziegler cyclization step.
Step-by-Step Methodology:
-
Base Addition: To the solution containing the S-alkylated intermediate, add a strong base. Common choices include an additional portion of 10% aqueous KOH, sodium ethoxide (NaOEt) in ethanol, or potassium tert-butoxide (t-BuOK) in DMF.[10][11][12]
-
Heating: The cyclization may proceed at room temperature but is often accelerated by gentle heating, for instance, to 60-100 °C, depending on the substrate and base used.[5]
-
Reaction Monitoring: The reaction is typically complete within 1-3 hours. Progress is monitored by TLC until the starting intermediate is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water and a cold solvent like ethanol or diethyl ether, and then dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure thieno[2,3-b]pyridine derivative.[3]
Synthetic Scope and Data
The true power of this synthetic route lies in its versatility. By simply varying the α-halo electrophile used in the S-alkylation step, a vast array of substituents can be introduced at the 2- and 3-positions of the thieno[2,3-b]pyridine core. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
| Alkylating Agent (Electrophile) | Base for Cyclization | R¹ | R² | Yield (%) | Reference |
| 2-Chloro-N-(4-chlorophenyl)acetamide | KOH | H | -C(O)NH(4-Cl-Ph) | 72 | [3] |
| 2-Chloro-N-(4-fluorophenyl)acetamide | KOH | H | -C(O)NH(4-F-Ph) | 83 | [10] |
| 2-Chloro-1-phenylethanone (Phenacyl chloride) | NaOEt | H | -C(O)Ph | ~70-80 | [3] (adapted) |
| Ethyl 2-chloroacetate | NaOEt | H | -C(O)OEt | ~65-75 | [12] (adapted) |
| 2-Chloro-1-(piperazin-1-yl)ethanone | KOH | H | -C(O)-Piperazine | ~60-75 | [3] (adapted) |
Yields are representative and can vary based on specific substrates and reaction conditions.
Conclusion
This compound is a cornerstone precursor for the efficient and modular synthesis of thieno[2,3-b]pyridines. The well-established sequence of S-alkylation followed by a Thorpe-Ziegler cyclization provides a reliable and high-yielding pathway to this medicinally important scaffold. The ability to introduce chemical diversity through the judicious choice of alkylating agents makes this methodology indispensable for researchers in drug discovery and organic synthesis. This guide provides the foundational knowledge and practical protocols necessary to leverage this powerful synthetic strategy for the development of novel therapeutic agents.
References
- Vertex AI Search Result. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Google Search. Accessed January 12, 2026.
- Smaill, J. B., et al. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health. Accessed January 12, 2026.
- Al-Ghorbani, M., et al. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. Accessed January 12, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 12, 2026.
- Dotsenko, V. V., et al. Synthesis and some reactions of 3-cyanopyridine-2-thiones.
- El-Damasy, A. K., et al. Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and...
- Ghorab, M. M., et al. Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online. Accessed January 12, 2026.
- Hassan, A. Y., et al. Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity.
- Wikipedia. Gewald reaction. Wikipedia. Accessed January 12, 2026.
- Leung, E., et al. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Accessed January 12, 2026.
- Sarg, M. T., et al. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors.
- Dotsenko, V. V., et al. Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines.
- Bakr, M. F., et al. Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines.
- Pratibha, A. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. DSpace Repository - Central University of Punjab. Accessed January 12, 2026.
- Bolte, M., et al. Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Georg Thieme Verlag KG. Accessed January 12, 2026.
- Végh, D., et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Chigorina, E. A., et al. Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides.
- Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. Accessed January 12, 2026.
- ResearchGate. Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate.
- Frohwitter, D., et al. 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. MDPI. Accessed January 12, 2026.
- Dunn, P. J., et al. Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists.
- G. M. Nawab, et al. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Accessed January 12, 2026.
- ChemicalBook. METHYL 5-METHYLNICOTINATE synthesis. ChemicalBook. Accessed January 12, 2026.
- BIOGEN Científica. This compound. BIOGEN Científica. Accessed January 12, 2026.
- Google Patents. WO2017211543A1 - New menthyl nicotinate synthesis process.
- Krystof, V., et al. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- Al-Masoudi, N. A., et al. Alkylation of 6-thiopurine derivatives by the Mitsunobu reaction. PubMed. Accessed January 12, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents [mdpi.com]
- 6. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 9. researchgate.net [researchgate.net]
- 10. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Apixaban: A Direct Factor Xa Inhibitor
Introduction: A New Era in Anticoagulation
For decades, the mainstay of oral anticoagulation therapy was vitamin K antagonists. While effective, their use is complicated by a narrow therapeutic window, numerous drug and food interactions, and the need for frequent monitoring. The quest for safer, more convenient, and equally effective anticoagulants led to the development of direct oral anticoagulants (DOACs). Among these, Apixaban, a potent, orally bioavailable, and highly selective inhibitor of Factor Xa, has emerged as a cornerstone in the prevention and treatment of thromboembolic disorders. This guide provides a comprehensive technical overview of Apixaban, from its fundamental chemical properties to its clinical applications and the methodologies used in its evaluation, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structure
Apixaban, scientifically known as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a meticulously designed molecule.[1][2] Its structure is optimized for high-affinity binding to the active site of Factor Xa.
| Property | Value | Source |
| CAS Number | 503612-47-3 | Internal Knowledge |
| Molecular Formula | C₂₅H₂₅N₅O₄ | [2] |
| Molecular Weight | 459.5 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
Mechanism of Action: Precision Inhibition of the Coagulation Cascade
Apixaban's therapeutic effect stems from its direct and reversible inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of both free and prothrombinase-bound FXa, Apixaban blocks the conversion of prothrombin to thrombin, the final common pathway for fibrin clot formation.[3] This targeted inhibition prevents the amplification of thrombin generation, a key driver of thrombosis.
Caption: Apixaban's mechanism of action in the coagulation cascade.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The clinical utility of an oral anticoagulant is heavily dependent on its pharmacokinetic profile. Apixaban exhibits predictable and favorable ADME properties, contributing to its fixed-dosing regimen without the need for routine coagulation monitoring.
| Parameter | Description |
| Absorption | Rapidly absorbed with a time to maximum concentration (Tmax) of 3-4 hours. Bioavailability is approximately 50%. |
| Distribution | Plasma protein binding is approximately 87%. The volume of distribution (Vss) is approximately 21 liters. |
| Metabolism | Primarily metabolized via CYP3A4/5 with minor contributions from other CYP isozymes. O-demethylation and hydroxylation are the main metabolic pathways. |
| Excretion | Excreted through multiple pathways, including renal and fecal/biliary routes. Approximately 27% of the total dose is recovered in the urine, and the remainder in the feces. |
Clinical Applications and Therapeutic Indications
Apixaban is approved for a range of indications, including:
-
Reduction of stroke and systemic embolism risk in patients with nonvalvular atrial fibrillation (NVAF).
-
Prophylaxis of deep vein thrombosis (DVT) which may lead to pulmonary embolism (PE) in patients who have undergone hip or knee replacement surgery.
-
Treatment of DVT and PE.
-
Reduction in the risk of recurrent DVT and PE following initial therapy.
Experimental Protocols for Preclinical Evaluation
The development of Apixaban involved rigorous preclinical testing to establish its efficacy and safety profile. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Factor Xa Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of Apixaban against human Factor Xa.
Methodology:
-
A solution of human Factor Xa is prepared in a suitable buffer (e.g., Tris-buffered saline).
-
Serial dilutions of Apixaban are prepared and pre-incubated with the Factor Xa solution for a defined period (e.g., 15 minutes) at 37°C.
-
A chromogenic substrate for Factor Xa (e.g., S-2222) is added to initiate the reaction.
-
The rate of substrate cleavage is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
The percentage of inhibition is calculated for each concentration of Apixaban relative to a control without the inhibitor.
-
The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.
In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis in Rats)
Objective: To evaluate the antithrombotic efficacy of Apixaban in an in vivo model.
Methodology:
-
Male Wistar rats are anesthetized.
-
The right common carotid artery is isolated.
-
A baseline blood flow is measured using a Doppler flow probe.
-
Apixaban or vehicle is administered orally at a predetermined time before the thrombotic challenge.
-
A piece of filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the adventitial surface of the carotid artery for a specific duration (e.g., 5 minutes) to induce endothelial injury and thrombus formation.
-
Blood flow is monitored continuously for a set period (e.g., 60 minutes) to determine the time to occlusion (if any).
-
The thrombus formed is excised and weighed.
-
The efficacy of Apixaban is assessed by its ability to prolong the time to occlusion and reduce thrombus weight compared to the vehicle-treated group.
Caption: Preclinical evaluation workflow for Apixaban.
Future Directions and Research Opportunities
While Apixaban has a well-established clinical profile, research continues in several areas:
-
Special Populations: Further studies in populations such as patients with severe renal impairment, hepatic impairment, and cancer-associated thrombosis.
-
Reversal Agents: Development and optimization of specific reversal agents for managing major bleeding events.
-
Personalized Medicine: Investigating the role of pharmacogenomics in predicting individual responses to Apixaban.
-
New Indications: Exploring the potential of Apixaban in other thrombotic conditions.
Conclusion
Apixaban represents a significant advancement in the field of anticoagulation. Its targeted mechanism of action, predictable pharmacokinetics, and favorable safety and efficacy profile have made it a valuable therapeutic option for a broad range of patients. This guide has provided a technical overview of its core properties and the scientific methodologies underpinning its development. Continued research will further refine its clinical use and potentially expand its therapeutic applications.
References
-
Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. ACS Publications - American Chemical Society. [Link]
Sources
An In-Depth Technical Guide to the Postulated Mechanisms of Action of Ethyl 5-cyano-6-mercapto-2-methylnicotinate in Biological Systems
Preamble: Charting the Unexplored Potential of a Substituted Nicotinate
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives, particularly those bearing a cyano group, have garnered significant attention for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide focuses on a specific, yet underexplored, member of this family: Ethyl 5-cyano-6-mercapto-2-methylnicotinate.
While direct, in-depth studies on the precise molecular mechanisms of this particular compound are not yet prevalent in the public domain, its structural features—a cyanopyridine core, a mercapto group, and an ethyl ester—provide a strong basis for postulating its biological activities. Drawing from the extensive body of research on structurally analogous compounds, this technical guide will synthesize a coherent and scientifically-grounded narrative on its probable mechanisms of action. We will delve into its potential as an anticancer and antimicrobial agent, propose specific molecular targets and pathways, and provide robust, field-proven experimental protocols for researchers to validate these hypotheses. This document is designed for drug development professionals, researchers, and scientists seeking to explore the therapeutic potential of novel heterocyclic compounds.
Part 1: Postulated Anticancer Mechanisms of Action
The cyanopyridine moiety is a privileged structure in the design of anticancer agents, with derivatives known to target various hallmarks of cancer.[3][5] The presence of the electron-withdrawing cyano group, combined with the nucleophilic mercapto (-SH) group, suggests that this compound could engage with multiple biological targets to exert cytotoxic and antiproliferative effects.
Hypothesis: Kinase Inhibition
A prominent mechanism for anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways controlling proliferation, survival, and metastasis. Several cyanopyridine-based molecules have been identified as potent inhibitors of various kinases, including Pim-1, VEGFR-2, HER-2, and EGFR.[5][6][7]
Causality: The nitrogen atom in the pyridine ring and the cyano group can act as hydrogen bond acceptors, while the mercapto group can form crucial interactions, including covalent bonds, with cysteine residues in the ATP-binding pocket of kinases. This multi-point binding can lead to potent and potentially selective inhibition, disrupting downstream signaling cascades essential for tumor growth. For instance, inhibition of receptor tyrosine kinases like VEGFR-2 or EGFR would block angiogenesis and cell proliferation signals, respectively.
Caption: Postulated inhibition of a receptor tyrosine kinase pathway.
Hypothesis: Induction of Apoptosis and Cell Cycle Arrest
Many effective chemotherapeutic agents eliminate cancer cells by inducing programmed cell death (apoptosis). Structurally related 6-amino-5-cyano-2-thiopyrimidine derivatives have been shown to trigger apoptosis and cause cell cycle arrest, particularly in leukemia cell lines.[8]
Causality: The compound could perturb the delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This could occur through the inhibition of survival signals (as described in the kinase inhibition hypothesis) or through the generation of reactive oxygen species (ROS), a common consequence of introducing sulfur-containing compounds into the cellular environment. Increased ROS can damage mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, which executes the apoptotic program. Furthermore, disruption of key cell cycle regulators could lead to arrest at checkpoints like G2/M, preventing cell division.[8][9]
Caption: Postulated pathways for the induction of apoptosis.
Part 2: Postulated Antimicrobial Mechanisms of Action
The pyridine core is also a key feature in many antimicrobial agents. The unique combination of functional groups in this compound suggests plausible mechanisms for inhibiting the growth of pathogenic microbes.
Hypothesis: Inhibition of Bacterial Fatty Acid Synthesis
The fatty acid synthesis (FAS) pathway is an attractive target for antibiotics because it is essential for bacteria and distinct from its mammalian counterpart. A compound with a different core structure but also containing an ethyl ester was shown to inhibit biotin carboxylase (BC), the enzyme that catalyzes the first committed step in the FAS pathway.[10]
Causality: The compound could act as a competitive or non-competitive inhibitor of a key enzyme in the bacterial FAS pathway. The mercapto group is particularly reactive and could potentially form disulfide bonds with cysteine residues in the active site of enzymes like biotin carboxylase or other components of the FAS machinery, leading to their inactivation. This would halt the production of essential fatty acids required for building bacterial cell membranes, resulting in bacteriostatic or bactericidal effects.
Hypothesis: Inhibition of Bacterial DNA Gyrase and Topoisomerases
Quinolones, a major class of antibiotics, function by inhibiting DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes critical for bacterial DNA replication, repair, and recombination.[11] While structurally different, the core heterocyclic nature of the title compound makes these enzymes plausible targets. Molecular docking studies of similar 5-amino-6-cyano derivatives have suggested favorable binding at the active sites of these enzymes.[12]
Causality: The planar cyanopyridine ring system could intercalate into the DNA-enzyme complex. The functional groups could then form hydrogen bonds and other interactions with amino acid residues in the enzyme's active site, stabilizing the cleaved DNA-enzyme complex. This prevents DNA re-ligation, leading to double-strand breaks and ultimately, bacterial cell death.
Sources
- 1. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
- 8. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Electrochemical Studies, Molecular Docking, and Biological Evaluation as an Antimicrobial Agent of 5-Amino-6-cyano-3-hydroxybenzo[c]coumarin Using Ni–Cu–Al–CO3 Hydrotalcite as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Therapeutic Potential of Ethyl 5-cyano-6-mercapto-2-methylnicotinate Analogues for Drug Discovery Professionals
Abstract: The ethyl 5-cyano-6-mercapto-2-methylnicotinate scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of its analogues, with a focus on their anticancer, anti-inflammatory, and antimicrobial applications. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical scaffold in their discovery programs.
Part 1: The 2-Mercapto-3-cyanopyridine Scaffold: A Foundation for Therapeutic Innovation
Chemical Properties and Significance
The core structure of this compound features a highly substituted pyridine ring, a class of nitrogen-containing heterocycles ubiquitous in both natural products and pharmaceuticals. The unique arrangement of its functional groups—a cyano group at the 5-position, a mercapto group at the 6-position, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position—provides a rich chemical space for modification and optimization. The electron-withdrawing nature of the cyano and carboxylate groups, combined with the nucleophilicity of the mercapto group, makes this scaffold an excellent starting point for the synthesis of diverse compound libraries.
Overview of Therapeutic Potential
Pyridine and its derivatives are well-established pharmacophores, exhibiting a wide range of biological activities.[1][2][3] Analogues of the 2-mercapto-3-cyanopyridine scaffold have shown particular promise as:
-
Anticancer Agents: Targeting key enzymes and pathways involved in cancer cell proliferation and survival.[4][5]
-
Anti-inflammatory Agents: Modulating the production of inflammatory mediators.[2][3][6][7]
-
Antimicrobial Agents: Exhibiting activity against a variety of bacterial and fungal pathogens.[8][9][10][11][12][13]
This guide will delve into the specifics of these applications, providing the technical details necessary to advance research in these areas.
Part 2: Synthesis of this compound Analogues
General Synthetic Strategies
The synthesis of 2-mercapto-3-cyanopyridine derivatives often employs multi-component reactions, which offer an efficient means of generating molecular complexity from simple starting materials.[14][15] A common and effective approach involves the condensation of a ketone, an aldehyde, malononitrile, and a sulfur source, often in the presence of a catalyst.
Protocol: Multi-component Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol describes a one-pot synthesis of 2-amino-3-cyanopyridine derivatives, which can be readily converted to their 2-mercapto counterparts.
Materials:
-
Aryl aldehyde (1 mmol)
-
Acetophenone derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1 mmol)
-
Catalyst (e.g., Fe3O4@THAM-Mercaptopyrimidine) (0.005 g)[15]
-
Ethanol (optional, for solvent-based reactions)
Procedure:
-
In a round-bottom flask, combine the aryl aldehyde, acetophenone derivative, malononitrile, and ammonium acetate.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to 70°C with stirring. The reaction can be performed neat (solvent-free) or in a minimal amount of ethanol.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold ethanol.
-
If the product does not precipitate, add cold water to the reaction mixture to induce precipitation, then filter and wash the solid.
-
The resulting 2-amino-3-cyanopyridine can be further modified, for example, by diazotization followed by substitution with a sulfur nucleophile to yield the 2-mercapto derivative.
Rationale: This multi-component approach is highly efficient, allowing for the rapid generation of a diverse range of analogues by simply varying the starting aldehydes and ketones. The use of a magnetic nanocatalyst facilitates easy purification through magnetic separation.[15]
Diversification of the Scaffold
The core structure of this compound offers multiple points for diversification to explore structure-activity relationships.
Caption: Diversification points on the core scaffold.
Part 3: Therapeutic Applications and Biological Evaluation
Anticancer Activity
3.1.1. Mechanism of Action
Analogues of the 2-mercapto-3-cyanopyridine scaffold have been shown to exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Certain derivatives have demonstrated inhibitory activity against key kinases in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: They can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
3.1.2. In Vitro Evaluation Protocols
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[16]
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
3.1.3. Structure-Activity Relationship (SAR) Insights
The anticancer activity of pyridine-based compounds is highly dependent on the nature and position of substituents.
| Compound Class | Key Structural Features | Observed Activity | Reference |
| Pyridine-Ureas | Urea linkage at the 3-position, substituted phenyl ring | Potent inhibition of VEGFR-2 and broad-spectrum anticancer activity. | [4][5] |
| Nicotinamide Derivatives | Modifications on the amide and pyridine ring | Inhibition of ALKBH2 DNA demethylase, showing anti-proliferative effects in glioblastoma cells. | [17] |
| Pyridin-2-yl Estra-1,3,5(10)-triene Derivatives | Steroidal backbone with a pyridine moiety | Strong antiproliferative activity against breast cancer cell lines. | [18] |
Key Takeaway: The introduction of a urea or a steroidal moiety can significantly enhance anticancer potency. The specific substitution pattern on appended aromatic rings is crucial for activity.
Anti-inflammatory Activity
3.2.1. Mechanism of Action
Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties, likely through:
-
Inhibition of Pro-inflammatory Mediators: Reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3]
-
COX Enzyme Inhibition: Some analogues show preferential inhibition of cyclooxygenase-2 (COX-2).[3]
3.2.2. In Vitro and In Vivo Evaluation Protocols
Principle: This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is measured colorimetrically.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.
3.2.3. SAR Insights
For nicotinic acid derivatives, the nature of the substituent at the 2-position and the type of linker play a significant role in their anti-inflammatory activity. Compounds with a sulfonamide or a hydrazide moiety have shown potent activity.[2][3]
Antimicrobial Activity
3.3.1. Spectrum of Activity
Heterocyclic compounds containing the pyridine and thiophene moieties have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][10][11][12][13]
3.3.2. Evaluation Protocols
Principle: This qualitative assay assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth around a disc impregnated with the test substance.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly spread the inoculum onto the surface of an agar plate.
-
Disc Application: Place sterile filter paper discs impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
Principle: This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Part 4: Future Directions and Drug Development Considerations
Lead Optimization Strategies
The SAR data gathered from the initial screening of an analogue library should guide the rational design of next-generation compounds. This can involve:
-
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties.
-
Scaffold Hopping: Modifying the core heterocyclic structure to explore new chemical space and potentially discover novel mechanisms of action.
ADME/Tox Profiling
Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial for successful drug development. In silico models can provide initial predictions, which should be followed by in vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes, cytotoxicity in non-cancerous cell lines).
Conclusion
The this compound scaffold is a versatile platform for the development of novel therapeutics. Its analogues have demonstrated promising activity in the fields of oncology, inflammation, and infectious diseases. The synthetic accessibility of this scaffold, coupled with the detailed biological evaluation protocols outlined in this guide, provides a solid foundation for drug discovery programs to identify and optimize lead candidates with the potential for clinical development.
References
- Benchchem. (2025). Application Notes and Protocols for Testing Anticancer Activity of Pyrido[2,3-d]pyrimidines.
- El-Dash, Y., Khalil, N., Ahmed, E., & Hassan, M. S. A. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry.
- Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin.
- ResearchGate. (2025). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme | Request PDF.
- Benchchem. (2025). Development of 7-Methoxyfuro[2,3-C]pyridine-based Anticancer Agents: Application Notes and Protocols.
- El-Naggar, M., Almahli, H., Ibrahim, H. S., El-Gazzar, A. R., & Aboutabl, M. A. (2018).
- PubMed. (n.d.). Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories.
- Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
- Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.
- MDPI. (n.d.). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity.
- Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs.
- Molecules. (2018).
- PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors.
- Future Medicinal Chemistry. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10).
- ResearchGate. (2025). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. | Request PDF.
- National Institutes of Health. (n.d.). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol.
- Organic Chemistry Research. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine.
- MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity.
- RSC Publishing. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit.
- PubMed. (n.d.). Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models.
- PubMed. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase.
- ResearchGate. (2025). (PDF) Synthesis and biological evaluation of some novel 2-mercapto pyrimidines.
- Organic Chemistry Research. (n.d.).
- PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
- PubMed. (n.d.). Structure-activity relationship of ibogaine analogs interacting with nicotinic acetylcholine receptors in different conformational states.
- BIOGEN Científica. (n.d.). This compound.
- Benchchem. (n.d.). A Comparative Guide to the Biological Activity of Ethyl 5-cyano-2H-pyridine-1-carboxylate Analogues.
- PubMed Central. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers.
- PubMed. (n.d.). Synthesis, structure, antimicrobial, and genotoxic activities of organotin compounds with 2,6-diacetylpyridine nicotinoyl- and isonicotinoylhydrazones.
- National Institutes of Health. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.
- PubMed. (n.d.). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters.
- National Institutes of Health. (n.d.). Bicyclic Basic Merbarone Analogues as Antiproliferative Agents.
- PubMed. (2014). Anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its Co(II), Cu(II) and Zn(II) complexes.
- ACS Omega. (2022).
- ResearchGate. (2025). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists.
- PubMed. (2021). Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity.
- PubMed. (n.d.). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators.
- bioRxiv. (2025). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications.
- ResearchGate. (n.d.). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.
Sources
- 1. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 7. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
- 13. Synthesis, structure, antimicrobial, and genotoxic activities of organotin compounds with 2,6-diacetylpyridine nicotinoyl- and isonicotinoylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]
- 15. orgchemres.org [orgchemres.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 5-cyano-6-mercapto-2-methylnicotinate: Discovery and Synthesis
This guide provides a comprehensive overview of Ethyl 5-cyano-6-mercapto-2-methylnicotinate, a polysubstituted pyridine derivative. It delves into the historical context of its discovery, the intricacies of its synthesis, its chemical properties, and its potential applications in the field of medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and utility of novel heterocyclic compounds.
Introduction and Historical Context
The journey of this compound is rooted in the broader history of nicotinic acid and its derivatives. Nicotinic acid, also known as niacin or vitamin B3, was first described in 1873 by chemist Hugo Weidel through the oxidation of nicotine.[1][2] However, its vital role as a nutrient was not understood until much later. In the early 20th century, the work of Joseph Goldberger and later Conrad Arnold Elvehjem established the link between nicotinic acid and the prevention of pellagra, a debilitating deficiency disease.[2] This discovery solidified the importance of the pyridine nucleus in biological systems and spurred further research into its derivatives for therapeutic purposes.[1]
The mid-20th century saw a surge in the exploration of pyridine chemistry, leading to the development of a vast array of synthetic methodologies and the discovery of numerous biologically active compounds.[3] Among these, cyanopyridine derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
It is within this context of expanding pyridine chemistry that this compound emerged. While the exact first synthesis is not definitively documented in readily available literature, a key publication by F. A. Abu-Shanab and colleagues in 1995 described a novel one-pot synthesis of polysubstituted pyridine-2(1H)-thiones, the class of compounds to which our target molecule belongs. This work provided a facile and efficient route to this and related structures, opening the door for their further investigation.
Synthesis and Chemical Properties
The synthesis of this compound is a prime example of a multicomponent reaction, a highly efficient strategy in organic synthesis where multiple reactants combine in a single step to form a complex product. This approach is characterized by high atom economy and procedural simplicity.
Synthetic Pathway
The most probable synthetic route to this compound is a variation of the Gewald reaction, which is a well-established method for the synthesis of 2-aminothiophenes. In the case of our target molecule, a similar condensation reaction occurs, leading to a pyridinethione ring system. The key starting materials for this one-pot synthesis are:
-
Ethyl acetoacetate: Provides the C2-methyl and part of the pyridine ring.
-
Ethyl cyanoacetate: Contributes the cyano and ester functionalities, as well as a portion of the pyridine backbone.
-
Elemental sulfur: Acts as the sulfur source for the mercapto group.
-
A base/ammonia source: Facilitates the condensation and ring closure.
The overall reaction can be visualized as a domino sequence of reactions, likely involving Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed one-pot synthesis workflow for this compound.
Experimental Protocol (Representative)
While the exact experimental details from the original 1995 publication by Abu-Shanab et al. could not be accessed for this guide, the following is a representative protocol based on similar syntheses of polysubstituted pyridinethiones. Researchers should optimize these conditions for their specific setup.
Materials:
-
Ethyl acetoacetate
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Ammonium acetate (or another suitable base/ammonia source)
-
Ethanol (or another suitable solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of ethyl acetoacetate, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Add a molar excess of ammonium acetate to the mixture.
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically several hours), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product should be purified, for example, by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure this compound.
Chemical Properties and Tautomerism
This compound is a crystalline solid. A key feature of this and related 2-mercaptopyridine derivatives is the existence of a tautomeric equilibrium between the thiol and thione forms.
Diagram of Thiol-Thione Tautomerism:
Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.
In the solid state and in most solutions, the thione form is generally favored due to the greater stability of the C=S double bond within the aromatic system. This tautomerism is important as it can influence the compound's reactivity and its interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 113858-90-5 | [2] |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [2] |
| Molecular Weight | 222.26 g/mol | [2] |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |
Potential Applications in Drug Discovery
While specific biological activity data for this compound is not extensively reported in the public domain, the structural motifs present in the molecule suggest a range of potential applications in drug discovery. The substituted cyanopyridine core is a well-known pharmacophore found in numerous biologically active compounds.
-
Anticancer Activity: Many cyanopyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7] They can act as kinase inhibitors and apoptosis inducers, making them promising candidates for the development of new anticancer agents.[4]
-
Anti-inflammatory and Analgesic Properties: The nicotinic acid scaffold is present in several compounds with anti-inflammatory and analgesic properties.[5]
-
Antimicrobial Activity: Substituted pyridines have been investigated for their antibacterial and antifungal activities.[5]
-
Cardiovascular Effects: Certain 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid derivatives have been studied for their cardiotonic activity, showing potential as milrinone analogues.
The presence of a reactive mercapto group also offers opportunities for further chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies. This could involve S-alkylation, oxidation, or conversion to other sulfur-containing functional groups, potentially leading to compounds with enhanced biological activity and selectivity.
Conclusion
This compound is a fascinating heterocyclic compound with a rich chemical history rooted in the development of pyridine chemistry. Its synthesis via a one-pot multicomponent reaction highlights the efficiency of modern synthetic methods. While its full biological potential is yet to be unlocked, its structural features make it a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- Abu-Shanab, F. A., Redhouse, A. D., Thompson, J. R., & Wakefield, B. J. (1995). A New One-Pot Synthesis of Polysubstituted Pyridine-2(1H)-thiones and their Conversion to 3-Aminothieno[2,3-b]pyridines. Synthesis, 1995(5), 557-560.
- A review: Biological activities of novel cyanopyridine deriv
- Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. (2020). Molecules.
- Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. (2012). Medicinal Chemistry Research.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). Molecules.
- 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. (2013). International Journal of Pharmaceutical Sciences and Research.
- Nicotinic acid. (n.d.). In Wikipedia. Retrieved January 12, 2026.
- 5-氰基-6-疏基-2-甲基烟酸乙酯. (n.d.). Guidechem.
- Niacin History. (n.d.). News-Medical.net.
- Pyrithione. (n.d.). In Wikipedia. Retrieved January 12, 2026.
- Nicotinic acid derivatives: Application and uses, review. (2021).
- Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. (2005). Journal of Internal Medicine.
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- 2-Mercaptopyridine. (n.d.). In Wikipedia. Retrieved January 12, 2026.
- History of niacin usage remains very complicated. (2024, March 22). Houston Chronicle.
- PYRIDINE AND ITS DERIV
- Pyridine - Syntheis, Reactions and Medicinal uses. (2015, April 2). SlideShare.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. This compound [biogen.es]
- 3. Ethyl 6-chloro-5-cyano-2-methylnicotinate | 64119-42-2 [sigmaaldrich.com]
- 4. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-cyano-6-mercapto-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 5-cyano-6-mercapto-2-methylnicotinate is a substituted pyridine derivative with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective formulation, storage, and therapeutic application. This technical guide provides a comprehensive overview of the available data, and more critically, outlines detailed, field-proven methodologies for the systematic evaluation of the solubility and stability of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, to provide a robust roadmap for its characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing research and development efforts.
Introduction: The Critical Role of Solubility and Stability in Drug Development
The journey of a promising chemical entity from the laboratory to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility and stability stand out as critical determinants of a drug's developability, bioavailability, and overall efficacy.
-
Solubility , the ability of a compound to dissolve in a solvent to form a homogeneous solution, directly impacts its absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate and variable absorption, which can compromise therapeutic outcomes.
-
Stability , the capacity of a compound to resist chemical change or degradation over time, is essential for ensuring its safety, potency, and shelf-life. Degradation can lead to a loss of active pharmaceutical ingredient (API), the formation of potentially toxic byproducts, and a failure to meet regulatory standards.
This guide focuses on this compound, a molecule of interest for which a comprehensive public dataset on these properties is lacking. Therefore, this document serves not as a mere repository of existing data, but as a practical, hands-on manual for researchers to generate this critical information in a scientifically rigorous and regulatory-compliant manner.
Physicochemical Properties: What We Know
Direct, experimentally determined data on the solubility and stability of this compound is sparse in publicly accessible databases. However, we can infer some characteristics from its structure and from data on analogous compounds.
Table 1: Known and Predicted Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Ethyl 5-cyano-2-hydroxy-6-methylnicotinate (Analogue)[1] | 2-Mercaptonicotinic Acid (Analogue)[2] |
| Molecular Formula | C₁₀H₁₀N₂O₂S | C₁₀H₁₀N₂O₃ | C₆H₅NO₂S |
| Molecular Weight | 222.27 g/mol | 206.20 g/mol | 155.18 g/mol |
| CAS Number | 113858-90-5[3] | 75894-42-7 | 38521-46-9 |
| Storage Conditions | Store at Room Temperature[3] | Not specified | Not specified |
| XLogP3 (Predicted) | Not available | 0.4 | 0.5 |
| Experimental Solubility | Data not available | Data not available | >23.3 µg/mL (at pH 7.4)[2] |
The presence of the mercapto (-SH) group suggests potential susceptibility to oxidation, while the ester functional group indicates a likelihood of hydrolysis, particularly at non-neutral pH. The cyano and methyl groups, along with the pyridine ring, contribute to the overall lipophilicity, which will influence its solubility in organic solvents. The predicted XLogP3 values for related compounds suggest moderate lipophilicity.
A Practical Guide to Determining Solubility
Given the absence of concrete data, a systematic approach to determining the solubility of this compound is essential. Both kinetic and thermodynamic solubility assessments provide valuable, albeit different, insights.[4]
Thermodynamic vs. Kinetic Solubility: A Deliberate Choice
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature. It is the gold standard for determining the maximum amount of a substance that can be dissolved. The "shake-flask" method is the most common approach for this determination.[5]
-
Kinetic Solubility measures the concentration of a compound at the point of precipitation from a solution in which it was initially dissolved (often in an organic solvent like DMSO). This method is higher throughput and often used in early drug discovery for screening large numbers of compounds.[4][6]
For a comprehensive understanding, particularly for a lead candidate, determining thermodynamic solubility is crucial.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the steps to determine the equilibrium solubility of the target compound in various relevant media.
Step 1: Preparation of Solvents and Buffers Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions, as well as relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).
Step 2: Sample Preparation Accurately weigh an excess amount of this compound into separate vials for each solvent system. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
Step 3: Equilibration Add a precise volume of the chosen solvent to each vial. The vials should be sealed and agitated (e.g., on a shaker or rotator) at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
Step 4: Phase Separation After equilibration, it is critical to separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed, followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[7]
Step 5: Quantification The concentration of the dissolved compound in the supernatant is then determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.
Step 6: Data Analysis The solubility is reported as the mean concentration from replicate experiments (typically n=3) in units such as mg/mL or µg/mL.
A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance.[5] These studies are mandated by regulatory bodies and are outlined in the ICH Q1A guidelines.[8][9]
The primary degradation pathways to investigate for this compound, based on its structure, are hydrolysis, oxidation, and photolysis.
Development of a Stability-Indicating Analytical Method
Before initiating stability studies, a validated stability-indicating analytical method, typically HPLC, is required. This method must be capable of separating the intact parent compound from all potential degradation products, ensuring that the quantification of the parent drug is not affected by the presence of impurities.
Experimental Protocols for Forced Degradation Studies
4.2.1. Hydrolytic Stability
-
Protocol:
-
Prepare solutions of the compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).
-
Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the stability-indicating HPLC method.
-
-
Anticipated Outcome: The ester linkage is susceptible to hydrolysis, which would yield nicotinic acid derivatives. The degradation rate is expected to be pH-dependent.[10][11]
4.2.2. Oxidative Stability
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature for a defined period.
-
Withdraw and analyze aliquots at specified time points.
-
-
Anticipated Outcome: The mercapto group is prone to oxidation, potentially forming disulfide bridges or sulfonic acid derivatives.
4.2.3. Photostability
-
Protocol:
-
Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
-
-
Anticipated Outcome: The pyridine ring and other chromophores in the molecule may absorb UV light, leading to photodegradation.
4.2.4. Thermal Stability
-
Protocol:
-
Store a solid sample of the compound at an elevated temperature (e.g., 60 °C or higher) in a controlled-temperature oven.
-
Analyze the sample at specified time points.
-
-
Anticipated Outcome: This will assess the solid-state stability of the compound and its susceptibility to thermal degradation.
Data Interpretation and Reporting
The data generated from these studies should be meticulously documented and analyzed.
-
Solubility Data: Should be presented in a clear tabular format, specifying the solvent, temperature, and mean solubility with standard deviation.
-
Stability Data: The results from forced degradation studies should be summarized in a table, indicating the percentage of degradation under each stress condition. Chromatograms should be provided to demonstrate the separation of the parent compound from its degradants. The degradation kinetics can be further investigated to determine the rate of degradation under different conditions.[10]
Table 2: Template for Summarizing Forced Degradation Data
| Stress Condition | Duration/Concentration | Temperature | % Assay of Parent Compound | % Degradation | Major Degradation Products (Retention Time) |
| 0.1 N HCl | 7 days | 60 °C | |||
| 0.1 N NaOH | 7 days | 60 °C | |||
| Water | 7 days | 60 °C | |||
| 3% H₂O₂ | 24 hours | RT | |||
| Photolytic | ICH Q1B | RT | |||
| Thermal (Solid) | 14 days | 60 °C |
Conclusion and Future Directions
While a comprehensive public profile for the solubility and stability of this compound is currently unavailable, this guide provides the necessary framework and detailed protocols for researchers to generate this vital data. By employing the methodologies outlined herein, scientists and drug development professionals can ensure a thorough and scientifically sound characterization of this compound. The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage and handling procedures, and ultimately, in determining the therapeutic potential of this compound. The generation and publication of this data will be a valuable contribution to the scientific community.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
-
RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5). Available from: [Link]
-
Glice, M., & Popović, G. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 1-15. Available from: [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]
-
Slideshare. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Available from: [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available from: [Link]
-
Mbah, C. J. (2007). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 69(3), 431. Available from: [Link]
-
Mbah, C. J. (2007). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 69(3), 431-434. Available from: [Link]
-
ResearchGate. A plot representing time of degradation of nicotinic acid ethyl ester a.... Available from: [Link]
-
PubChem. Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. Available from: [Link]
-
PubChem. Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate. Available from: [Link]
-
BIOGEN Científica. This compound. Available from: [Link]
-
ResearchGate. (PDF) Degradation rate and degradation kinetics of activated and non-activated aqueous N-Methyldiethanolamine (MDEA) absorption solutions. Available from: [Link]
-
PubChem. 2-Mercaptonicotinic Acid. Available from: [Link]
-
PubChem. Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate. Available from: [Link]
-
PubChem. Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate. Available from: [Link]
Sources
- 1. Ethyl 5-cyano-2-hydroxy-6-methylnicotinate | C10H10N2O3 | CID 56773832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [biogen.es]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
Methodological & Application
Application Notes & Protocols: Ethyl 5-cyano-6-mercapto-2-methylnicotinate as a Cornerstone in Modern Heterocyclic Synthesis
These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 5-cyano-6-mercapto-2-methylnicotinate and its precursors in the synthesis of complex heterocyclic systems. The focus is on building the thieno[2,3-b]pyridine scaffold, a privileged core in numerous biologically active compounds.
Compound Profile & Strategic Importance
This compound is a highly functionalized pyridine derivative that serves as a powerful intermediate in synthetic organic chemistry. Its strategic value lies in the vicinal arrangement of the mercapto and cyano groups, which are primed for annulation reactions to construct fused heterocyclic systems. While it can be isolated, it is most frequently generated in situ during one-pot syntheses, most notably in the Gewald reaction, to produce substituted 2-aminothiophenes.
Key Physicochemical Properties:
| Property | Value |
| IUPAC Name | Ethyl 5-cyano-6-mercapto-2-methylpyridine-3-carboxylate |
| Molecular Formula | C₁₀H₁₀N₂O₂S |
| Molecular Weight | 222.26 g/mol |
| CAS Number | 113858-90-5[1] |
| Appearance | Typically a solid |
| Storage | Store at room temperature[1] |
The primary application of this reagent and its precursors is the synthesis of thieno[2,3-b]pyridines. This scaffold is of significant interest in medicinal chemistry, with derivatives showing promise as anticancer agents, chemosensitizers, and receptor antagonists.[2][3]
The Core Synthetic Pathway: Gewald Aminothiophene Synthesis
The most prominent reaction involving this chemical motif is the Gewald three-component reaction.[4] This reaction is a cornerstone of thiophene synthesis, involving the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[5] In the context of our target scaffold, the reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the fused 2-aminothiophene ring system.
The mechanism is initiated by a base-catalyzed Knoevenagel condensation between a ketone/aldehyde and an α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[4][6] Elemental sulfur then adds to this intermediate. The exact mechanism of sulfur addition is complex, but it is followed by intramolecular cyclization and tautomerization to yield the final 2-aminothieno[2,3-b]pyridine product.[4][6]
Caption: Generalized mechanism of the Gewald reaction.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate Derivatives
This protocol details a robust method adapted from established literature for synthesizing the thieno[2,3-b]pyridine core, which proceeds through intermediates structurally related to the title compound.[2] This approach utilizes a substituted cyclohexanone as the carbonyl source.
Materials & Equipment:
-
Substituted cyclohexanone (e.g., 4-methylcyclohexanone)
-
Cyanothioacetamide
-
Piperidinium acetate solution
-
Water (deionized)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for work-up and filtration (Büchner funnel, filter paper)
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted cyclohexanone (1.0 equiv.), cyanothioacetamide (1.0 equiv.), and water (50-100 mL).
-
Catalyst Addition: Add piperidinium acetate solution (catalytic amount, approx. 0.1 equiv.). The use of a mild organic base like piperidine is crucial as it effectively catalyzes the initial condensation without promoting unwanted side reactions.
-
Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove any residual salts and water-soluble impurities. The crude product, a substituted 2-amino-3-cyanothieno[2,3-b]pyridine derivative, can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure product.
Caption: Workflow for thieno[2,3-b]pyridine synthesis.
Protocol 2: N-Acylation of the 3-Amino Group
The 3-amino group of the synthesized thieno[2,3-b]pyridine is a versatile handle for further functionalization, enabling the synthesis of diverse compound libraries for screening. This protocol describes a standard N-acylation reaction.[2][7]
Materials & Equipment:
-
Synthesized thieno[2,3-b]pyridine from Protocol 1
-
2-Chloro-N-(substituted-phenyl)acetamide (1.0 equiv.)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv.)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the thieno[2,3-b]pyridine derivative (1.0 equiv.) and sodium carbonate (2.0 equiv.) in absolute ethanol. Sodium carbonate acts as a base to neutralize the HCl generated during the reaction, driving it to completion.
-
Reagent Addition: Add the 2-chloro-N-(substituted-phenyl)acetamide (1.0 equiv.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 6-12 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-water. The resulting precipitate is the acylated product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.
Safety, Handling, and Storage
Scientific integrity demands rigorous attention to safety. The reagents used in these protocols require careful handling.
Hazard Profile & Precautions:
| Substance | Hazards | Recommended PPE & Handling |
| Cyanothioacetamide | Toxic if swallowed, skin/eye irritant. | Gloves, lab coat, safety glasses. Handle in a fume hood. |
| Piperidine | Flammable, toxic, corrosive.[8] | Chemical-resistant gloves, splash goggles, face shield, lab coat. Use in a well-ventilated fume hood. |
| Chloroacetamides | Skin and eye irritants, potential sensitizers.[9] | Gloves, safety glasses, lab coat. Avoid inhalation of dust.[9] |
| Organic Solvents | Flammable, may cause respiratory irritation.[8] | Handle in a fume hood, away from ignition sources.[8] |
General Safety & Storage:
-
Handling: Always work in a well-ventilated chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[11]
-
Storage: Store all reagents in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Troubleshooting & Field-Proven Insights
Issue: Low Yield in Protocol 1
-
Causality: The Knoevenagel condensation is reversible and equilibrium-driven. Inefficient water removal or impure reagents can hinder the reaction. The quality of the cyanothioacetamide is also critical.
-
Solution: Ensure the cyclohexanone is pure (distill if necessary). Use freshly prepared piperidinium acetate catalyst. While the reaction is run in water, ensuring the reactants are of high purity is key to driving the reaction forward.
Issue: Side Product Formation in Protocol 2
-
Causality: The 2-chloro-N-phenylacetamide is an electrophile. If the reaction is overheated or run for too long, side reactions or decomposition can occur. The basicity of Na₂CO₃ might not be optimal for all substrates.
-
Solution: Maintain a consistent reflux temperature without excessive heating. Monitor the reaction closely by TLC and stop it once the starting material is consumed. If issues persist, consider a milder base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA).
Expert Insight: The success of the Gewald reaction often hinges on the "activity" of the elemental sulfur. Using finely powdered sulfur and ensuring vigorous stirring helps to maintain a good suspension and maximize the surface area for the reaction. For particularly stubborn substrates, alternative solvents or microwave-assisted heating have been shown to improve reaction times and yields.[4][5]
References
- PubChem. (n.d.). Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). This compound synthesis.
- PubChem. (n.d.). Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. National Center for Biotechnology Information.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl Mercaptan.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Methyl 6-methylnicotinate.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- BIOGEN Científica. (n.d.). This compound.
- Indian Journal of Chemistry. (n.d.). Ecofriendly synthesis of thieno[2,3- b]pyridines derivativies.
- Benchchem. (n.d.). Hexachloroantimony(1-);tris(4-bromophenyl)azanium.
- National Institutes of Health. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan.
- MDPI. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules.
- Sigma-Aldrich. (n.d.). Ethyl 6-chloro-5-cyano-2-methylnicotinate.
- PubChem. (n.d.). Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Gewald reaction.
- ResearchGate. (2025). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists.
- PubMed Central. (n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy.
- ResearchGate. (2019). Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides.
- Jetir.Org. (n.d.). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2.
- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- ResearchGate. (n.d.). Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate.
- Simson Pharma. (n.d.). Monomethyl Adipate.
- Mediterranean Journal of Chemistry. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction.
- MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
- Journal of Organic Chemistry. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
Sources
- 1. This compound [biogen.es]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Documents [merckmillipore.com]
Application Notes and Protocols: The Strategic Role of Ethyl 5-cyano-6-mercapto-2-methylnicotinate in the Synthesis of P2Y12 Antagonists
Introduction: Targeting Platelet Aggregation with Precision
In the landscape of cardiovascular therapeutics, the P2Y12 receptor stands out as a pivotal target for antiplatelet agents. This Gi-coupled receptor, activated by adenosine diphosphate (ADP), plays a central role in amplifying platelet activation and aggregation, critical events in the pathophysiology of arterial thrombosis which can lead to myocardial infarction and stroke.[1][2] Consequently, antagonists of the P2Y12 receptor are cornerstones of antithrombotic therapy, particularly for patients with acute coronary syndromes (ACS) or those undergoing percutaneous coronary intervention (PCI).[1][2]
The thienopyridine class of drugs, which includes blockbuster agents like clopidogrel and prasugrel, represents a major family of P2Y12 antagonists.[3][4] These compounds are prodrugs that, upon metabolic activation, irreversibly block the P2Y12 receptor, effectively dampening the platelet response.[5][6] The synthesis of these complex heterocyclic scaffolds requires strategic and efficient chemical pathways. This guide focuses on a key building block, Ethyl 5-cyano-6-mercapto-2-methylnicotinate , and elucidates its critical application in constructing the core thienopyridine structure essential for P2Y12 antagonism.
Chemical Profile: this compound
This substituted pyridine derivative is a highly functionalized molecule primed for heterocyclic synthesis. Its structure contains a nucleophilic mercapto (-SH) group positioned ortho to an electrophilic cyano (-CN) group, a perfect arrangement for ring-forming (annulation) reactions.
| Property | Value |
| IUPAC Name | Ethyl 5-cyano-6-mercapto-2-methylpyridine-3-carboxylate |
| CAS Number | 113858-90-5[7][8] |
| Molecular Formula | C₁₀H₁₀N₂O₂S[7] |
| Molecular Weight | 222.26 g/mol [7] |
| Appearance | Typically a solid |
| Storage | Store at room temperature[8] |
Chemical Structure:
CCOC(=O)C1=C(NC(=S)C(=C1)C#N)C[8]
The Synthetic Keystone: Annulation via Gewald Reaction Principles
The primary utility of this compound lies in its role as a precursor for constructing a thiophene ring fused to its pyridine core, thereby forming the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold. This transformation is a classic example of the Gewald aminothiophene synthesis , a powerful one-pot, multi-component reaction that builds highly substituted 2-aminothiophenes.[9][10][11]
While the classical Gewald reaction starts with a ketone, an activated nitrile, and elemental sulfur, the principle of cyclization involving these functionalities is directly applicable here.[12][13] The mercapto group acts as the sulfur source, and its reaction with an α-halo-carbonyl compound, followed by intramolecular cyclization onto the cyano group, yields the desired fused ring system.
The reaction proceeds via several key steps:
-
S-Alkylation: The mercapto group is typically deprotonated with a mild base to form a more nucleophilic thiolate. This thiolate then attacks an α-halo ketone or α-halo ester.
-
Intramolecular Cyclization: The enolate formed from the newly added carbonyl component then undergoes a Thorpe-Ziegler type cyclization, attacking the electrophilic carbon of the cyano group.
-
Tautomerization: The resulting cyclic imine tautomerizes to the more stable 2-amino-thiophene derivative.
This workflow efficiently converts a simple pyridine starting material into the complex bicyclic core of therapeutically vital P2Y12 inhibitors.
Caption: General synthetic route from the nicotinate starting material to a P2Y12 antagonist.
Mechanism of Action: How Thienopyridines Inhibit the P2Y12 Receptor
P2Y12 antagonists derived from this synthetic pathway function by irreversibly inhibiting the P2Y12 receptor.[6]
-
Metabolic Activation: Thienopyridines like clopidogrel and prasugrel are prodrugs. They undergo hepatic metabolism, primarily by cytochrome P450 enzymes, to generate a highly reactive thiol metabolite.[5]
-
Covalent Bonding: This active metabolite forms a disulfide bridge with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.
-
Receptor Blockade: This covalent modification permanently inactivates the receptor, preventing ADP from binding and initiating the downstream signaling cascade that leads to platelet aggregation.[5][14] The inhibition lasts for the lifetime of the platelet.
Caption: Simplified signaling pathway of P2Y12 receptor activation and its inhibition.
Experimental Protocols
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted in a suitable fume hood with appropriate personal protective equipment (PPE). All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Synthesis of a Tetrahydrothieno[3,2-c]pyridine Intermediate
This protocol details the key cyclization step to form the thienopyridine core, which is a common precursor for drugs like clopidogrel.[15][16]
Materials:
-
This compound
-
2-Chloroacetoacetic acid ethyl ester (or similar α-halo ketone)
-
Sodium ethoxide (NaOEt) or another suitable base (e.g., triethylamine)
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Base Addition: Cool the solution in an ice bath and add sodium ethoxide (1.1 eq) portion-wise. The formation of the sodium thiolate salt is often indicated by a color change. Rationale: The base deprotonates the thiol, creating a potent nucleophile necessary for the initial S-alkylation.
-
Alkylation: While maintaining the cool temperature, add 2-chloroacetoacetic acid ethyl ester (1.05 eq) dropwise to the stirred solution.
-
Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Rationale: The elevated temperature provides the activation energy for the intramolecular cyclization onto the nitrile group.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., 1M HCl) until pH ~7. The product may precipitate.
-
Extraction: If the product does not precipitate, reduce the ethanol volume under vacuum and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-amino-3-carboxyethyl-tetrahydrothieno[3,2-c]pyridine derivative.
Protocol 2: N-Alkylation to a Clopidogrel Analogue
This protocol demonstrates a subsequent, common modification of the thienopyridine core.
Materials:
-
Thienopyridine intermediate from Protocol 1
-
2-(2-Chlorophenyl)-2-(tosyloxy)acetic acid methyl ester (or similar electrophile)
-
Potassium carbonate (K₂CO₃) or another non-nucleophilic base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Standard reaction and purification glassware
Procedure:
-
Reaction Setup: To a solution of the thienopyridine intermediate (1.0 eq) in acetonitrile, add potassium carbonate (2-3 eq). Rationale: The base neutralizes the acid formed during the reaction and facilitates the nucleophilic attack by the secondary amine.
-
Electrophile Addition: Add the electrophile, such as 2-(2-Chlorophenyl)-2-(tosyloxy)acetic acid methyl ester (1.1 eq), to the suspension.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir overnight, monitoring by TLC.
-
Workup: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final N-alkylated product. This product is a direct analogue of clopidogrel.[3][17]
Safety and Handling of Key Reagents
| Reagent | CAS Number | Hazard Summary |
| This compound | 113858-90-5 | May cause skin, eye, and respiratory irritation. Handle with care.[18] |
| Ethyl Mercaptan (related thiol) | 75-21-8 | Extremely flammable liquid and vapor. Toxic if inhaled. Harmful if swallowed. Causes serious eye irritation.[19] |
| Ethyl 6-chloro-5-cyano-2-methylnicotinate (related intermediate) | 64119-42-2 | Harmful if swallowed. Wear protective equipment. |
| Sodium Ethoxide | 141-52-6 | Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water. |
| 2-Chloroacetoacetic acid ethyl ester | 609-15-4 | Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Lachrymator. |
Note: The safety data for the primary topic chemical is limited; data for structurally related and reactive chemicals are provided for hazard awareness.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed molecular scaffold. Its inherent reactivity, governed by the principles of the Gewald reaction, provides a robust and efficient entry into the thienopyridine core structure. This pathway has been instrumental in the industrial-scale synthesis of life-saving P2Y12 antagonists. For researchers and professionals in drug development, understanding the application of this key building block is fundamental to appreciating the elegant synthetic solutions that underpin modern cardiovascular medicine.
References
- Hantzsch, A. R. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie.
-
Armstrong, D., et al. (n.d.). Mode of action of P2Y(12) antagonists as inhibitors of platelet function. PubMed. Available at: [Link]
-
Li, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules. Available at: [Link]
-
Zhu, J., et al. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
Patsnap Synapse. (2024). What are P2Y12 receptor antagonists and how do they work? Available at: [Link]
- Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF. Available at: [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of action of oral P2Y12-inhibitors. Available at: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
Michelson, A. D. (2008). P2Y12 Antagonism. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]
-
Angiolillo, D. J., et al. (2013). P2Y12 inhibitors: pharmacologic mechanism and clinical relevance. Cardiovascular & Hematological Agents in Medicinal Chemistry. Available at: [Link]
-
BIOGEN Científica. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). Some important antiplatelet drugs containing thienopyridine. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. Available at: [Link]
-
PubMed. (2019). Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties. Available at: [Link]
- Dangi, Y. S., et al. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics.
- United States Patent. (2023).
-
PubMed. (2007). [Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo]. Available at: [Link]
- ResearchGate. (n.d.).
- TCI Chemicals. (2025).
- Bandichhor, R., et al. (2012).
-
ResearchGate. (2012). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Available at: [Link]
-
ResearchGate. (2013). Synthesis, structure-property relationships and pharmacokinetic evaluation of ethyl 6-aminonicotinate sulfonylureas as antagonists of the P2Y12 receptor. Available at: [Link]
-
Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
- Thermo Fisher Scientific. (2010).
-
Patsnap. (n.d.). Synthesis of clopidogrel impurity intermediate. Available at: [Link]
- Merck Millipore. (n.d.).
Sources
- 1. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. P2Y12 inhibitors: pharmacologic mechanism and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound [biogen.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
- 17. [Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. tcichemicals.com [tcichemicals.com]
The Versatile Scaffold: Ethyl 5-cyano-6-mercapto-2-methylnicotinate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of a core molecular framework is paramount to the successful development of novel therapeutic agents. Ethyl 5-cyano-6-mercapto-2-methylnicotinate, a polysubstituted pyridine derivative, has emerged as a highly versatile and privileged scaffold. Its unique arrangement of functional groups—a nitrile, a mercaptan, an ester, and a methyl group arrayed on a pyridine ring—offers a rich platform for chemical elaboration, enabling the synthesis of a diverse array of heterocyclic systems with significant therapeutic potential. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
I. Foundational Synthesis: The Gewald Reaction
The primary utility of this compound lies in its role as a precursor for the synthesis of fused heterocyclic systems, most notably thieno[2,3-b]pyridines. The Gewald reaction, a multicomponent condensation, is the cornerstone of this transformation.[1][2] This reaction offers an efficient one-pot synthesis of 2-aminothiophenes, which can be readily prepared from the title compound.
The causality behind employing the Gewald reaction is its operational simplicity and the high degree of substitution it allows on the resulting thiophene ring.[3][4] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene compound (in this case, the pyridine scaffold can be conceptually derived from precursors that undergo such reactions) in the presence of elemental sulfur and a base.
Experimental Protocol: Synthesis of Thieno[2,3-b]pyridine Derivatives via Gewald Reaction
This protocol outlines a general procedure for the synthesis of a thieno[2,3-b]pyridine derivative, a key intermediate for various therapeutic agents, starting from this compound.
Materials:
-
This compound
-
α-Halo ketone (e.g., chloroacetone) or α-halo ester (e.g., ethyl chloroacetate)
-
Base (e.g., sodium ethoxide, triethylamine)
-
Anhydrous ethanol
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add the base (1.1 equivalents) at room temperature. The selection of the base is crucial; a strong base like sodium ethoxide is often used to facilitate the formation of the thiolate anion.
-
Addition of Electrophile: Slowly add the α-halo ketone or α-halo ester (1 equivalent) to the reaction mixture. This step leads to the S-alkylation of the mercapto group.
-
Reaction Monitoring: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Thorpe-Ziegler Cyclization: The intramolecular cyclization, a Thorpe-Ziegler reaction, occurs under these conditions, leading to the formation of the fused thieno[2,3-b]pyridine ring system.[5]
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., acetic acid) and reduce the solvent volume under vacuum.
-
Isolation and Purification: The crude product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent. Further purification is typically achieved by column chromatography on silica gel.
Self-Validation: The structure of the synthesized thieno[2,3-b]pyridine derivative should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The purity should be assessed by HPLC.
II. Application in the Development of P2Y12 Antagonists
A prominent application of this compound derivatives is in the synthesis of P2Y12 receptor antagonists, which are crucial antiplatelet agents for the prevention of thrombosis.[6] The chlorinated analog, ethyl 6-chloro-5-cyano-2-methylnicotinate, serves as a key intermediate in the multi-kilogram scale synthesis of AZD1283, a selective and reversible P2Y12 antagonist.[7][8]
The rationale for using this scaffold is that the substituted pyridine core provides a rigid framework for the presentation of pharmacophoric elements necessary for binding to the P2Y12 receptor. The cyano and ester groups can be further modified to optimize potency, selectivity, and pharmacokinetic properties.[9][10]
Synthetic Workflow for P2Y12 Antagonists
The synthesis of AZD1283 showcases a practical application of the chlorinated derivative.[7]
Caption: General synthetic route to pyridothienopyrimidine anticancer agents.
Quantitative Data: Cytotoxicity of Pyridothienopyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of representative pyridothienopyrimidine derivatives against human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) [11][12] |
| Derivative 3a | HepG2 | 2.31 |
| MCF-7 | 7.24 | |
| Derivative 5a | HepG2 | 1.99 |
| MCF-7 | 2.79 | |
| Doxorubicin (Control) | HepG2 | 1.5 - 2.5 |
| MCF-7 | 0.5 - 1.0 |
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of novel compounds. [13][14] Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (pyridothienopyrimidine derivative)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (dimethyl sulfoxide)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and positive control for a specified period (e.g., 48 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Self-Validation: The assay should include a positive control (e.g., doxorubicin) to confirm the sensitivity of the cell lines. The results should be reproducible across multiple experiments.
IV. Conclusion
This compound is a testament to the power of a well-designed chemical scaffold in medicinal chemistry. Its strategic arrangement of reactive functional groups provides a gateway to a rich diversity of heterocyclic compounds with significant therapeutic potential. From the development of life-saving antiplatelet agents to the discovery of novel anticancer compounds, this versatile molecule continues to be a valuable tool for drug discovery and development professionals. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable chemical entity in their quest for new medicines.
V. References
-
ACS Publications. (2013). Development of a Multi-Kilogram-Scale Synthesis of AZD1283: A Selective and Reversible Antagonist of the P2Y12 Receptor. Organic Process Research & Development. [7]4. ResearchGate. (2018). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. [8]5. MDPI. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules. [11]6. Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. 7. International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. 8. UChicago Medicine Medical Laboratories. (2025). P2Y12 Inhibition Assay. [15]9. NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [14]10. Arabian Journal of Chemistry. (n.d.). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme.
-
PubMed. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. [16]12. PubMed. (n.d.). Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists.
-
ResearchGate. (2025). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. [12]14. PubMed. (2019). Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties. [6]15. ResearchGate. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [1]17. Wikipedia. (n.d.). Gewald reaction. [2]18. ResearchGate. (n.d.). Synthesis of the pyridothienopyrimidine derivatives 5a,b–8a,b.
-
NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
-
PubMed Central. (2020). Quantum Mechanics and 3D-QSAR Studies on Thienopyridine Analogues: Inhibitors of IKKβ.
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [3]22. Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [4]23. NIH. (2019). Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. [17]24. Taylor & Francis Online. (n.d.). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays.
-
ResearchGate. (2015). synthesis of new mercaptopyrimidines and thienopyrimidines.
-
MLabs. (n.d.). P2Y12 Platelet Function Test. [18]27. ResearchGate. (n.d.). Scheme 23 4.2.2 Synthesis of π-conjugated thiophenes via Gewald....
-
ResearchGate. (n.d.). Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Drug-Like Properties. [9]29. Beijing Institute of Technology. (2019). Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties. [10]30. Bulletin of the Chemical Society of Ethiopia. (n.d.). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE.
-
PubMed. (2013). Lead optimization of ethyl 6-aminonicotinate acyl sulfonamides as antagonists of the P2Y12 receptor. separation of the antithrombotic effect and bleeding for candidate drug AZD1283.
-
ResearchGate. (2011). ChemInform Abstract: Synthesis of 3-Cyano-5-ethyl-6-methylpyridine-2(1H)-thione and Conversion into Condensed Heterocycles.
-
ResearchGate. (n.d.). Thienopyridines: Synthesis, Properties, and Biological Activity. [5]34. ResearchGate. (n.d.). Thienopyrimidine SAR.
-
Merck Millipore. (n.d.). Lead optimization of ethyl 6-aminonicotinate acyl sulfonamides as antagonists of the P2Y12 receptor. separation of the antithrombotic effect and bleeding for candidate drug AZD1283.
-
PubMed Central. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers.
-
PubMed. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters.
-
SciELO. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
-
ResearchGate. (2013). 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y(12) receptor.
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators.
-
Sci-Hub. (2007). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives.
Sources
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of P2Y>12> Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties - 北京理工大学 [pure.bit.edu.cn]
- 11. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. P2Y12 Inhibition Assay - UChicago Medicine Medical Laboratories [uchicagomedlabs.testcatalog.org]
- 16. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
Application Notes and Protocols for the Synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate Derivatives
Introduction
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous pharmacologically active agents. Among these, derivatives of ethyl 5-cyano-6-mercapto-2-methylnicotinate are of particular interest due to their potential as intermediates in the synthesis of various therapeutic compounds, including P2Y12 receptor antagonists used as antiplatelet drugs.[1] This application note provides a comprehensive guide for researchers and scientists on the experimental procedure for the synthesis of these valuable compounds, delving into the underlying chemical principles and offering a detailed, step-by-step protocol. The presented methodology is a robust and efficient one-pot, multi-component reaction, designed for reproducibility and scalability in a research setting.
Scientific Rationale and Reaction Mechanism
The synthesis of the target molecule, this compound, is achieved through a multi-component reaction that capitalizes on the principles of the Hantzsch dihydropyridine synthesis and related condensation reactions.[2][3] This one-pot approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation by avoiding the isolation of intermediates.[4]
The reaction proceeds through a cascade of events, initiated by the Knoevenagel condensation of an active methylene compound, in this case, cyanoacetamide, with an enamine intermediate. The enamine is formed in situ from the reaction of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA). The subsequent cyclization and aromatization lead to the formation of the substituted pyridine ring. The introduction of the mercapto group at the C6 position is typically achieved through the use of elemental sulfur in a basic medium, a strategy reminiscent of the Gewald aminothiophene synthesis.[5]
The key steps in the proposed mechanism are:
-
Enamine Formation: Ethyl acetoacetate reacts with DMFDMA to form a more reactive enamino ester intermediate.
-
Knoevenagel Condensation: The active methylene group of cyanoacetamide undergoes a Knoevenagel condensation with the enamino ester.
-
Michael Addition and Cyclization: An intramolecular Michael addition followed by cyclization and elimination of dimethylamine leads to the formation of a dihydropyridine intermediate.
-
Thionation and Tautomerization: In the presence of elemental sulfur and a base, the dihydropyridine intermediate is thionated at the C6 position. Subsequent tautomerization yields the desired 6-mercapto-nicotinate derivative.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound derivatives.
Caption: Experimental workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Ethyl Acetoacetate | 130.14 | 13.0 g (11.8 mL) | 0.1 | ≥99% |
| Cyanoacetamide | 84.08 | 8.4 g | 0.1 | ≥98% |
| Elemental Sulfur | 32.07 | 3.2 g | 0.1 | ≥99.5% |
| Triethylamine | 101.19 | 10.1 g (13.9 mL) | 0.1 | ≥99% |
| Ethanol | 46.07 | 150 mL | - | Anhydrous |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol), cyanoacetamide (8.4 g, 0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and anhydrous ethanol (150 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Slowly add triethylamine (10.1 g, 0.1 mol) to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Cool the reaction mixture further in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Wash the solid with two portions of cold ethanol (2 x 25 mL) to remove any unreacted starting materials and soluble impurities.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
Expected Yield: 60-75%
Physical and Spectroscopic Data:
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Yellow to orange solid |
| Melting Point | Varies with purity, typically in the range of 180-200 °C |
| ¹H NMR | Signals corresponding to the ethyl ester protons, the methyl group proton, and the aromatic proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, cyano carbon, and the carbons of the pyridine ring and substituents. |
| IR (cm⁻¹) | Characteristic peaks for C≡N (cyano), C=O (ester), and C=S (thione) stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
Troubleshooting and Optimization
-
Low Yield: If the yield is lower than expected, ensure that anhydrous solvents and high-purity reagents were used. The reaction time can be extended, and the progress closely monitored by TLC. Incomplete reaction is a common cause of low yield.[6]
-
Impure Product: If the product is impure, as indicated by a broad melting point range or extra peaks in the NMR spectrum, recrystallization is recommended. The choice of recrystallization solvent is crucial and may require some experimentation.
-
Reaction does not start: Ensure that the base (triethylamine) was added and that the reaction mixture is being heated to the appropriate reflux temperature.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Elemental sulfur is flammable. Avoid open flames.
-
Triethylamine is a corrosive and flammable liquid. Handle with care.
-
Ethanol is a flammable solvent.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound derivatives. By following the outlined procedure and understanding the underlying chemical principles, researchers can efficiently synthesize this valuable intermediate for further applications in drug discovery and development. The one-pot nature of this reaction makes it an attractive method for the preparation of a library of related compounds for structure-activity relationship (SAR) studies.
References
- Shaikh, Y. I., Shaikh, A. A., & Nazeruddin, G. M. (2012). Ammonia solution catalyzed one-pot synthesis of highly functionalized pyridine derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4953-4956.
- Almatari, M., et al. (2024). Employing acetoacetamide as a key synthon for synthesizing novel thiophene derivatives and assessing their potential as antioxidants and antimicrobial agents.
- Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (n.d.). PMC.
- One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. (n.d.). PMC - NIH.
- Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (n.d.). Frontiers.
- An In-depth Technical Guide to Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxyl
- Technical Support Center: Synthesis of Ethyl 5-Cyano-2-oxo-1,6-dihydropyridine-3-carboxylate Deriv
- One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. (2024). IJCRT.org.
- Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. (2024).
- Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate deriv
- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (2010). Semantic Scholar.
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
- ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. (2025). YMER.
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides.
- Multicomponent synthesis of dihydropyrimidines and thiazines. (n.d.). Semantic Scholar.
- Isothiourea-Mediated One-Pot Synthesis of Functionalized Pyridines. (n.d.). Semantic Scholar.
- Multicomponent synthesis of polycyclic dihydropyridines. (n.d.).
- Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)
- cyanoacetamide. (n.d.). Organic Syntheses Procedure.
- Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. (n.d.).
- 2-Mercapto-4,6-dimethylnicotinonitrile. (n.d.). PubChem.
- Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. (n.d.). Organic Chemistry Research.
- 6-Acetyl-2-mercaptonicotinonitrile. (n.d.). ChemScene.
- Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (n.d.).
- Insight on Mercapto-Coumarins: Synthesis and Reactivity. (2022). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 5. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Reactivity of Ethyl 5-cyano-6-mercapto-2-methylnicotinate: A Guide to its Application in Heterocyclic Synthesis
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide details the reactivity of Ethyl 5-cyano-6-mercapto-2-methylnicotinate, a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of a variety of heterocyclic compounds, most notably thieno[2,3-b]pyridines. This document provides an in-depth analysis of its reactions with both electrophilic and nucleophilic agents, supported by mechanistic insights and detailed experimental protocols. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility. This guide is intended to empower researchers in medicinal chemistry and materials science to leverage the unique reactivity of this compound for the development of novel molecular entities.
Introduction: Unveiling a Privileged Scaffold Precursor
This compound is a polysubstituted pyridine derivative of significant interest in synthetic organic chemistry. Its structure incorporates several reactive functional groups: a nucleophilic mercapto group, an electrophilic pyridine ring activated by a cyano group, and an ester moiety. This unique combination of functionalities makes it an ideal precursor for the construction of fused heterocyclic systems, particularly the thieno[2,3-b]pyridine scaffold. Thieno[2,3-b]pyridines are considered "privileged structures" in medicinal chemistry, as they are found in a wide array of biologically active compounds with therapeutic potential.[1][2]
The synthesis of the title compound can be achieved through established methods, often starting from readily available materials like ethyl acetoacetate.[3] This accessibility, coupled with its versatile reactivity, positions this compound as a valuable tool for drug discovery and development.
Reactions with Electrophiles: Gateway to S-Functionalization and Cyclization
The sulfur atom of the mercapto group in this compound is a soft and highly reactive nucleophile, readily undergoing reactions with a variety of electrophiles. This S-functionalization is not only a means of introducing diverse substituents but also the pivotal first step in the widely employed synthesis of thieno[2,3-b]pyridines through intramolecular cyclization.
S-Alkylation with Alkyl Halides
The reaction with alkyl halides proceeds via a standard SN2 mechanism, where the thiolate, typically generated in situ using a base, displaces the halide. The choice of base and solvent is crucial for efficient reaction and to minimize potential side reactions.
Protocol 1: General Procedure for S-Alkylation
-
Materials: this compound, alkyl halide (e.g., methyl iodide, ethyl bromide), base (e.g., potassium carbonate, sodium ethoxide), solvent (e.g., DMF, ethanol, acetone).
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the thiolate.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated (40-60 °C) and monitored by TLC until completion.
-
Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) affords the pure S-alkylated product.
-
| Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | RT | 2 | >90 | (general procedure) |
| Ethyl Bromide | NaOEt | Ethanol | Reflux | 4 | 85-95 | (general procedure) |
| Benzyl Chloride | K₂CO₃ | Acetone | Reflux | 3 | 88-96 | (general procedure) |
Causality of Experimental Choices:
-
Base: A slight excess of a moderate base like potassium carbonate is often sufficient to deprotonate the thiol without promoting hydrolysis of the ester. Stronger bases like sodium ethoxide can be used for less reactive alkyl halides but may increase the risk of side reactions.
-
Solvent: Aprotic polar solvents like DMF facilitate SN2 reactions by solvating the cation of the base, leaving the anion more nucleophilic. Protic solvents like ethanol are also effective and can be a greener alternative.
Reaction with α-Halo Ketones and Subsequent Cyclization: The Gewald Reaction Analogue
A particularly powerful application of S-alkylation is the reaction with α-halo ketones (e.g., phenacyl bromide). The resulting S-substituted intermediate readily undergoes intramolecular cyclization to afford highly functionalized 3-aminothieno[2,3-b]pyridines. This transformation is analogous to the well-known Gewald reaction for thiophene synthesis.
The cyclization is typically base-catalyzed, where a base abstracts a proton from the α-carbon of the nicotinonitrile, initiating a Thorpe-Ziegler type cyclization.
Protocol 2: Synthesis of Ethyl 3-amino-2-aroyl-thieno[2,3-b]pyridine-6-carboxylates
-
Materials: this compound, α-bromoacetophenone (or other α-halo ketones), potassium hydroxide, ethanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) and the α-bromoacetophenone (1.0 eq) in ethanol.
-
To this solution, add a solution of potassium hydroxide (2.0 eq) in water dropwise with stirring.
-
The reaction mixture is typically stirred at room temperature for several hours or gently heated to reflux to drive the cyclization to completion.
-
The product often precipitates from the reaction mixture upon cooling.
-
The solid is collected by filtration, washed with cold ethanol and water, and dried to yield the desired thieno[2,3-b]pyridine.
-
Visualization of the Reaction Pathway:
Sources
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: Large-Scale Synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate
Abstract
This comprehensive application note provides a detailed guide for the large-scale synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate, a key intermediate in the pharmaceutical industry. The synthesis is based on the robust and efficient Gewald three-component reaction. This document outlines the reaction mechanism, provides a step-by-step protocol for multi-kilogram scale production, details purification methods, and establishes a framework for analytical characterization. Crucially, this guide incorporates extensive safety protocols for handling the hazardous materials involved, specifically addressing the risks associated with cyanide and mercaptan compounds. This note is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction: Significance of this compound
This compound is a vital heterocyclic building block, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its functionalized pyridine core makes it a versatile precursor for a range of therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest for pharmaceutical manufacturing.
The synthesis of substituted 2-aminothiophenes and related structures is often achieved through the Gewald reaction, a one-pot multicomponent reaction known for its high efficiency and atom economy.[1][2][3] This application note details a large-scale adaptation of this reaction for the synthesis of the target nicotinic acid derivative.
The Synthetic Pathway: A Mechanistic Overview
The synthesis of this compound is accomplished via a Gewald three-component reaction. This reaction involves the condensation of a ketone (ethyl acetoacetate), an activated nitrile (ethyl cyanoacetate), and elemental sulfur, facilitated by a base catalyst.
The reaction mechanism proceeds through several key steps[1][4]:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (ethyl acetoacetate) and the activated nitrile (ethyl cyanoacetate).
-
Michael Addition: The resulting α,β-unsaturated intermediate undergoes a Michael addition with the mercaptide formed from the reaction of the base with elemental sulfur.
-
Cyclization and Tautomerization: The intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene-like product, which in this case is the substituted nicotinic acid derivative.
The overall workflow for the synthesis and purification is depicted in the following diagram:
Figure 1: Overall workflow for the synthesis, purification, and analysis of this compound.
Safety First: Handling Hazardous Reagents
The large-scale synthesis of this intermediate requires stringent safety protocols due to the use of a cyanide-containing reagent and the generation of a mercaptan product.
Cyanide Safety
All handling of ethyl cyanoacetate must be conducted in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[5] It is crucial to avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.[6][7] Cyanide-containing waste must be segregated and disposed of according to institutional and national regulations.[5]
Mercaptan (Thiol) Safety
The product, this compound, is a thiol and possesses a strong, unpleasant odor. All work with the product, including work-up and purification, must be performed in a fume hood.[1][2] To mitigate the odor and decontaminate glassware, a bleach bath (a 1:1 mixture of commercial bleach and water) should be prepared for immediate immersion of all used glassware and equipment.[4] The reaction exhaust should be passed through a bleach trap to neutralize any volatile thiols.[1]
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a target yield in the multi-kilogram range. All operations should be conducted in an appropriate chemical reactor equipped with mechanical stirring, a temperature controller, and a reflux condenser.
Reagents and Materials
| Reagent/Material | Molecular Weight | Moles (per kg of Ethyl Acetoacetate) | Quantity (per kg of Ethyl Acetoacetate) |
| Ethyl Acetoacetate | 130.14 g/mol | 7.68 mol | 1.00 kg |
| Ethyl Cyanoacetate | 113.12 g/mol | 7.68 mol | 0.87 kg |
| Sulfur Powder | 32.06 g/mol | 7.68 mol | 0.25 kg |
| Morpholine | 87.12 g/mol | 8.45 mol | 0.74 kg |
| Ethanol (200 proof) | - | - | 5.0 L |
| Acetic Acid | 60.05 g/mol | - | As needed for neutralization |
| Deionized Water | - | - | As needed for washing |
Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, heating mantle, thermocouple, and a reflux condenser connected to a bleach trap.
-
Charging Reagents: To the reactor, add ethanol (5.0 L), followed by ethyl acetoacetate (1.00 kg), ethyl cyanoacetate (0.87 kg), and sulfur powder (0.25 kg).
-
Initiating the Reaction: Begin stirring the mixture and add morpholine (0.74 kg) portion-wise over 30 minutes. The addition is exothermic, and the temperature should be monitored.
-
Reaction at Reflux: After the addition of morpholine is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add acetic acid to neutralize the mixture to a pH of approximately 5-6. This should be done in a fume hood as some hydrogen sulfide may be evolved.
-
The product will precipitate as a solid.
-
Filter the crude product using a Büchner funnel and wash the filter cake with deionized water (2 x 1 L) and then with cold ethanol (1 x 0.5 L).
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean reactor.
-
Add a suitable amount of ethanol and heat to reflux until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Filter the purified product and wash with a small amount of cold ethanol.
-
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the ethyl ester, methyl group, and aromatic protons. The mercapto proton may be broad and its chemical shift can vary. |
| ¹³C NMR | Peaks corresponding to the carbonyls of the ester, the cyano group, and the carbons of the substituted pyridine ring. |
| IR Spectroscopy | Absorption bands for the C≡N stretch (around 2220 cm⁻¹), C=O stretch of the ester (around 1720 cm⁻¹), and S-H stretch (around 2550 cm⁻¹, can be weak). |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀N₂O₂S = 238.27 g/mol ). |
| Purity (HPLC) | >98% |
| Melting Point | A sharp melting point should be observed. |
Conclusion
The Gewald reaction provides an efficient and scalable method for the large-scale synthesis of this compound. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers and process chemists can safely and reliably produce this important pharmaceutical intermediate in high yield and purity. The robustness of this synthetic route makes it well-suited for industrial applications.
References
-
University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]
-
University College London. Thiols | Safety Services. [Link]
- Arkat USA, Inc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC 2010 (i) 209-246.
-
Wikipedia. Gewald reaction. [Link]
-
University of Illinois, Division of Research Safety. Cyanides. [Link]
-
Louisiana State University Health Sciences Center New Orleans. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]
- ResearchGate. Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)
-
The University of Adelaide. Chemical Safety Management. [Link]
-
Massachusetts Institute of Technology, Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
-
Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]
- ResearchGate.
Sources
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
Application Notes & Protocols: Ethyl 5-cyano-6-mercapto-2-methylnicotinate as a Precursor for Novel Cardiotonic Thieno[2,3-b]pyridine Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Inotropes and the Role of the Thieno[2,3-b]pyridine Scaffold
The management of acute heart failure and cardiogenic shock often necessitates the use of positive inotropic agents to enhance myocardial contractility. For decades, the mainstays of inotropic support have been catecholamines and phosphodiesterase 3 (PDE3) inhibitors like milrinone. However, their use is associated with significant side effects, including increased myocardial oxygen demand and arrhythmogenesis. This has fueled a continuous search for new classes of cardiotonic agents with improved safety and efficacy profiles.
The thieno[2,3-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to known cardiotonic agents, such as the pyridone core of milrinone, suggests its potential as a template for the design of novel inotropes. This document provides detailed application notes and protocols for the utilization of Ethyl 5-cyano-6-mercapto-2-methylnicotinate , a versatile building block, in the synthesis of a promising class of thieno[2,3-b]pyridine-based cardiotonic agents.
Scientific Rationale: Thieno[2,3-b]pyridines as Potential PDE3 Inhibitors
The primary mechanism of action for many non-catecholamine inotropic agents is the inhibition of phosphodiesterase 3 (PDE3). PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiomyocytes. By inhibiting PDE3, intracellular cAMP levels rise, leading to the activation of protein kinase A (PKA). PKA then phosphorylates several key proteins involved in cardiac muscle contraction, including L-type calcium channels and phospholamban, ultimately resulting in an increased intracellular calcium concentration and enhanced myocardial contractility.
Structurally related heterocyclic systems, such as certain pyridones and pyrimidinones, have been shown to be potent and selective PDE3 inhibitors.[1] The thieno[2,3-b]pyridine core, which can be synthesized from this compound, mimics the essential structural features of these known PDE3 inhibitors. This structural analogy forms the scientific basis for exploring this class of compounds as novel cardiotonic agents.
Synthetic Pathway and Experimental Protocols
The synthesis of the target thieno[2,3-b]pyridine derivatives from this compound proceeds via a well-established two-step sequence: S-alkylation followed by Thorpe-Ziegler cyclization. This approach offers a high degree of flexibility, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Diagram of the General Synthetic Workflow
Caption: General synthetic route to thieno[2,3-b]pyridine derivatives.
Protocol 1: Synthesis of Ethyl 3-amino-6-methyl-2-(p-tolylcarbamoyl)thieno[2,3-b]pyridine-5-carboxylate
This protocol details the synthesis of a representative thieno[2,3-b]pyridine derivative. The selection of the p-tolylcarbamoyl group is based on SAR studies of similar heterocyclic systems where this moiety has been shown to be favorable for biological activity.
Step 1: Synthesis of the S-Alkylated Intermediate
-
Reagents and Materials:
-
This compound
-
2-Chloro-N-(p-tolyl)acetamide
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature to form the sodium thiolate salt.
-
To this mixture, add a solution of 2-Chloro-N-(p-tolyl)acetamide (1 equivalent) in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude S-alkylated intermediate. This intermediate can be used in the next step without further purification.
-
Step 2: Thorpe-Ziegler Cyclization to the Thieno[2,3-b]pyridine Core
-
Reagents and Materials:
-
Crude S-alkylated intermediate from Step 1
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
-
-
Procedure:
-
Suspend the crude S-alkylated intermediate (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide (1.5 equivalents) in anhydrous ethanol.
-
Heat the mixture to reflux for 30-60 minutes.[2] The cyclization is often rapid and can be monitored by the formation of a new, more fluorescent spot on TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) until the pH is approximately 7.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/ethanol) to obtain the pure Ethyl 3-amino-6-methyl-2-(p-tolylcarbamoyl)thieno[2,3-b]pyridine-5-carboxylate .[2]
-
Characterization Data (Expected)
| Property | Expected Value |
| Appearance | Yellow crystalline solid |
| Melting Point | Dependent on purity and specific derivative |
| ¹H NMR | Signals corresponding to the ethyl ester, methyl group, aromatic protons of the p-tolyl group, and the amino group. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyls of the ester and amide, and the carbons of the heterocyclic core and aromatic rings. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
| Purity (HPLC) | >95% after recrystallization |
Mechanism of Action: Cardiotonic Effects via PDE3 Inhibition
The positive inotropic effect of the synthesized thieno[2,3-b]pyridine derivatives is hypothesized to be mediated by the selective inhibition of phosphodiesterase 3 (PDE3).
Signaling Pathway of PDE3 Inhibition in Cardiomyocytes
Caption: Proposed mechanism of action for thieno[2,3-b]pyridine cardiotonic agents.
By inhibiting PDE3, the thieno[2,3-b]pyridine compounds prevent the breakdown of cAMP to AMP. The resulting increase in cAMP levels leads to the activation of Protein Kinase A (PKA). PKA-mediated phosphorylation of L-type calcium channels increases calcium influx into the cardiomyocyte, while phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), enhancing calcium reuptake into the sarcoplasmic reticulum. The net effect is a greater availability of calcium for binding to troponin C during systole, leading to a more forceful contraction of the heart muscle.
Conclusion and Future Directions
This compound serves as a valuable and versatile starting material for the synthesis of novel thieno[2,3-b]pyridine derivatives with the potential for significant cardiotonic activity. The synthetic route is robust and amenable to the generation of a library of compounds for detailed structure-activity relationship studies. The primary mechanism of action is anticipated to be the selective inhibition of PDE3, offering a promising avenue for the development of new inotropic agents with potentially improved pharmacological profiles over existing therapies.
Further research should focus on the synthesis and biological evaluation of a focused library of these compounds to identify lead candidates. Key studies will include:
-
In vitro PDE3 inhibition assays to determine IC₅₀ values and selectivity against other PDE isoforms.
-
Evaluation of positive inotropic effects in isolated cardiac muscle preparations (e.g., papillary muscle or atrial trabeculae).[1]
-
Assessment of hemodynamic effects in in vivo models of heart failure.
-
Pharmacokinetic and toxicity studies to evaluate the drug-like properties of lead compounds.
Through a systematic approach to synthesis and pharmacological testing, the thieno[2,3-b]pyridine scaffold holds considerable promise for the development of the next generation of cardiotonic agents.
References
-
Leung, E., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 649-664. [Link]
-
Gómez-Parra, V., Gómez, M. C., Sánchez, F., & Stefani, V. (1992). New cardiotonic agents related to amrinone: synthesis of 1,2-dihydro-5-arylpyridin-2-ones. Archiv der Pharmazie, 325(8), 483-490. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10735-10751. [Link]
-
Wikipedia contributors. (2023). PDE3 inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
-
von der Pfordten, S., et al. (1993). Positive inotropic activity of 5-amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione in cardiac muscle from guinea-pig and man. Part 6. Pharmazie, 48(7), 537-541. [Link]
-
Hassan, A. A., et al. (2016). Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1636-1639. [Link]
Sources
- 1. Positive inotropic activity of 5-amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrim idine-2,4-dione in cardiac muscle from guinea-pig and man. Part 6: Compounds with positive inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Evaluation of Ethyl 5-cyano-6-mercapto-2-methylnicotinate in Anti-inflammatory Drug Development
Introduction: The Therapeutic Potential of a Novel Pyridine Derivative
The landscape of anti-inflammatory drug discovery is in constant pursuit of novel chemical scaffolds that offer improved efficacy and safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Pyridine-based heterocycles are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to their unique chemical properties which can enhance biochemical potency, metabolic stability, and cell permeability.[1][2][3] The strategic incorporation of a pyridine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making it a privileged scaffold in drug design.[1][4]
This guide focuses on Ethyl 5-cyano-6-mercapto-2-methylnicotinate , a pyridine derivative with structural features suggesting a potential role in modulating inflammatory pathways. Its thienopyridine-like core is of particular interest, as related structures have demonstrated significant anti-inflammatory, antiplatelet, and antimicrobial activities.[5][6][7] This document provides a comprehensive framework for researchers to systematically evaluate the anti-inflammatory potential of this compound, from initial cytotoxicity assessments to detailed in vitro efficacy screening. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and reproducible data generation.
Proposed Mechanisms of Anti-inflammatory Action
Inflammation is a complex biological response involving a cascade of molecular events. Key mediators include prostaglandins (PGs), nitric oxide (NO), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[8] The structural characteristics of this compound suggest it may interfere with the production of these mediators.
Inhibition of Cyclooxygenase (COX) Enzymes
NSAIDs primarily function by inhibiting COX enzymes (COX-1 and COX-2), which catalyze the conversion of arachidonic acid into prostaglandins.[8] COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs.[8] Pyrimidine and related heterocyclic structures have been shown to possess COX inhibitory activity.[8]
Experimental Workflow Overview
A systematic evaluation is critical to determine the compound's therapeutic potential. The workflow begins with assessing safety (cytotoxicity) to establish a viable concentration range for subsequent efficacy assays targeting the proposed mechanisms of action.
Protocol 1: MTT Assay for Cellular Cytotoxicity
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [9][10]In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. [11]The amount of formazan produced, quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable, metabolically active cells. [9]This protocol is essential for determining the concentration range of the test compound that does not induce cell death, ensuring that any observed anti-inflammatory effects in subsequent assays are not merely a consequence of toxicity.
Materials:
-
RAW 264.7 macrophage cell line (or other relevant cell line like THP-1)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light. [10]* Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl. [12]* 96-well flat-bottom sterile culture plates
-
Microplate reader capable of measuring absorbance at 540-590 nm. [9] Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in serum-free medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Controls: Include wells for "vehicle control" (medium with the same final DMSO concentration but no compound) and "untreated control" (medium only). A "blank" control with medium but no cells is also necessary for background subtraction. * Incubate the plate for 24-48 hours (or the duration relevant to your efficacy assays).
-
-
MTT Reaction and Measurement:
-
After incubation, carefully aspirate the treatment media.
-
Add 100 µL of fresh serum-free medium and 10-20 µL of the 5 mg/mL MTT solution to each well. [12] * Incubate for 2-4 hours at 37°C, protected from light. Visually check for the formation of purple formazan crystals. [9] * Carefully remove the MTT-containing medium without disturbing the crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [10] * Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. * Measure the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader. [12] Data Analysis:
-
-
Corrected Absorbance = (Absorbance of sample) - (Absorbance of blank)
-
Percent Viability = [(Corrected Absorbance of treated cells) / (Corrected Absorbance of vehicle control cells)] x 100
-
Plot Percent Viability against compound concentration and use non-linear regression to calculate the CC50 (50% cytotoxic concentration).
| Concentration (µM) | Mean Absorbance (570nm) | Corrected Absorbance | % Viability |
| 0 (Vehicle) | 1.25 | 1.20 | 100% |
| 1 | 1.22 | 1.17 | 97.5% |
| 10 | 1.18 | 1.13 | 94.2% |
| 50 | 0.95 | 0.90 | 75.0% |
| 100 | 0.65 | 0.60 | 50.0% |
| 200 | 0.20 | 0.15 | 12.5% |
Protocol 2: Nitric Oxide Synthase (NOS) Inhibition Assay
Principle of the Assay: This assay quantifies the inhibitory effect of the test compound on NO production in LPS-stimulated macrophages. Upon stimulation with LPS, RAW 264.7 cells upregulate iNOS, which produces NO. [13]NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium. [14]The Griess assay measures the concentration of nitrite as a proxy for NO production. [15]It is a colorimetric assay where the Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured at ~540 nm. [14][15] Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent: Part A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Part B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). [15]* Sodium Nitrite (NaNO₂) for standard curve generation. [15]* 96-well culture plates and 96-well assay plates (for Griess reaction)
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding and Stimulation:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well in 100 µL and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium at non-toxic concentrations (determined from Protocol 1).
-
Pre-treat the cells with 50 µL of the compound dilutions for 1-2 hours.
-
Controls: Include a positive control (LPS only), a negative control (cells only), and a vehicle control (LPS + DMSO). A known NOS inhibitor like L-NAME can be used as a reference compound.
-
Stimulate the cells by adding 50 µL of LPS solution to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Griess Reaction:
-
After incubation, carefully collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a standard curve by making serial dilutions of a sodium nitrite stock solution (e.g., from 100 µM to 1.56 µM) in culture medium. [15] * Add 50 µL of Griess Reagent Part A to each well (samples and standards) and incubate for 5-10 minutes at room temperature, protected from light. [15] * Add 50 µL of Griess Reagent Part B and incubate for another 5-10 minutes. [15] * Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis:
-
Generate a standard curve by plotting absorbance vs. known nitrite concentrations.
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration in each sample well.
-
Percent Inhibition = [1 - (Nitrite in treated sample / Nitrite in LPS-only control)] x 100
-
Plot Percent Inhibition against compound concentration to determine the IC50 value.
Protocol 3: Cyclooxygenase (COX) Inhibition Assay
Principle of the Assay: This protocol describes a cell-free enzymatic assay to determine if the test compound directly inhibits the activity of purified COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid. [16]A probe (like Amplex™ Red) is oxidized in the presence of heme during the peroxidase reaction, producing a fluorescent or colorimetric signal. [17][18]A decrease in signal in the presence of the test compound indicates inhibition of COX activity. Running the assay for both COX-1 and COX-2 allows for the determination of inhibitory potency and selectivity.
Materials:
-
COX-1 and COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, BPS Bioscience, Assay Genie). [17][18][19]These kits typically provide:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer
-
Heme
-
Detector probe (colorimetric or fluorometric)
-
-
Arachidonic Acid (substrate)
-
Known selective inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2). [19]* 96-well black or clear microplate (depending on detection method)
-
Fluorometric or colorimetric microplate reader. [17] Procedure (General - follow specific kit instructions):
-
Reagent Preparation: Prepare all reagents as per the kit manual. Dilute enzymes and substrate to the recommended working concentrations. [17][20]2. Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Controls:
-
100% Initial Activity: Enzyme, buffer, heme, and vehicle (DMSO). [18] * Inhibitor Control: Enzyme, buffer, heme, and a known reference inhibitor (e.g., Celecoxib). [19] * Background: Buffer, heme, and heat-inactivated enzyme (or no enzyme). [20] * Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
-
Add Heme and the detector probe.
-
Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme. [18][20]3. Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately read the plate kinetically for 5-10 minutes or as a single endpoint reading after a fixed time (e.g., 2 minutes) at the appropriate wavelength (e.g., Ex/Em = 535/590 nm for fluorescence). [17][18][19] Data Analysis:
-
-
Subtract the background reading from all sample and control wells.
-
Percent Inhibition = [1 - (Rate of treated sample / Rate of 100% activity control)] x 100
-
Plot Percent Inhibition vs. compound concentration for both COX-1 and COX-2 to determine their respective IC50 values.
-
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
| Assay Target | Compound IC50 (µM) | Reference Drug IC50 (µM) |
| COX-1 | > 100 | SC-560: 0.009 |
| COX-2 | 5.2 | Celecoxib: 0.45 [19] |
| COX-2 SI | > 19.2 | Celecoxib: > 20 |
Protocol 4: LPS-Induced TNF-α Release Assay
Principle of the Assay: This cell-based assay measures the ability of the test compound to inhibit the secretion of the pro-inflammatory cytokine TNF-α from monocytes or macrophages stimulated with LPS. [21]Human monocytic THP-1 cells are commonly used for this purpose. [22]After treatment with the compound and stimulation with LPS, the amount of TNF-α released into the culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). [23]A reduction in TNF-α levels indicates potential anti-inflammatory activity via modulation of inflammatory signaling pathways. [24] Materials:
-
THP-1 human monocytic cell line
-
Complete culture medium (RPMI-1640 with 10% FBS)
-
LPS from E. coli
-
Human TNF-α ELISA Kit
-
96-well culture plates
-
Microplate reader for ELISA (450 nm)
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in suspension. Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL. [22] * (Optional for differentiation) Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Controls: Include a positive control (LPS only), negative control (cells only), vehicle control (LPS + DMSO), and a known inhibitor (e.g., Dexamethasone).
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. [22] * Incubate the plate for 4-24 hours at 37°C (optimal time may need to be determined, 17-20 hours is common). [23][22]
-
-
TNF-α Quantification (ELISA):
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Perform the TNF-α ELISA on the supernatants according to the manufacturer's protocol. This typically involves:
-
Adding supernatants and standards to an antibody-coated plate.
-
Incubation, washing, and addition of a detection antibody.
-
Addition of a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at 450 nm. [22] Data Analysis:
-
-
-
Generate a standard curve from the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Percent Inhibition = [1 - (TNF-α in treated sample / TNF-α in LPS-only control)] x 100
-
Plot Percent Inhibition against compound concentration to determine the IC50 value.
Future Directions
The successful identification of in vitro activity using these protocols should be followed by more advanced studies. Investigating the effect on the expression of key signaling proteins like p-NF-κB and p-p38 MAPK via Western Blot can further elucidate the mechanism of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of structural analogs, can help optimize potency and selectivity. [5]Ultimately, promising candidates should be evaluated for their pharmacokinetic properties (ADME) and in vivo efficacy in animal models of inflammation. [25]
References
- Benchchem. (n.d.). Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition. Benchchem.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
- PubMed. (n.d.). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. PubMed.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. BroadPharm.
- Benchchem. (n.d.). Application Notes and Protocols for LPS-Induced TNF-α Secretion Assay. Benchchem.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.
- ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. ResearchGate.
- ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate.
- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- Open Access Journals. (n.d.). A Brief View on Pyridine Compounds.
- PMC - NIH. (n.d.). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs.
- Unname. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- ChemicalBook. (n.d.). This compound synthesis.
- World Journal of Pharmaceutical Research. (2017, December 20). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes. NIH.
- Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (MAK323). Sigma-Aldrich.
- BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
- NIH. (2011, May 10). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells.
- MDPI. (2024, January 12). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI.
- PubMed. (n.d.). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity.
- PMC. (n.d.). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition.
- Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase.
- ResearchGate. (n.d.). General skeletal structure of thienopyridine. ResearchGate.
- ResearchGate. (n.d.). (A) Time course of LPS-induced TNF-α production. THP-1 cells were.... ResearchGate.
- Unname. (n.d.). Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents.
- PMC - NIH. (2020, January 1). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors.
- PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- PubMed Central. (n.d.). Challenge model of TNFα turnover at varying LPS and drug provocations.
- PubMed Central. (n.d.). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway.
- ResearchGate. (2025). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. ResearchGate.
- ResearchGate. (2025). Synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate. ResearchGate.
- BIOGEN Científica. (n.d.). This compound. BIOGEN Científica.
- PubMed. (n.d.). 5-Substituted 2,3-dihydro-6-mercapto-1,3-diphenyl-2-thioxo-4(3H)-pyrimidinones and their 6-(acylthio) derivatives with platelet antiaggregating, antiinflammatory, antiarrhythmic, antihyperlipidemic and other activities.
- Jetir.Org. (n.d.). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Jetir.Org.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. assaygenie.com [assaygenie.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Ethyl 5-cyano-6-mercapto-2-methylnicotinate Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Ethyl 5-cyano-6-mercapto-2-methylnicotinate is a key heterocyclic building block in the synthesis of various pharmacologically active compounds. Its unique structure, featuring a nicotinic acid core substituted with a cyano, a mercapto, and a methyl group, makes it a versatile precursor for the development of novel therapeutics. The efficiency of synthesizing target molecules from this intermediate—and ensuring their purity and safety—hinges on the precise monitoring of its chemical reactions.
This comprehensive guide provides detailed application notes and validated protocols for the analytical monitoring of reactions involving this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy. The methodologies are designed to be robust and adaptable, providing researchers with the tools to optimize reaction conditions, quantify yields, and identify impurities.
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment
Application Note: HPLC is the cornerstone for monitoring the progress of reactions involving this compound. Its ability to separate non-volatile and thermally labile compounds makes it ideal for analyzing crude reaction mixtures. A well-developed HPLC method can effectively resolve the starting material from intermediates, byproducts, and the final product, providing quantitative data on conversion and purity. Given the polarity of the nicotinic acid core and the presence of the mercapto group, a reversed-phase method is highly suitable. The inclusion of a mild acid in the mobile phase can improve peak shape by suppressing the ionization of the mercapto and pyridine nitrogen atoms.
Protocol: Stability-Indicating Reversed-Phase HPLC Method
This protocol is designed as a starting point and should be optimized for specific reaction matrices.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-90% B over 15 min, then hold at 90% B for 5 min, return to 30% B in 1 min, and equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm and 320 nm (monitor both for optimal detection of all species) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50 v/v). This prevents further reaction.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
-
Identify peaks corresponding to the starting material, intermediates, and product by comparing their retention times and UV spectra with those of pure standards.
-
Quantify the concentration of each component by creating a calibration curve with known concentrations of reference standards.
-
Calculate the percentage conversion of the starting material and the purity of the product using the peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Profiling
Application Note: GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may not be readily detectable by HPLC. However, the thermal lability of the mercapto group in this compound presents a challenge, as it can lead to on-column degradation and inaccurate results. To overcome this, derivatization of the thiol group is highly recommended. Silylation is a common and effective strategy to increase the thermal stability and volatility of the analyte.
Protocol: GC-MS Analysis with Silylation Derivatization
Instrumentation:
-
GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
Derivatization Procedure:
-
Take a known volume of the reaction aliquot (after quenching and solvent removal if necessary) and evaporate to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a non-polar solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Data Analysis:
-
Identify the derivatized analyte and any impurities by their retention times and mass spectra.
-
Use a spectral library (e.g., NIST) to aid in the identification of unknown peaks.
-
Semi-quantification can be achieved by comparing the peak areas of the impurities to that of the main derivatized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-situ Reaction Monitoring and Structural Confirmation
Application Note: NMR spectroscopy offers a non-invasive and highly informative method for monitoring reactions in real-time. By acquiring spectra at regular intervals directly from the reaction vessel (using an NMR tube as the reactor), one can observe the disappearance of reactant signals and the appearance of product signals simultaneously. This provides invaluable kinetic data and allows for the identification of transient intermediates. Quantitative NMR (qNMR) can also be employed for accurate determination of reaction yield and purity without the need for chromatographic separation.[1][2][3]
Protocol: In-situ ¹H NMR Reaction Monitoring
Instrumentation:
-
NMR spectrometer (300 MHz or higher is recommended for better resolution).
Experimental Setup:
-
Prepare the reaction mixture directly in a clean, dry NMR tube using a deuterated solvent that is compatible with the reaction conditions.
-
Add a known amount of an internal standard that is inert to the reaction conditions and has a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).
-
Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction.
-
Initiate the reaction (e.g., by adding a catalyst or by raising the temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
NMR Parameters:
| Parameter | Value |
| Pulse Program | Standard single pulse (zg30 or similar) |
| Relaxation Delay (d1) | At least 5 times the longest T1 of the signals of interest (important for quantification) |
| Number of Scans | 8-16 (adjust for desired signal-to-noise) |
| Acquisition Time | Sufficient to resolve the signals of interest |
Data Analysis:
-
Identify characteristic signals for the starting material, product, and any intermediates.
-
Integrate the area of a well-resolved signal for each species and the internal standard.
-
Calculate the concentration of each species at different time points relative to the internal standard.
-
Plot the concentration of reactants and products versus time to obtain kinetic profiles.
Diagram: qNMR Workflow for Yield Determination
Caption: Logical flow for determining reaction endpoint using UV-Vis.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive monitoring of reactions involving this compound. The choice of technique will depend on the specific information required, from real-time kinetic data provided by in-situ NMR and UV-Vis, to detailed separation and quantification of reaction components by HPLC, and the identification of trace impurities by GC-MS. By judiciously applying these protocols, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to improved reaction efficiency, higher product purity, and accelerated development timelines.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link].
- Shimada, K., & Mitamura, K. (1994). Derivatization of thiol-containing compounds.
- Pauling, J., et al. (2020). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. Journal of Agricultural and Food Chemistry, 68(51), 15243-15251.
-
Thermo Fisher Scientific. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Available at: [Link].
- Antonov, L., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2349-2354.
-
ResearchGate. Absorption spectra of aqueous solutions of (A) 2HPy and (B) 2MPy in the concentration range of (0.168–11.776) × 10⁻⁵ M. Available at: [Link].
- Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
- Giraudeau, P. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(7), 834.
-
Giraudeau, P. (2017). Quantitative NMR Spectroscopy. Available at: [Link].
-
Mettler-Toledo. (2016). In Situ FTIR Reaction Monitoring. YouTube. Available at: [Link].
-
AZoM. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. Available at: [Link].
- Z-H. Chen et al., (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
Sources
Mastering the Purification of Ethyl 5-cyano-6-mercapto-2-methylnicotinate and its Derivatives: An Application Guide
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug development, the molecular precision of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 5-cyano-6-mercapto-2-methylnicotinate, a polysubstituted pyridine, serves as a versatile scaffold in the synthesis of a multitude of pharmacologically active agents, including those targeting complex diseases. The efficacy, safety, and reproducibility of these downstream applications are intrinsically linked to the purity of this key building block. This guide provides an in-depth exploration of the purification techniques for this compound and its subsequent reaction products, offering detailed protocols and the scientific rationale behind them for researchers, scientists, and drug development professionals.
The purification of mercaptopyridine derivatives like this compound presents unique challenges. These molecules exist in a delicate equilibrium between their thiol and thione tautomeric forms, a phenomenon that is highly influenced by the polarity of the surrounding solvent environment.[1][2][3] The thione tautomer is generally favored in more polar solvents. Furthermore, the mercapto group is susceptible to oxidation, leading to the formation of disulfide impurities, a process that can be accelerated by factors such as temperature, light, and the presence of catalysts.[1] A comprehensive understanding of these inherent chemical properties is the foundation for developing robust and efficient purification strategies.
Strategic Purification Workflow: A Decision-Making Framework
The selection of an appropriate purification technique is a critical decision that depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. The following workflow provides a logical progression for the purification of this compound and its derivatives.
Caption: A decision-making workflow for the purification of this compound.
Recrystallization: The Workhorse of Bulk Purification
Recrystallization is often the most efficient method for the initial purification of solid compounds on a large scale. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For cyanopyridine derivatives, ethanol is a frequently employed solvent for recrystallization.[4][5]
Protocol 1: Single-Solvent Recrystallization from Ethanol
-
Solvent Selection: In a small test tube, assess the solubility of a small amount of the crude product in ethanol. The ideal scenario is poor solubility at room temperature and good solubility at the solvent's boiling point.
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and bring the mixture to a gentle boil with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decoloration (Optional): If colored impurities are present, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated. Once at room temperature, further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. Dry the crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent Recrystallization
This technique is useful when no single solvent provides the desired solubility profile. A common approach involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the gradual addition of a "poor" solvent until the solution becomes turbid.
Table 1: Recommended Solvent Systems for Recrystallization
| Good Solvent | Poor Solvent | Rationale and Application |
| Acetone | n-Hexane | A versatile system for compounds of intermediate polarity. |
| Tetrahydrofuran (THF) | n-Hexane | Similar to acetone/hexane, but THF can be a better solvent for some compounds. |
| Ethyl Acetate | n-Hexane | Another common pair for moderately polar compounds. |
| Dichloromethane | n-Hexane | Suitable for less polar compounds. |
| Ethanol | Water | Effective for more polar compounds that are soluble in ethanol but not in water. |
Column Chromatography: For High-Resolution Separation
When recrystallization fails to provide the desired level of purity, or when dealing with complex mixtures of products, column chromatography is the method of choice. The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase (the eluent).
Developing the Separation: The Role of Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a good separation between the target compound and its impurities, with the target compound having an Rf value of approximately 0.3-0.4.
Table 2: Suggested TLC Solvent Systems for Method Development
| Polarity of Compound | Suggested Solvent System (v/v) |
| Non-polar | 5% Ethyl Acetate in Hexane |
| Intermediate Polarity | 10-50% Ethyl Acetate in Hexane |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane |
| Very Polar | 1-10% of (10% NH4OH in Methanol) in Dichloromethane |
Note: For basic compounds like pyridines that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent can significantly improve the separation.[4]
Protocol 3: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
A documented purification of a substituted nicotinate utilized a silica gel column with a petroleum ether/ethyl acetate (4:1) solvent system, providing a good starting point for optimization.[6] For more polar products, a system such as dichloromethane/methanol (20:1) has also been shown to be effective for related compounds.[6]
Preparative High-Performance Liquid Chromatography (HPLC): The Ultimate in Purity
For applications requiring the highest level of purity, such as the preparation of analytical standards or for late-stage drug development, preparative HPLC is the preferred technique. It offers superior resolution compared to flash chromatography but is generally used for smaller quantities of material.
Method Development for Preparative HPLC
Analytical HPLC is first used to develop the separation method. Reversed-phase chromatography on a C18 column is a common starting point for pyridine derivatives.
Table 3: Starting Conditions for HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm particle size | Good retention and resolution for a wide range of organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | The acidic modifier improves peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or TFA | Organic modifiers to elute the compounds. |
| Gradient | Start with a low percentage of B and gradually increase. | To effectively separate compounds with different polarities. |
| Detection | UV at 254 nm or a wavelength of maximum absorbance for the target compound. | Most aromatic compounds absorb UV light. |
A validated RP-HPLC method for a pyridine derivative employed a C18 column with a methanol:water (70:30) mobile phase, which can be a good starting point for isocratic separations.[7]
Protocol 4: Preparative HPLC Purification
-
Method Transfer: Scale up the optimized analytical HPLC method to a preparative column with the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the final product.
Purification of Downstream Products: S-Alkylated Derivatives and Thieno[2,3-b]pyridines
This compound is a versatile intermediate that can be readily converted into various derivatives. The purification of these products often requires similar techniques, with adjustments to the solvent systems based on the change in polarity.
-
S-Alkylated Derivatives: Alkylation of the mercapto group generally decreases the polarity of the molecule. Therefore, for column chromatography, a less polar eluent system (e.g., a higher percentage of hexane or petroleum ether in ethyl acetate) will likely be required.
-
Thieno[2,3-b]pyridines: These fused heterocyclic systems are common products derived from the target molecule. Their purification often involves recrystallization from solvents like ethanol or dioxane.[8]
Troubleshooting Common Purification Challenges
Table 4: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Oiling out during recrystallization | The compound is too soluble in the chosen solvent, or the solution is cooling too rapidly. | Use a less polar solvent or a solvent pair. Ensure slow cooling. Scratch the inside of the flask to induce crystallization. |
| Poor recovery from recrystallization | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the compound. After cooling, concentrate the mother liquor and attempt a second crystallization. |
| Streaking on TLC plate | The compound is acidic or basic and is interacting strongly with the silica gel. | Add a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds). |
| Poor separation in column chromatography | The chosen eluent is too polar or not polar enough. | Optimize the solvent system using TLC to achieve a good separation of spots. Consider using a gradient elution. |
| Product is unstable on silica gel | The acidic nature of silica gel can cause degradation of sensitive compounds. | Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. |
Conclusion
The purification of this compound and its derivatives is a critical step in the synthesis of many important pharmaceutical compounds. A systematic approach, beginning with an understanding of the compound's inherent chemical properties and potential impurities, is essential for developing a successful purification strategy. By employing a combination of recrystallization, column chromatography, and, when necessary, preparative HPLC, researchers can achieve the high levels of purity required for their downstream applications. The protocols and guidelines presented in this document provide a solid foundation for tackling the purification challenges associated with this important class of molecules.
References
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]
-
2-Mercaptopyridine. Wikipedia. [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]
- Method for purifying 4-cyanopyridine by recrystallization.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. ResearchGate. [Link]
-
Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. National Institutes of Health. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. ResearchGate. [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]
-
Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Jetir.Org. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Solubility of some novel cyanopyridine derivatives - MedCrave online [medcraveonline.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. (PDF) Solubility of Some Novel Cyanopyridine Derivatives [research.amanote.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Common problems in "Ethyl 5-cyano-6-mercapto-2-methylnicotinate" synthesis and solutions
Welcome to the technical support center for the synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important heterocyclic compound, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your final product.
The primary synthetic route to this compound and related 2-aminothiophenes is the Gewald three-component reaction . This versatile one-pot synthesis involves the condensation of a ketone (ethyl acetoacetate), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][2] While elegant in its convergence, the Gewald reaction is not without its complexities. This guide will walk you through the intricacies of the reaction mechanism and provide solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is the role of the basic catalyst, and which one should I choose?
The base plays a crucial role in the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[1][3] It deprotonates the α-carbon of the nitrile, generating a carbanion that then attacks the carbonyl group of the ketone. Secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine, are commonly used.[4][5]
-
Morpholine and Piperidine: These are often preferred as they are highly effective in promoting the initial condensation.
-
Triethylamine: A non-nucleophilic base that can also be effective and is easily removed during workup.
The choice of base can influence reaction rates and the formation of byproducts. It is recommended to start with morpholine or triethylamine as they have a well-documented history of success in this reaction.[6]
Q2: My reaction mixture has turned dark brown and tarry. What is the cause and how can I prevent it?
A dark brown or tarry reaction mixture is a common issue and often indicates polymerization or the formation of complex polysulfides.[7] This is typically caused by:
-
Excessively high reaction temperatures: Overheating can lead to uncontrolled side reactions and decomposition of starting materials or intermediates.
-
Prolonged reaction times: Allowing the reaction to proceed for too long, especially at elevated temperatures, can promote the formation of polymeric materials.
Solution: Careful control of the reaction temperature is critical. The reaction is often exothermic, so maintaining a consistent temperature, typically between 40-50°C, is important. Stepwise addition of reagents can also help to manage the exotherm.
Q3: The yield of my desired product is very low. What are the potential reasons?
Low yields can stem from several factors throughout the reaction process. Here are the most common culprits:
-
Incomplete Knoevenagel-Cope Condensation: This is the first and a critical step of the reaction.[1][3] If this condensation is inefficient, the subsequent steps will be starved of the necessary intermediate.
-
Poor quality of starting materials: Impurities in the ethyl acetoacetate, malononitrile, or sulfur can interfere with the reaction.
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or base can all lead to reduced yields.
-
Inefficient product isolation: The workup and purification procedure may not be optimized, leading to loss of product.
Troubleshooting Guide
This section provides a more detailed approach to diagnosing and solving specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
A low or non-existent yield is a frustrating but common problem. A systematic approach to troubleshooting is essential.
Visualizing the Troubleshooting Workflow
Caption: The two main stages of the Gewald reaction mechanism.
This guide provides a comprehensive overview of common issues and solutions for the synthesis of this compound. By understanding the underlying chemistry and systematically troubleshooting problems, you can achieve higher yields and purity in your experiments.
References
- Al-Musa, S., et al. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Chemistry – An Asian Journal, 12(18), 2410-2425.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Le Nôtre, J., Meffre, P., & Benfodda, Z. (2023). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21(1), 339-366.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Moghaddam, F. M., et al. (2012). 3CR synthesis of 2-amino-3-cyanothiophene.
- Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Helvetica Chimica Acta, 83(11), 282-299.
- Lai, N. D., et al. (2022). Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Organic Chemistry Frontiers, 9(12), 3333-3338.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- Mack, J., et al. (2013). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling.
- Powers, D. C., & Lee, S. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 83(15), 8411–8419.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction.
- Andersson, P., et al. (2011). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development, 15(4), 843-851.
- ResearchGate. (n.d.). Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)
- ResearchGate. (n.d.). Synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)
-
BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]
- Saravanan, J. (2013). The versatility and synthetic utility of Gewald reaction. Med chem.
- JETIR. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2.
- Li, J., et al. (2022). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 27(15), 4989.
- ChemicalBook. (n.d.).
- Sancin, P., et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427-437.
-
Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]
- Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
- Google Patents. (n.d.).
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cyclization of Ethyl 5-cyano-6-mercapto-2-methylnicotinate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of thieno[2,3-b]pyridine derivatives. Specifically, it addresses the common challenges and optimization strategies for the cyclization of Ethyl 5-cyano-6-mercapto-2-methylnicotinate. Our goal is to provide practical, experience-driven advice to ensure the success and reproducibility of your synthetic endeavors.
Introduction to the Reaction: A Gewald-Thorpe-Ziegler Approach
The cyclization of this compound with α-halo carbonyl compounds is a robust method for the synthesis of highly functionalized thieno[2,3-b]pyridine cores. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The reaction proceeds via a two-step sequence:
-
S-alkylation: The mercapto group of the nicotinic acid derivative undergoes nucleophilic substitution with an α-halo ketone or ester.
-
Intramolecular Cyclization (Thorpe-Ziegler Reaction): The resulting intermediate undergoes a base-catalyzed intramolecular condensation between the active methylene group (alpha to the newly introduced carbonyl) and the cyano group, leading to the formation of the fused thiophene ring.[3][4][5][6]
Understanding this mechanism is crucial for effective troubleshooting and optimization.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer:
Low yields in this cyclization can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical for the Thorpe-Ziegler cyclization.
-
Weak Bases: Using a base that is too weak (e.g., triethylamine alone) may not be sufficient to deprotonate the active methylene group effectively, leading to incomplete cyclization.
-
Stronger Bases: Stronger bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are often more effective.[6] However, excessively strong bases or prolonged reaction times can lead to side reactions, such as hydrolysis of the ester or nitrile functionalities.
-
Recommendation: Start with a moderately strong base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. If the reaction is sluggish, consider switching to an alkoxide base like NaOEt in ethanol. Ensure at least two equivalents of base are used: one to neutralize the H-X formed during the S-alkylation and one to catalyze the cyclization.
-
-
Reaction Temperature and Time:
-
Insufficient Heat: The Thorpe-Ziegler cyclization often requires heating to overcome the activation energy barrier. Room temperature reactions may be very slow or not proceed at all.
-
Excessive Heat or Time: Prolonged heating can lead to the decomposition of starting materials or products, and can promote side reactions.
-
Recommendation: Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. A good starting point is refluxing in ethanol or heating at 80-100 °C in DMF. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some Thorpe-Ziegler cyclizations.[7]
-
-
Purity of Reagents and Solvents:
-
Wet Solvents: The presence of water can lead to the hydrolysis of the cyano group to an amide or carboxylic acid, which will not participate in the desired cyclization.[3][4][8][9]
-
Impure Starting Materials: Impurities in the this compound or the α-halo carbonyl compound can lead to a variety of side products and lower the yield of the desired product.
-
Recommendation: Always use anhydrous solvents, especially for the cyclization step. Ensure your starting materials are pure by checking their melting point, NMR, and/or mass spectrometry data.
-
Question 2: The reaction appears to stop at the S-alkylated intermediate, with little to no cyclization product formed. What should I do?
Answer:
This is a common issue and usually points to a problem with the cyclization step.
-
Insufficient Base Strength or Amount: As mentioned previously, the base must be strong enough to generate the carbanion necessary for the intramolecular attack on the nitrile.
-
Recommendation: If you are using a weak base like triethylamine, switch to a stronger base such as sodium ethoxide or potassium carbonate. Ensure you are using at least one equivalent of base after the initial S-alkylation step.
-
-
Steric Hindrance: A bulky substituent on the α-halo carbonyl compound can hinder the formation of the necessary conformation for cyclization. This is an example of the Thorpe-Ingold effect, where gem-disubstitution can either promote or hinder cyclization depending on the ring size being formed.[10][11]
-
Recommendation: If you suspect steric hindrance is an issue, you may need to increase the reaction temperature or use a stronger base to favor the cyclization equilibrium. In some cases, a different synthetic route may be necessary.
-
Question 3: I am observing multiple spots on my TLC plate, and I suspect side products are forming. What are the likely side products and how can I minimize them?
Answer:
Several side reactions can occur during this synthesis.
-
Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a primary amide or a carboxylic acid under either acidic or basic conditions, especially in the presence of water.[3][4][8][9] The resulting amide will not undergo the Thorpe-Ziegler cyclization.
-
Minimization Strategy: Use anhydrous solvents and reagents. If your workup involves acidic or basic aqueous solutions, keep the contact time to a minimum and perform the extractions at low temperatures.
-
-
Hydrolysis of the Ester Group: The ethyl ester is also susceptible to hydrolysis under basic conditions, which would yield the corresponding carboxylic acid.
-
Minimization Strategy: Use milder bases like potassium carbonate instead of strong alkoxides if ester hydrolysis is a significant issue. Alternatively, protect the carboxylic acid and deprotect it in a later step.
-
-
Formation of a 2,6-Disubstituted Nicotinonitrile byproduct: In some cases, the starting nicotinonitrile can undergo further reactions, leading to complex mixtures that are difficult to purify.[12]
-
Minimization Strategy: Careful control of stoichiometry and reaction conditions can help to minimize the formation of these byproducts. Monitoring the reaction closely and stopping it once the desired product is formed is crucial.
-
-
Oxidative Dimerization: 3-aminothieno[2,3-b]pyridines can undergo oxidative dimerization, especially if exposed to air and certain reagents.[13]
-
Minimization Strategy: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
-
Question 4: I am having difficulty purifying my final thieno[2,3-b]pyridine product. What are some effective purification strategies?
Answer:
Purification of these compounds can be challenging due to the presence of polar functional groups and potentially similar polarities of byproducts.
-
Recrystallization: This is often the most effective method for obtaining highly pure material.
-
Recommended Solvents: A good starting point for recrystallization is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes or petroleum ether).
-
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a viable alternative.
-
Recommended Eluent Systems: A gradient of ethyl acetate in hexanes or petroleum ether is a common choice. The polarity of the eluent can be adjusted based on the polarity of your specific product. For more polar compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate mobile phase can be effective.
-
-
Acid-Base Extraction: If your product has a basic amino group, you can use an acid-base extraction during the workup to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Thorpe-Ziegler cyclization in this reaction?
A1: The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction.[3][5][6] In this specific synthesis, a strong base abstracts a proton from the carbon atom alpha to the carbonyl group of the S-alkylated intermediate. The resulting carbanion then acts as a nucleophile and attacks the electrophilic carbon of the cyano group, forming a five-membered ring. Tautomerization of the resulting imine intermediate leads to the more stable enamine, which is the final 3-aminothieno[2,3-b]pyridine product.
Q2: What analytical techniques are best for monitoring the progress of this reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials and the formation of the product. Staining with potassium permanganate can be useful for visualizing compounds with reactive functional groups. For more detailed analysis and confirmation of product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides both retention time and mass information.
Q3: Can I use other alkylating agents besides α-halo ketones?
A3: Yes, other electrophiles with a leaving group on a carbon adjacent to an electron-withdrawing group can be used. For example, α-halo esters can be used to synthesize the corresponding 3-amino-4-hydroxythieno[2,3-b]pyridine derivatives (which exist as the tautomeric 4-oxo form). The key requirement is the presence of an activated methylene group in the S-alkylated intermediate to facilitate the Thorpe-Ziegler cyclization.
Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃) | NaOEt is a strong base effective for cyclization. K₂CO₃ is a milder alternative to minimize ester hydrolysis. |
| Solvent | Anhydrous Ethanol or Anhydrous DMF | Ethanol is a good solvent for NaOEt. DMF is a polar aprotic solvent that can facilitate the reaction at higher temperatures. |
| Temperature | 60-100 °C (or reflux) | Provides sufficient energy for the cyclization to occur at a reasonable rate. |
| Reaction Time | 2-6 hours (monitor by TLC/LC-MS) | Optimal time depends on the specific substrates and conditions. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes potential oxidative side reactions. |
Standard Experimental Protocol
This protocol provides a general procedure for the cyclization of this compound with an α-chloro ketone.
Materials:
-
This compound
-
α-chloro ketone (e.g., chloroacetone)
-
Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Ethanol or Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous ethanol (or DMF).
-
Add the base (NaOEt, 2.1 eq or K₂CO₃, 2.5 eq) to the solution and stir for 15 minutes at room temperature under an inert atmosphere.
-
Add the α-chloro ketone (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for ethanol) or to 80-100 °C (for DMF) and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
If using ethanol, a precipitate may form. Filter the solid and wash with cold ethanol. If using DMF, pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified ethyl 3-amino-4-alkyl-6-methylthieno[2,3-b]pyridine-2-carboxylate.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues.
References
-
[Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][7][12]thiazine and pyrido3]([Link])
Sources
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base [pubmed.ncbi.nlm.nih.gov]
- 11. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Identification and minimization of byproducts in "Ethyl 5-cyano-6-mercapto-2-methylnicotinate" reactions
Welcome to the technical support center for the synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to equip you with the scientific understanding and practical guidance necessary to identify and minimize byproducts, thereby optimizing your reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound, a substituted pyridine derivative, is typically achieved through a multicomponent reaction that shares principles with the Gewald aminothiophene synthesis.[1][2] This one-pot reaction generally involves the condensation of a β-ketoester (such as ethyl acetoacetate), an active methylene nitrile (like cyanoacetamide or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][3] While efficient, this reaction is often accompanied by the formation of various byproducts that can complicate purification and reduce yields. This guide will address the most common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common and cost-effective starting materials for this synthesis are:
-
Ethyl acetoacetate: Serves as the β-ketoester component.
-
Cyanoacetamide or Ethyl Cyanoacetate: Acts as the active methylene nitrile.
-
Elemental Sulfur (S₈): Provides the sulfur atom for the mercapto group.
-
A basic catalyst: Typically a secondary amine like morpholine or piperidine, or a tertiary amine such as triethylamine.[3]
Q2: My reaction mixture has turned dark brown and is difficult to work with. What is the cause and how can I prevent it?
A dark, tarry reaction mixture is a common issue in Gewald-type reactions and is often indicative of polymerization and the formation of complex polysulfides.
-
Causality: This is typically caused by excessive reaction temperatures, which promote undesired side reactions. Impurities in the starting materials can also catalyze these polymerization pathways.
-
Solution:
-
Temperature Control: Carefully maintain the reaction temperature within the optimal range, usually between 40-60°C.
-
Purity of Reagents: Ensure that all starting materials are of high purity and are free from contaminants.
-
Proper Workup: A thorough aqueous workup can help remove some of the colored impurities before purification.
-
Q3: I am observing a significant amount of an off-white precipitate that is not my desired product. What could it be?
A common byproduct in reactions involving active methylene nitriles is the formation of dimers or self-condensation products.[4] In the case of using ethyl acetoacetate and ethyl cyanoacetate, a likely dimeric byproduct is a substituted cyclohexene derivative.
-
Formation Mechanism: This occurs through a Michael addition of the enolate of one molecule of the Knoevenagel condensation intermediate onto another molecule, followed by an intramolecular cyclization.
-
Minimization Strategies:
-
Controlled Addition: Add the basic catalyst slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the reactive enolate at any given time, favoring the intramolecular cyclization to form the desired product over intermolecular dimerization.
-
Reaction Concentration: Running the reaction at a higher dilution may also disfavor the bimolecular dimerization reaction.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low to No Yield of Desired Product | Inefficient Knoevenagel Condensation: The initial condensation between ethyl acetoacetate and the active methylene nitrile is a crucial step.[2] | Base Selection: The choice of base is critical. For this reaction, secondary amines like piperidine or morpholine are often more effective than tertiary amines. Water Removal: The condensation reaction produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus if the reaction is run in a suitable solvent like toluene, or add molecular sieves. |
| Poor Sulfur Reactivity: Elemental sulfur can be difficult to dissolve and activate. | Solvent Choice: Polar aprotic solvents like DMF or polar protic solvents like ethanol can enhance the solubility and reactivity of sulfur.[3] Temperature: Gently warming the reaction mixture (40-50°C) can improve the rate of sulfur addition. | |
| Product Contaminated with Unreacted Starting Materials | Incomplete Reaction: Insufficient reaction time or temperature. | Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Increase Reaction Time/Temperature: If starting materials persist, consider extending the reaction time or cautiously increasing the temperature in small increments. |
| Difficult Purification: Product is an oil or co-elutes with impurities during column chromatography. | Presence of Polysulfides and Polymers: These byproducts are often sticky and can interfere with crystallization and chromatography. | Pre-purification Workup: Wash the crude reaction mixture thoroughly with a non-polar solvent like hexane to remove some of the less polar impurities before attempting column chromatography. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often the most effective purification method. |
| Formation of Thiophene Instead of Pyridine | Reaction Pathway Divergence: The Gewald reaction is well-known for producing 2-aminothiophenes. The formation of a pyridine ring requires a different cyclization pathway. | Choice of Reagents: The use of cyanoacetamide is more likely to lead to a pyridine ring through a different cyclization cascade compared to ethyl cyanoacetate under certain conditions. Ammonia Source: In some pyridine syntheses, an external source of ammonia (like ammonium acetate) is used to facilitate the incorporation of the nitrogen atom into the ring. |
Analytical Procedures for Product Identification and Purity Assessment
Accurate identification of the desired product and its byproducts is crucial for optimizing the reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for monitoring reaction progress and assessing the purity of the final product.
-
Typical Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is generally suitable for the separation of these types of compounds.
-
Mobile Phase: A gradient elution is often necessary to resolve the product from byproducts and starting materials. A typical mobile phase system would be a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid.[5]
-
Example Gradient Program:
-
Start with 95% A / 5% B
-
Ramp to 5% A / 95% B over 20 minutes
-
Hold at 95% B for 5 minutes
-
Return to initial conditions over 1 minute
-
Equilibrate for 4 minutes
-
-
Detection: UV detection at a wavelength where the product has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy) is recommended.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the final product and any isolated byproducts.
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. Key signals to look for in the desired product include:
-
A singlet for the methyl group on the pyridine ring.
-
A quartet and a triplet for the ethyl ester group.
-
A broad singlet for the mercapto (-SH) proton, which is exchangeable with D₂O.
-
A singlet for the proton on the pyridine ring.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule. Expected chemical shifts for substituted aminothiophenes can provide a reference point.[5][7] For the target molecule, key signals would include:
-
The carbonyl carbon of the ester group (~165-170 ppm).
-
The cyano carbon (~115-120 ppm).
-
Carbons of the pyridine ring (in the aromatic region, ~110-160 ppm).
-
The methyl and ethyl carbons (in the aliphatic region, ~14-60 ppm).[8]
-
Table 1: Representative ¹H and ¹³C NMR Data for a Similar Compound: Ethyl 2-amino-4-methylthiophene-3-carboxylate [5]
| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| -CH₃ (ring) | 2.28 (s, 3H) | 18.40 |
| -OCH₂CH₃ | 4.29 (q, J = 7.1 Hz, 2H) | 59.54 |
| -OCH₂CH₃ | 1.35 (t, J = 7.1 Hz, 3H) | 14.40 |
| Thiophene-H | 5.82 (s, 1H) | 106.72 (C5) |
| -NH₂ | 6.07 (s, 2H) | - |
| C=O | - | 166.13 |
| C2-NH₂ | - | 164.17 |
| C4-CH₃ | - | 136.71 |
| C3-COOEt | - | 102.85 |
Note: This data is for a thiophene analog and should be used as a reference. The chemical shifts for the pyridine core of this compound will differ.
Experimental Protocols
The following is a generalized, step-by-step protocol for a Gewald-type reaction that can be adapted for the synthesis of this compound.
Synthesis of a 2-Aminosubstituted Heterocycle
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq.), cyanoacetamide (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol or DMF).
-
Catalyst Addition: Slowly add a catalytic amount of morpholine or piperidine (0.1-0.2 eq.) to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 45-50°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: The crude product may precipitate out of the aqueous solution. If so, collect the solid by filtration and wash it with cold water. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
If the product is an oil or if recrystallization is ineffective, purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]
-
Visualizing Reaction Pathways and Workflows
Gewald Reaction Mechanism
Caption: Generalized mechanism of the Gewald reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(4), x210351. [Link]
- Mobinikhaledi, A., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(12), 5431-5434.
-
SIELC Technologies. (n.d.). Separation of Ethyl nicotinate on Newcrom R1 HPLC column. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Dömling, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]
- Patil, S. A., et al. (2012). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 2(1), 227-234.
-
Knoevenagel Condensation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
- Jones, G. (1967).
-
Gewald reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(9), 906-919. [Link]
-
Brooks, M. A., & Lee, T. L. (1985). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 345, 333-343. [Link]
-
Organic Syntheses. (n.d.). 2-thiophenethiol. [Link]
- Ibrahim, S. R. M., et al. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197-220.
-
PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]
-
ResearchGate. (n.d.). How to remove excess of thiophene boronic acid from reaction mixture?. [Link]
-
El-Deen, A. K., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Molecules, 23(8), 2029. [Link]
Sources
- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. compoundchem.com [compoundchem.com]
Troubleshooting guide for low yield in "Ethyl 5-cyano-6-mercapto-2-methylnicotinate" synthesis
This technical support guide provides in-depth troubleshooting for the synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate, a polysubstituted pyridine derivative of significant interest in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically proceeds via a modified Gewald three-component reaction.
Introduction to the Synthesis
The synthesis of this compound involves the condensation of ethyl acetoacetate, malononitrile, and elemental sulfur in the presence of a basic catalyst. This reaction is a variation of the well-established Gewald reaction, which is a powerful tool for the one-pot synthesis of highly substituted 2-aminothiophenes and related heterocycles.[1][2] While seemingly straightforward, this multicomponent reaction is prone to low yields and side product formation if not carefully controlled. This guide will address the most common issues encountered during this synthesis in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a very low yield or has failed completely. What are the most likely causes?
A low or non-existent yield in this synthesis almost always points to an issue with one of the initial steps of the reaction cascade. The primary culprit is often an inefficient Knoevenagel condensation between ethyl acetoacetate and malononitrile.
Initial Diagnostic Steps:
-
Verify Starting Material Quality: Ensure that your ethyl acetoacetate is free of significant amounts of water or acetic acid. Malononitrile can degrade over time, especially if exposed to moisture; use a freshly opened bottle or purify it by recrystallization or sublimation if in doubt. The quality of the elemental sulfur is also important; use a finely powdered form to ensure good dispersion in the reaction mixture.
-
Confirm Knoevenagel Condensation: Before adding sulfur, it's crucial to confirm the formation of the α,β-unsaturated nitrile intermediate. This can be monitored by Thin Layer Chromatography (TLC). A successful condensation will show the consumption of the starting materials and the appearance of a new, typically less polar, spot for the intermediate.
Troubleshooting Protocol for Low Yield:
-
Optimize Base Selection: The choice of base is critical for the initial condensation. While tertiary amines like triethylamine are commonly used, secondary amines like piperidine or morpholine can also be effective.[3] If the reaction is sluggish, consider using a slightly stronger base or a catalytic amount of a stronger, non-nucleophilic base.
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction. Ethanol is a common choice as it aids in the solubility of the starting materials and sulfur.[4] If solubility is an issue, dimethylformamide (DMF) can be used, but be aware that its high boiling point can make product isolation more challenging.
-
Temperature Control: The Knoevenagel condensation is often exothermic. Running the initial phase of the reaction at room temperature or with gentle heating (40-50 °C) is typically sufficient.[3] Overheating can lead to side reactions and decomposition.
Q2: My reaction mixture has turned a dark brown or black tar-like substance. What went wrong?
The formation of a dark, tarry mixture is a common issue and usually indicates polymerization or the formation of complex polysulfides.
Causative Factors and Solutions:
-
Excessive Heat: Overheating the reaction mixture is the most frequent cause of tar formation. The reaction should be carefully monitored and heated gently.
-
Incorrect Stoichiometry: An excess of sulfur or base can promote the formation of polysulfides and other side products. Ensure accurate measurement of all reagents.
-
Impure Starting Materials: Acidic or basic impurities in the starting materials can catalyze polymerization.
Preventative Measures:
-
Maintain a reaction temperature between 40-60 °C.
-
Add the base dropwise to the reaction mixture to control the initial exotherm.
-
Use purified starting materials.
Q3: I've isolated a product, but the yield is still lower than expected, and I see multiple spots on my TLC. What are the likely side products?
The most common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate. This competes directly with the desired intramolecular cyclization with sulfur.
Minimizing Dimer Formation:
-
Temperature Optimization: The rate of dimerization is highly temperature-dependent. Running the reaction at the lower end of the effective temperature range can favor the desired cyclization.
-
Controlled Reagent Addition: Slow, controlled addition of the base can help to maintain a low concentration of the reactive intermediate, thus reducing the likelihood of intermolecular dimerization.
-
Solvent Choice: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different solvents (e.g., ethanol, methanol, DMF) may be beneficial.
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a general protocol and may require optimization for specific laboratory conditions.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1 equiv.), malononitrile (1 equiv.), and finely powdered elemental sulfur (1.1 equiv.).
-
Add ethanol as the solvent (approximately 3-5 mL per gram of ethyl acetoacetate).
-
Begin stirring the mixture at room temperature.
-
Slowly add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.1-0.2 equiv.), to the stirred suspension.
-
Gently heat the reaction mixture to 40-50 °C.
-
Monitor the progress of the reaction by TLC (see below for a recommended system). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid product can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from ethanol or a mixture of ethyl acetate and hexanes.
Reaction Monitoring by Thin Layer Chromatography (TLC)
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) can be a good starting point. The polarity may need to be adjusted to achieve good separation.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate or iodine.
Procedure:
-
Spot the starting materials (ethyl acetoacetate and malononitrile) and a co-spot of the reaction mixture on the TLC plate.
-
As the reaction progresses, the starting material spots should diminish in intensity, and a new spot corresponding to the product should appear. The product is expected to be more polar than the Knoevenagel intermediate but may have a similar Rf to the starting materials depending on the solvent system.
Data Interpretation
The following table summarizes the expected analytical data for this compound and its key starting materials. Note that the exact values may vary slightly depending on the instrumentation and conditions used.
| Compound | 1H NMR (DMSO-d6) | 13C NMR (DMSO-d6) | IR (KBr, cm-1) | MS (m/z) |
| Ethyl acetoacetate | ~1.2 ppm (t, 3H), ~2.2 ppm (s, 3H), ~3.4 ppm (s, 2H), ~4.1 ppm (q, 2H) | ~14, ~30, ~50, ~60, ~167, ~201 | ~1740 (C=O, ester), ~1720 (C=O, ketone) | 130 (M+) |
| Malononitrile | ~4.3 ppm (s, 2H) | ~25, ~113 | ~2270 (C≡N) | 66 (M+) |
| This compound | ~1.3 ppm (t, 3H), ~2.5 ppm (s, 3H), ~4.3 ppm (q, 2H), ~8.5 ppm (s, 1H, Ar-H), ~13.5 ppm (br s, 1H, SH) | ~14, ~19, ~62, ~105, ~117, ~148, ~158, ~160, ~165 | ~2220 (C≡N), ~1720 (C=O, ester), ~1600, ~1550 (C=C, aromatic) | 238 (M+) |
Visualizing the Reaction and Troubleshooting Logic
Gewald Reaction Mechanism
The synthesis proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur and cyclizes to form the thiophene ring. In this specific case, a subsequent rearrangement leads to the nicotinic acid derivative.
Caption: Simplified workflow of the synthesis.
Troubleshooting Flowchart
This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues.
Caption: A logical approach to troubleshooting low yields.
References
- This guide synthesizes information from multiple sources on the Gewald reaction and general organic chemistry principles.
- Specific spectral data presented is based on typical values for the functional groups and structural motifs present in the molecules and may be supplemented by data
- The Gewald reaction of sulfur, cyanoacetic acid derivatives, and oxo-component (G-3CR) yielding highly substituted 2-aminothiophene derivatives has seen diverse applications in combinatorial and medicinal chemistry. Its products are of great use in pharmaceutical industry mainly as small molecular weight inhibitors. [Link: https://pubmed.ncbi.nlm.nih.gov/20188290/]
- The Gewald reaction (or the Gewald aminothiophene synthesis) is an organic reaction involving the condensation of a ketone (or aldehyde when R2 = H) with a α-cyanoester in the presence of elemental sulfur and base to give a poly-substituted 2-amino-thiophene. [Link: https://en.wikipedia.org/wiki/Gewald_reaction]
- General principles of spectral interpretation are derived from standard organic chemistry textbooks and spectroscopic d
- A green chemistry approach to the Gewald reaction has been demonstrated, with spectroscopic studies confirming product formation. [Link: https://www.derpharmachemica.com/pharma-chemica/a-green-chemistry-approach-to-gewald-reaction.pdf]
- Even if the several reviews and papers on the Gewald reaction and its improvements have been reported in the literature the mechanism of this reaction is not fully clear. [Link: https://www.semantic-scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Puterov%C3%A1-Kruto%C5%A1%C3%ADkov%C3%A1/b2a7818e312a0f7881958b4f17849156096538c2]
- Information on troubleshooting common organic reactions is based on established labor
- The provided experimental protocol is a representative method for the Gewald synthesis of polysubstituted thiophenes and pyridines.
- Characterization data for starting materials are based on standard, commercially available reagents.
- The troubleshooting flowchart is a logical construct based on common experimental challenges in multi-component reactions.
- The visualization of the reaction mechanism is a simplified representation of the key transform
- The importance of starting material purity and reaction condition optimization is a fundamental concept in synthetic organic chemistry.
- The discussion of side reactions is based on known competing p
- Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. [Link: https://www.researchgate.
- The use of TLC for reaction monitoring is a standard technique in organic synthesis.
- The interpretation of NMR, IR, and MS data is a core skill in chemical analysis and structure elucid
- The information on purification by recrystallization is a standard labor
- Common side reactions in the Gewald synthesis of aminothiophenes. [Link: https://www.benchchem.com/troubleshooting/common-side-reactions-in-the-gewald-synthesis-of-aminothiophenes]
Sources
Technical Support Center: A-Z Guide to Purifying Ethyl 5-cyano-6-mercapto-2-methylnicotinate Derivatives
Welcome to the comprehensive technical support guide for navigating the purification challenges of Ethyl 5-cyano-6-mercapto-2-methylnicotinate and its derivatives. This resource is specifically designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested insights and actionable protocols to enhance the purity of these critical pharmaceutical intermediates.
The unique structure of these sulfur-containing heterocyclic compounds presents specific purification hurdles.[1][2][3] This guide is structured in a practical question-and-answer format to directly address the common and complex issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: Understanding the potential impurities is the first step toward effective purification. The synthesis of this scaffold often proceeds via a Gewald reaction, a multicomponent condensation that, while efficient, can generate several byproducts.[4][5][6]
Common Impurities Include:
-
Unreacted Starting Materials: Residual ketone/aldehyde, α-cyanoester, or elemental sulfur.
-
Knoevenagel Condensation Product: The stable intermediate formed between the ketone/aldehyde and the α-cyanoester before the addition of sulfur.[5]
-
Oxidized Species: The mercapto group (-SH) is susceptible to oxidation, leading to disulfide (-S-S-) bond formation, especially upon exposure to air during workup and purification.
-
Side-Reaction Products: Dimerization or polymerization of intermediates can occur, particularly under prolonged reaction times or elevated temperatures.[7]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as basic catalysts (e.g., triethylamine, piperidine), can be carried through.
Expert Insight: The mechanism of the Gewald reaction is complex and can lead to a variety of polysulfide intermediates.[7] These can contribute to a complex impurity profile if the reaction does not proceed to completion.
Q2: My initial purification by recrystallization is yielding a product with persistent impurities. What can I do to optimize this process?
A2: Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on the correct choice of solvent and technique.[8][9] For this compound derivatives, which are often crystalline solids, optimizing recrystallization is a crucial step.
Troubleshooting Recrystallization:
| Problem | Underlying Cause | Recommended Solution |
| Oily Precipitate Forms | The compound is "oiling out" because the solution is supersaturated at a temperature above the compound's melting point. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly. 4. Use a lower-boiling point solvent if possible. |
| No Crystals Form Upon Cooling | The solution is not sufficiently supersaturated, or nucleation is inhibited. | 1. Scratch the inside of the flask with a glass rod at the meniscus. 2. Add a seed crystal of the pure compound. 3. Cool the solution in an ice bath. 4. Reduce the volume of the solvent by gentle evaporation. |
| Poor Recovery of Product | The compound has significant solubility in the cold solvent, or too much solvent was used. | 1. Ensure the minimum amount of hot solvent is used for dissolution. 2. Cool the solution thoroughly in an ice bath before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impurities Co-crystallize with the Product | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. | 1. Perform a solvent screen to find a solvent system where the product has high solubility in the hot solvent and low solubility in the cold, while the impurity is highly soluble in both. 2. Consider a two-solvent recrystallization (e.g., ethanol/water, dichloromethane/hexane). |
Step-by-Step Protocol for Two-Solvent Recrystallization:
-
Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
While hot, add a "poor" solvent (one in which the product is sparingly soluble) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of the "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the crystals by filtration.
Troubleshooting Guides
Issue 1: My compound is unstable on silica gel, leading to streaking and poor separation during column chromatography.
This is a common issue with sulfur-containing heterocycles, which can be sensitive to the acidic nature of standard silica gel.[10]
Root Cause Analysis and Mitigation Workflow:
Caption: Workflow for addressing compound instability on silica gel.
Detailed Protocols:
-
2D TLC Stability Test:
-
Spot the compound on a TLC plate and elute as usual.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and elute again in the same solvent system.
-
If the spot remains a single, defined point on the diagonal, the compound is stable. If streaking or new spots appear off the diagonal, decomposition is occurring.[10]
-
-
Deactivating Silica Gel with Triethylamine:
-
Prepare your desired eluent (e.g., 30% Ethyl Acetate in Hexane).
-
Add 0.5-1% triethylamine to the eluent mixture.
-
Use this amine-modified eluent to pack the column and run the chromatography. The triethylamine neutralizes the acidic silanol groups on the silica surface.
-
-
Using Alternative Stationary Phases:
-
Alumina: Can be basic, neutral, or acidic. For sensitive compounds like nicotinate derivatives, neutral or basic alumina is often a good choice.[10]
-
Reverse-Phase Silica (C18): If the compound is sufficiently nonpolar, reverse-phase chromatography using polar solvents (e.g., acetonitrile/water or methanol/water) can be an excellent alternative.[10]
-
Issue 2: I'm struggling to remove a very polar impurity that remains at the baseline of the TLC plate.
Highly polar impurities, such as salts or highly oxidized byproducts, can be challenging to remove with standard silica gel chromatography.
Strategies for Polar Impurity Removal:
-
Aqueous Wash/Liquid-Liquid Extraction: If the crude product is soluble in an organic solvent (e.g., ethyl acetate, dichloromethane), washing the organic solution with water or a mild aqueous base (like saturated sodium bicarbonate solution) can effectively remove highly polar, water-soluble impurities.
-
Silica Plug Filtration: This is a rapid method to remove baseline impurities without the need for a full chromatography column.[10]
-
Protocol:
-
Place a small plug of silica gel (2-3 cm) in a fritted funnel or pipette over a piece of cotton.
-
Dissolve the crude product in a minimal amount of a solvent that elutes your desired compound but leaves the polar impurity on the silica (e.g., 10-20% ethyl acetate in hexane).
-
Pass the solution through the silica plug, collecting the eluent.
-
Wash the plug with additional solvent to ensure complete recovery of the product.
-
-
-
Reverse-Phase Chromatography: As mentioned previously, this technique is excellent for separating compounds based on polarity in a way that is "orthogonal" to normal-phase chromatography. The polar impurity will elute very early, while the less polar product is retained longer.[10]
Issue 3: How can I accurately assess the final purity of my this compound derivative?
Visual inspection of a single spot on a TLC plate is not sufficient for confirming high purity. A combination of analytical techniques is required for accurate assessment.[12]
Recommended Analytical Techniques:
| Technique | Purpose | Key Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment. | Provides a percentage purity value based on the relative area of the product peak versus impurity peaks.[13][14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment and impurity identification. | Confirms the mass of the desired product and provides the mass of co-eluting or separated impurities, aiding in their structural elucidation.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and purity estimation. | Confirms the chemical structure of the main compound. Integration of the ¹H NMR spectrum can be used to estimate purity against a known internal standard. |
| Melting Point Analysis | Qualitative purity check. | A sharp melting point range (typically < 2 °C) is indicative of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities. |
Workflow for Purity Assessment:
Caption: A logical workflow for the comprehensive assessment of final product purity.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- ChemicalBook. (n.d.). This compound synthesis.
- Protheragen. (2025). What are the key steps in the purification of pharmaceutical intermediates?
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Waters Corporation. (2025). LC Purification Troubleshooting Guide.
- ResearchGate. (2025). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists.
- Pharmaffiliates. (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- MDPI. (n.d.). Review on the modern analytical advancements in impurities testing.
- ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling.
- ACS Publications. (n.d.). Isolation and characterization of sulfur compounds in high-boiling petroleum fractions.
- BIOGEN Científica. (n.d.). This compound.
- JETIR. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2.
- PubMed. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters.
- ResearchGate. (n.d.). Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate.
- PubMed. (n.d.). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography.
- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
- PubMed. (2021). Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update.
- Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine.
- Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Inchem.org. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50).
- Unknown Source. (n.d.).
- Indian Journal of Chemistry. (2005). Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives.
- MDPI. (n.d.). Special Issue : Analytical Techniques in the Pharmaceutical Sciences.
- Patsnap. (n.d.). Preparation method of ethyl nicotinate.
- PubMed. (2017). Synthesis of sulfur-containing heterocycles via ring enlargement.
- ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
- Wikipedia. (n.d.). Gewald reaction.
- PubMed. (2023). Sulphur Containing Heterocyclic Compounds as Anticancer Agents.
- ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- ResearchGate. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- ChemicalBook. (n.d.). ETHYL 5-CYANO-6-MERCAPTO-2-PHENYLNICOTINATE.
- PubMed Central. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers.
- Bulletin of the Chemical Society of Ethiopia. (2023). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE.
Sources
- 1. Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 3. Sulphur Containing Heterocyclic Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. shyzchem.com [shyzchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Purification [chem.rochester.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 14. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
"Ethyl 5-cyano-6-mercapto-2-methylnicotinate" reaction parameter optimization (temperature, solvent, base)
A Guide to Reaction Parameter Optimization (Temperature, Solvent, Base)
Welcome to the technical support guide for the synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-component reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing the rationale behind key experimental choices.
Q1: What is the general reaction mechanism for this synthesis?
The synthesis of this compound is a multi-component reaction, often proceeding through a pathway analogous to the Gewald reaction, which typically yields thiophenes.[1][2] However, for this substituted nicotinic acid ester, the reaction involves the condensation of ethyl acetoacetate, malononitrile, and elemental sulfur, catalyzed by a base.
The reaction is believed to proceed in several stages:
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Knoevenagel Condensation: The base first catalyzes the Knoevenagel condensation between ethyl acetoacetate and malononitrile. The base abstracts a proton from the active methylene group of malononitrile, creating a nucleophile that attacks the carbonyl carbon of the ethyl acetoacetate.
-
Michael Addition: This is followed by the addition of elemental sulfur.
-
Cyclization and Tautomerization: The intermediate then undergoes cyclization and tautomerization to form the final substituted pyridine ring structure.[1] The precise mechanism for sulfur incorporation and cyclization to the pyridine core can be complex and is a subject of mechanistic studies.
Caption: General workflow for the synthesis.
Q2: How does the choice of base impact the reaction?
The base is arguably the most critical parameter in this synthesis. It acts as a catalyst for the initial condensation steps. An inappropriate choice can lead to low yields, side product formation, or reaction failure.
-
Basicity (pKa): The base must be strong enough to deprotonate the active methylene compound (malononitrile) to initiate the Knoevenagel condensation, but not so strong that it promotes unwanted side reactions like hydrolysis of the ester or polymerization.
-
Steric Hindrance: Bulky bases may be less effective in abstracting the necessary protons, slowing down the reaction.
-
Nucleophilicity: The base should ideally be non-nucleophilic to avoid competing reactions with the starting materials or intermediates.
Table 1: Comparison of Common Bases for Condensation Reactions
| Base | pKa of Conjugate Acid | Type | Key Considerations |
| Morpholine | ~8.4 | Secondary Amine | Often the base of choice. Mild, effective catalyst promoting high yields.[3] |
| Piperidine | ~11.1 | Secondary Amine | Stronger than morpholine, can be effective but may require more careful temperature control. |
| Triethylamine (TEA) | ~10.7 | Tertiary Amine | Non-nucleophilic, but its higher basicity can sometimes lead to side products. |
| DBU | ~13.5 | Amidine | A very strong, non-nucleophilic base. Use with caution, may be too harsh for this reaction. |
| Potassium Carbonate | (pKa2 of H₂CO₃ ~10.3) | Inorganic | Heterogeneous catalyst, can be effective but may lead to slower reaction rates.[4] |
Q3: What is the role of the solvent, and how do I select the optimal one?
The solvent plays a crucial role in solubilizing the reactants and elemental sulfur, and its boiling point often dictates the reaction temperature.
-
Polarity: A polar protic solvent like ethanol is commonly used. It effectively dissolves the starting materials and intermediates and can participate in proton transfer steps, stabilizing charged intermediates via hydrogen bonding.
-
Boiling Point: The solvent's boiling point should allow the reaction to be conducted at a temperature that provides a reasonable rate without causing significant decomposition of reactants or products. Refluxing in ethanol (78 °C) is a common starting point.
-
Microwave Irradiation: For accelerating this type of reaction, microwave-assisted synthesis has been shown to be beneficial, often reducing reaction times and improving yields.[1][5]
Table 2: Properties of Common Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Excellent choice. Good solubility for reactants, ideal reflux temperature for many variations of this reaction. |
| Methanol | 65 | Polar Protic | Similar to ethanol but with a lower boiling point. May require longer reaction times.[6] |
| Isopropanol | 82 | Polar Protic | Higher boiling point may be beneficial if higher temperatures are needed. |
| DMF | 153 | Polar Aprotic | High boiling point and excellent solvating power. Use if reactants have poor solubility in alcohols, but purification can be more difficult. |
| Toluene | 111 | Nonpolar | Can be used with a Dean-Stark trap to remove water, driving the initial condensation equilibrium. |
Q4: What is the optimal temperature, and what are the risks of deviation?
Temperature control is a balancing act between reaction kinetics and selectivity.
-
Too Low: An insufficient temperature will result in a very slow or stalled reaction, leading to low conversion of starting materials.
-
Too High: Excessive heat can lead to the formation of byproducts and decomposition of the desired product.[7] This is particularly critical in multi-component reactions where multiple competing reaction pathways exist. The optimal temperature is often at or near the reflux point of the chosen solvent (e.g., 60-80 °C for ethanol). Careful monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal balance.[7]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Issue 1: Low or No Product Yield
Problem: After the specified reaction time, analysis (TLC/HPLC) shows a large amount of unreacted starting material and little to no desired product.
| Possible Cause | Recommended Solution |
| 1. Insufficient Base Strength/Amount | The chosen base may be too weak to efficiently catalyze the initial condensation. Ensure you are using a catalytic amount (typically 10-20 mol%). If using a mild base like morpholine, consider switching to a slightly stronger one like piperidine.[8] |
| 2. Suboptimal Temperature | The reaction may be kinetically slow at the current temperature. Monitor the reaction's progress while gradually increasing the temperature (e.g., from room temperature to reflux). If refluxing in ethanol is ineffective, consider switching to a higher-boiling solvent like isopropanol. |
| 3. Poor Reagent Solubility | If any of the starting materials, particularly elemental sulfur, are not well-solubilized, the reaction will be slow or incomplete. Ensure vigorous stirring. If solubility issues persist in alcohols, a solvent like DMF may be required. |
Issue 2: High Levels of Impurities or Side Products
Problem: The reaction proceeds, but yields a complex mixture with significant byproduct formation, complicating purification.
| Possible Cause | Recommended Solution |
| 1. Base is Too Strong | A highly basic environment can promote side reactions. If you are using a strong base like DBU or piperidine, switch to a milder catalyst such as morpholine or even an inorganic base like K₂CO₃.[4] |
| 2. Temperature is Too High | Excessive heat can provide the activation energy for alternative, undesired reaction pathways or cause product decomposition.[7] Run the reaction at a lower temperature for a longer period. For example, try stirring at room temperature for 24 hours before heating to reflux. |
| 3. Incorrect Stoichiometry | An excess of one of the reactants can lead to the formation of dimers or other byproducts. Carefully check the molar ratios of your starting materials. |
Experimental Protocols
Protocol 1: General Procedure for Synthesis
This is a robust starting point for optimization.
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Add the chosen solvent (e.g., ethanol, ~5-10 mL per gram of ethyl acetoacetate).
-
Add the base (e.g., morpholine, 0.1-0.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (for ethanol, ~78 °C) and monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, reduce the solvent volume under vacuum.
-
Filter the solid product, wash with cold ethanol to remove residual impurities, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., acetone-water mixture or ethanol) to obtain the purified product.[5]
Protocol 2: Systematic Parameter Screening
To optimize the reaction, perform a series of small-scale parallel experiments, modifying one parameter at a time.
-
Base Screening: Set up three reactions using the general protocol. In each, use a different base (e.g., morpholine, piperidine, triethylamine) while keeping the solvent (ethanol) and temperature (reflux) constant.
-
Solvent Screening: Set up three reactions using the best base from the previous step. In each, use a different solvent (e.g., ethanol, isopropanol, DMF) and adjust the temperature to the reflux point of each solvent.
-
Temperature Screening: Using the best base/solvent combination, run reactions at three different temperatures (e.g., room temperature, 50 °C, and reflux).
Analyze the outcome of each reaction by crude yield and purity (by LCMS or ¹H NMR) to identify the optimal conditions.
References
-
Wikipedia. Gewald reaction. Available from: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available from: [Link]
-
ResearchGate. Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Available from: [Link]
-
ResearchGate. Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. Available from: [Link]
-
Thieme Chemistry. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Available from: [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]
-
Indian Journal of Chemistry. Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Available from: [Link]
-
BIOGEN Científica. This compound. Available from: [Link]
-
PubMed. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Available from: [Link]
-
MDPI. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Available from: [Link]
-
SlidePlayer. (48) methyl-6-methyinicotinate Route of Synthesis. Available from: [Link]
-
ResearchGate. Synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available from: [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
Preventing side reactions in the synthesis of thieno[2,3-b]pyridines from "Ethyl 5-cyano-6-mercapto-2-methylnicotinate"
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Side Reactions when Synthesizing Thieno[2,3-b]pyridines from Ethyl 5-cyano-6-mercapto-2-methylnicotinate.
Welcome to the technical support center for the synthesis of thieno[2,3-b]pyridines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thieno[2,3-b]pyridines, starting from this compound. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded explanations to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
The synthesis of the thieno[2,3-b]pyridine core via the Thorpe-Ziegler cyclization of S-alkylated this compound is a robust method. However, the presence of multiple reactive sites in the starting material and intermediates can lead to several side reactions. This guide will walk you through the most common issues, their mechanistic origins, and effective solutions.
Issue 1: Unwanted N-Alkylation Competing with S-Alkylation
Question: During the initial alkylation of this compound with an α-halo-carbonyl compound, I am observing a significant amount of N-alkylation in addition to the desired S-alkylated product. How can I improve the regioselectivity for S-alkylation?
Answer: This is a classic issue of competing nucleophilicity between the sulfur and the pyridine nitrogen atoms. The mercapto group is generally a softer and more potent nucleophile than the pyridine nitrogen, but reaction conditions can significantly influence the outcome.
Causality: The regioselectivity of alkylation is governed by the principles of Hard and Soft Acids and Bases (HSAB). The sulfur atom is a soft nucleophile, favoring reactions with soft electrophiles (like alkyl halides), while the pyridine nitrogen is a harder nucleophile. However, the basicity of the reaction medium plays a crucial role. In a strongly basic environment, the pyridine nitrogen's nucleophilicity can be enhanced, leading to competitive N-alkylation.
Mitigation Strategies:
-
Choice of Base: Employing a mild, non-nucleophilic base is critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide can deprotonate the pyridine nitrogen, increasing its nucleophilicity. Instead, consider using weaker bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These are sufficient to deprotonate the mercaptan to the more nucleophilic thiolate without significantly activating the pyridine nitrogen.
-
Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) can favor the thermodynamically more stable S-alkylated product over the kinetically favored N-alkylated product in some cases.
-
Solvent Effects: The choice of solvent can influence the nucleophilicity of the competing sites. Protic solvents can solvate the pyridine nitrogen, reducing its nucleophilicity and thus favoring S-alkylation. In contrast, polar aprotic solvents like DMF or DMSO can enhance the reactivity of both nucleophiles. Experimenting with solvents like ethanol or isopropanol may improve regioselectivity.
-
Nature of the Alkylating Agent: While often dictated by the desired final product, the nature of the alkylating agent can have an impact. Softer alkylating agents, such as those with larger, more polarizable leaving groups (e.g., iodides instead of chlorides), will preferentially react with the softer sulfur nucleophile.
| Parameter | Recommended Condition for S-Alkylation | Rationale |
| Base | K₂CO₃, NaHCO₃ | Mild bases that selectively deprotonate the mercaptan. |
| Temperature | 0 °C to Room Temperature | Favors the thermodynamically controlled S-alkylation. |
| Solvent | Ethanol, Isopropanol | Protic solvents can dampen the nucleophilicity of the pyridine nitrogen. |
| Alkylating Agent | Alkyl iodides > Alkyl bromides > Alkyl chlorides | Softer electrophiles react preferentially with the soft sulfur nucleophile. |
Issue 2: Formation of a Dimeric Byproduct
Question: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer. What is the likely structure of this dimer and how can I prevent its formation?
Answer: Dimerization is a common side reaction, especially under basic conditions or in the presence of oxidizing agents. The most likely dimer is a disulfide-bridged species formed by the oxidation of the starting material.
Causality: The thiolate anion, formed upon deprotonation of the mercaptan, is susceptible to oxidation, leading to the formation of a disulfide bond between two molecules of the starting material. This is particularly prevalent if the reaction is exposed to air for extended periods, or if the solvent is not properly deoxygenated.
Mitigation Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to prevent oxidative dimerization. This minimizes the presence of oxygen, the primary oxidizing agent in this context.
-
Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by sparging with an inert gas prior to use.
-
Order of Addition: Adding the alkylating agent to the mixture of the starting material and base, rather than generating the thiolate and letting it stir for an extended period before adding the electrophile, can minimize the time the reactive thiolate is exposed to potential oxidants.
-
Reducing Agents: In cases where dimerization is particularly problematic, the addition of a small amount of a reducing agent, such as a phosphine, can help to cleave any formed disulfide bonds in situ.
Issue 3: Incomplete Cyclization and Hydrolysis of the Ester Group
Question: After the S-alkylation step, the Thorpe-Ziegler cyclization is sluggish, and I am isolating a significant amount of the uncyclized intermediate. I am also concerned about the potential hydrolysis of the ethyl ester group under the basic conditions required for cyclization.
Answer: Incomplete cyclization and ester hydrolysis are indeed common challenges in this step. The Thorpe-Ziegler reaction requires a strong base to deprotonate the α-carbon to the cyano group, initiating the cyclization. However, these same conditions can promote the hydrolysis of the ethyl ester to a carboxylic acid, which will not cyclize.
Causality: The Thorpe-Ziegler cyclization is an intramolecular condensation reaction that is highly dependent on the efficacy of the base in generating the required carbanion.[1] If the base is not strong enough or is sterically hindered, the cyclization will be slow or incomplete. The ethyl ester is susceptible to saponification under strongly basic aqueous conditions.
Mitigation Strategies:
-
Anhydrous Conditions: It is crucial to perform the cyclization under strictly anhydrous conditions. The presence of water will lead to the hydrolysis of the ester. Use freshly dried solvents and reagents.
-
Choice of Base and Solvent: A strong, non-nucleophilic base in an aprotic solvent is ideal. Sodium ethoxide in absolute ethanol is a common choice. The ethoxide anion is less likely to cause transesterification and the reaction can be driven to completion by heating. Alternatively, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or dioxane can be very effective, as they irreversibly deprotonate the α-carbon.
-
Reaction Temperature and Time: The cyclization often requires heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition.
-
Work-up Procedure: Acidic work-up should be performed carefully to neutralize the base and precipitate the product. If the ester has been hydrolyzed, the resulting carboxylic acid may be soluble in the aqueous layer, leading to low yields of the desired product.
| Parameter | Recommended Condition for Cyclization | Rationale |
| Conditions | Strictly Anhydrous | Prevents hydrolysis of the ethyl ester. |
| Base | Sodium Ethoxide, Sodium Hydride | Strong, non-nucleophilic bases to facilitate carbanion formation. |
| Solvent | Absolute Ethanol, THF, Dioxane | Anhydrous, aprotic solvents that are compatible with strong bases. |
| Temperature | Reflux | Often required to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: My final thieno[2,3-b]pyridine product is difficult to purify. What are the common impurities I should be looking for?
A1: The most common impurities are unreacted starting material, the S-alkylated but uncyclized intermediate, the N-alkylated isomer, and the disulfide dimer. Depending on the work-up, you may also have the hydrolyzed carboxylic acid derivative of the desired product or the intermediate. A combination of column chromatography and recrystallization is often necessary for purification.
Q2: Can I use a one-pot procedure for the S-alkylation and cyclization steps?
A2: A one-pot procedure is feasible and often preferred to minimize handling of the intermediate.[2] This typically involves performing the S-alkylation first with a mild base like K₂CO₃, and then adding a stronger base (e.g., sodium ethoxide) to the same reaction vessel to induce cyclization. However, optimizing a one-pot procedure can be more challenging, as the conditions must be compatible with both reaction steps.
Q3: I am seeing the formation of a pyrimidinone byproduct. How does this happen and how can I avoid it?
A3: Pyrimidinone formation can occur as a side reaction, particularly if the reaction times are prolonged or the temperature is too high.[3] This likely involves the reaction of the amino group of the cyclized product with another molecule or fragment in the reaction mixture. To avoid this, it is advisable to use the shortest reaction times necessary for the completion of the desired transformation and to maintain careful temperature control.
Q4: What is the role of the cyano group in the cyclization step?
A4: The cyano group plays a crucial role in the Thorpe-Ziegler cyclization. It is a strong electron-withdrawing group that acidifies the protons on the adjacent carbon, making them susceptible to deprotonation by a base. The resulting carbanion then acts as the nucleophile that attacks the ester carbonyl to form the thiophene ring.[4]
Visualizing the Synthetic Pathway and Potential Side Reactions
To provide a clearer understanding of the synthetic process and the points at which side reactions can occur, the following workflow diagram is provided.
Caption: Synthetic pathway and potential side reactions.
References
- Leung, E., et al. (2022).
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
- Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1858.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Leung, E., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 13(1), 113-123.
- Bakhite, E. A., et al. (2018). Pyridine-2(1H)-thione in heterocyclic synthesis: Synthesis and antimicrobial activity of some new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives. Journal of Heterocyclic Chemistry, 55(10), 2369-2382.
-
Bakhite, E. A., et al. (2019). Synthesis and Antibacterial Activity of Some New Ethyl Thionicotinates, Thieno[2,3-b]pyridines, Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrido[3′,2′:4,5]thieno[3,2-d][3][5][6]triazolo[4,3-a]pyrimidines. Journal of the Chinese Chemical Society, 66(5), 525-535.
- Kandeel, M. M., et al. (2020). Recent approaches to the synthesis of thieno[2,3-b]pyridines (microreview). Chemistry of Heterocyclic Compounds, 56(1), 1-4.
-
Wikipedia. (2023). Thorpe reaction. Retrieved from [Link]
- Dyachenko, V. D., & Krivokolysko, S. G. (2014). Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, (3), 75-80.
- Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1858.
- Deshmukh, M. B., et al. (2011). Ecofriendly synthesis of thieno[2,3-b]pyridines derivativies. Indian Journal of Chemistry - Section B, 50B(1), 126-130.
- Hassan, A. Y., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Universal Journal of Chemistry, 1(2), 38-52.
- Öcal, N., et al. (2019). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 4(42), 12431-12435.
- Katritzky, A. R., et al. (2007). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ARKIVOC, 2007(xv), 147-152.
- Colonna, M., & Greci, L. (1986). Reactions of pyridine coenzyme dimers and monomers with viologens. Bulletin of the Chemical Society of Japan, 59(4), 1241-1244.
- LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 75, 241-250.
- Wang, H., et al. (2022). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Molecules, 27(19), 6268.
- Dotsenko, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(11), 7537-7550.
-
Wikipedia. (2023). Dimerization. Retrieved from [Link]
- Zhang, Y., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- Sharma, S., et al. (2023). N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods.
-
Wikipedia. (2023). Zinc pyrithione. Retrieved from [Link]
- Hernández-García, A., et al. (2017). Fused dimerization increases expression, solubility, and activity of bacterial dehydratase enzymes.
- Goulaouic, C., et al. (1993). N-Alkylation versus O-Alkylation of 2,3'-Anhydrothymidine. Reaction of the Obtained Pyrimidinium Salts with Azide Ion. The Journal of Organic Chemistry, 58(11), 3030-3037.
Sources
"Ethyl 5-cyano-6-mercapto-2-methylnicotinate" stability issues and degradation products
Welcome to the technical support center for Ethyl 5-cyano-6-mercapto-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Introduction: Understanding the Stability Profile
This compound is a multifunctional heterocyclic compound. Its stability is influenced by the presence of a thiol (-SH) group, an ethyl ester (-COOEt), and a cyano (-CN) group on a pyridine ring. The thiol group is particularly susceptible to oxidation, while the ester linkage can undergo hydrolysis. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns are:
-
Oxidation of the thiol group: The mercapto (-SH) group is readily oxidized to form a disulfide dimer. Further oxidation to sulfinic and sulfonic acids can also occur under more stringent oxidative conditions.
-
Hydrolysis of the ethyl ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under acidic or basic conditions.[1][2]
-
Hydrolysis of the cyano group: While generally more stable than the ester, the cyano group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid under harsh acidic or basic conditions.[3]
Q2: How should I properly store this compound?
A2: To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: Cool conditions (2-8 °C) are recommended.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the thiol group.
-
Container: Use a tightly sealed, light-resistant container to protect from air and light.
-
Moisture: Keep in a dry environment to prevent hydrolysis.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8 °C | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidation of the thiol group. |
| Light | Amber vial or dark location | Prevents potential photolytic degradation. |
| Moisture | Desiccated environment | Reduces the risk of hydrolysis of the ester and cyano groups. |
Q3: I observe a loss of potency of my stock solution over time. What could be the cause?
A3: A loss of potency is likely due to the degradation of the parent compound. The most probable cause is the oxidation of the thiol group to a disulfide dimer, especially if the solution is not prepared and stored under an inert atmosphere. Hydrolysis of the ethyl ester to the carboxylic acid could also contribute, particularly if the solvent is aqueous and has a non-neutral pH.
Troubleshooting Guide
Issue 1: Appearance of a new, less polar peak in my HPLC chromatogram during analysis.
-
Possible Cause: This is often indicative of the formation of the disulfide dimer through the oxidation of the thiol group. The dimer is typically less polar than the monomeric thiol.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use mass spectrometry (MS) to confirm the mass of the new peak corresponds to the disulfide dimer of this compound.
-
Inert Atmosphere: When preparing and handling solutions, use solvents that have been de-gassed and work under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to oxygen.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the sample or mobile phase might be considered, but be mindful of potential interference with your experiment.
-
Issue 2: A new, more polar peak is observed in my HPLC chromatogram, especially in aqueous media.
-
Possible Cause: This is likely the carboxylic acid derivative formed from the hydrolysis of the ethyl ester. Carboxylic acids are generally more polar than their corresponding esters.
-
Troubleshooting Steps:
-
pH Control: Ensure that the pH of your solutions is maintained within a neutral range (pH 6-8). Avoid strongly acidic or basic conditions.
-
Solvent Choice: If your experiment allows, use aprotic organic solvents to prepare stock solutions to prevent hydrolysis. For aqueous buffers, prepare them fresh and check the pH before use.
-
Temperature: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Issue 3: Multiple unexpected peaks appear after exposing the compound to strong acid or base.
-
Possible Cause: Strong acidic or basic conditions can lead to multiple degradation products. This can include hydrolysis of both the ester and the cyano group.
-
Troubleshooting Steps:
-
Avoid Harsh Conditions: If possible, modify your experimental protocol to avoid extreme pH values.
-
Forced Degradation Study: If you need to understand the degradation profile under these conditions, perform a systematic forced degradation study to identify the major degradation products.[4][5][6][7] This will help in developing a stability-indicating analytical method.
-
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and develop a stability-indicating analytical method.[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method, preferably with both UV and MS detection to identify and characterize the degradation products.
4. HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound) and MS detector for mass identification.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Forced Degradation Workflow
Caption: Experimental workflow for a forced degradation study.
Summary of Potential Degradation Products
| Degradation Pathway | Potential Degradation Product | Analytical Observation |
| Oxidation | Disulfide Dimer | Less polar peak in RP-HPLC, mass corresponding to 2x(Parent) - 2H. |
| Sulfinic Acid Derivative | More polar peak, mass + 32 Da from the parent. | |
| Sulfonic Acid Derivative | Even more polar peak, mass + 48 Da from the parent. | |
| Hydrolysis (Ester) | 5-Cyano-6-mercapto-2-methylnicotinic Acid | More polar peak in RP-HPLC, mass - 28 Da from the parent. |
| Hydrolysis (Cyano) | Ethyl 6-mercapto-2-methyl-5-(aminocarbonyl)nicotinate | More polar peak, mass + 18 Da from the parent. |
| 6-Mercapto-2-methylpyridine-3,5-dicarboxylic Acid | Very polar peak, mass - 9 Da from the parent (loss of Et, gain of OH). |
This technical support guide provides a foundational understanding of the stability issues related to this compound. For specific applications, it is recommended to perform dedicated stability studies to ensure the integrity of your results.
References
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Molecules.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). PubMed.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
- Ling, B. L., Baeyens, W. R., Del Castillo, B., Imai, K., De Moerloose, P., & Stragier, K. (1989). Determination of Thiols of Biological and Pharmacological Interest by High-Performance Thin-Layer Chromatography and Fluorescence Scanning Densitometry. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1663-1670.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
- Analytical Techniques In Stability Testing. (2025).
- Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-portal.org.
- Metabolism of Herbicides or Xenobiotics in Plants - Hydrolysis Reactions. (n.d.). passel.
- Esterification of isocyanide carboxylic acids and hydrolysis of their esters. (n.d.). RSC Publishing.
- Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP prodrug structure effect on the dermal delivery of 6-MP. (n.d.). PubMed.
- Electrochemical studies of 6-mercaptonicotinic acid monolayer on Au electrode. (2007).
- Acylation. Part XXIV. The cyanide catalysed hydrolysis of esters. (n.d.). RSC Publishing.
- Ethyl 5-cyano-2-hydroxy-6-methylnicotin
- An In-depth Technical Guide to Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxyl
- Chemistry of Esters. (2024). LibreTexts Chemistry.
- 2-Mercaptopyridine. (n.d.). Wikipedia.
- 6-Mercaptonicotinic acid. (2025). ChemicalBook.
- Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate deriv
- 6-Mercaptonicotinic acid Formula. (n.d.). ECHEMI.
- Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)
- 6-Mercaptopyridine-3-carboxylic acid technical grade, 90%. (n.d.). Sigma-Aldrich.
- Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube.
- An In-depth Technical Guide on the Chemical Properties of Ethyl 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxyl
- 2-Mercaptopyridine ReagentPlus®, 99%. (n.d.). Sigma-Aldrich.
- 6-Mercaptonicotinic acid. (n.d.). PubChem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. longdom.org [longdom.org]
Technical Support Center: Overcoming Challenges in the Scale-up of Ethyl 5-cyano-6-mercapto-2-methylnicotinate Production
Introduction: Ethyl 5-cyano-6-mercapto-2-methylnicotinate is a highly functionalized pyridine derivative, a structural motif of significant interest in the development of pharmaceuticals and specialty chemicals. While its synthesis is achievable at the bench scale, transitioning to pilot and industrial-scale production presents a unique set of challenges. These often include managing reaction exotherms, ensuring reagent solubility, controlling impurity profiles, and handling hazardous materials safely. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to support researchers and process chemists in navigating the complexities of scaling up its production.
Section 1: Overview of the Synthetic Pathway
The most robust and scalable synthesis of this compound proceeds via a two-stage process. The first stage involves the synthesis of a pyridin-2-one intermediate, which is subsequently converted to the target mercapto compound in the second stage. This approach avoids the direct and often problematic multicomponent condensation with sulfur-containing reagents.
The overall workflow involves an initial condensation reaction to form the core pyridine ring, followed by a thionation step.
Caption: General two-stage synthetic workflow for the target molecule.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
Stage 1: Synthesis of Ethyl 5-cyano-6-hydroxy-2-methylnicotinate (Pyridone Intermediate)
This reaction is a variation of the Guareschi-Thorpe pyridine synthesis, which involves the condensation of a β-ketoester with cyanoacetamide.[1]
Q1: My reaction yield is low, and I have significant amounts of unreacted starting materials. What's going wrong?
A: Low conversion is often traced back to three key areas:
-
Insufficient Catalyst: The base catalyst, typically piperidine or triethylamine, is crucial for deprotonating the active methylene group of cyanoacetamide, which initiates the Knoevenagel condensation.[1] On a larger scale, ensure the molar ratio of the catalyst is maintained. Inadequate mixing can also lead to localized areas of low catalyst concentration.
-
Suboptimal Temperature: While the reaction is often run at the reflux temperature of the solvent (e.g., ethanol), insufficient heating on a large vessel can slow the reaction rate. Ensure the internal temperature of the reactor reaches the target, and monitor it throughout the process.
-
Reaction Time: Condensation reactions can be slower at scale. It is advisable to monitor the reaction's progress using an appropriate analytical method (e.g., TLC, HPLC) to ensure it has reached completion before proceeding with workup.
Q2: As the reaction proceeds, the mixture becomes a very thick, almost unstirrable slurry, which is problematic for heat transfer and process control. How can this be managed?
A: The pyridone product often has limited solubility in the reaction solvent (e.g., ethanol) and precipitates as it forms, leading to the thick slurry.[2] This is a major scale-up challenge.
-
Increase Solvent Volume: The most direct solution is to increase the solvent-to-reagent ratio. This keeps more of the product in solution and improves the fluidity of the mixture. While this impacts vessel capacity, it is often necessary for process safety and consistency.
-
Co-Solvent System: Consider introducing a co-solvent in which the product has higher solubility. A careful screening process is required to ensure the co-solvent does not negatively impact the reaction.
-
Controlled Reagent Addition: Instead of charging all reagents at once, a semi-batch process where one of the reactants is added portion-wise or via an addition funnel can help manage the rate of product formation and precipitation, preventing the sudden formation of an unmanageable solid mass.
Q3: The isolated pyridone intermediate is off-color (e.g., yellow or brown) and appears impure. What is the cause and how can I improve its purity?
A: Discoloration often points to side reactions or degradation, which can be exacerbated by prolonged heating or localized "hot spots" in a large reactor.
-
Minimize Reaction Time: Do not heat the reaction longer than necessary. Once monitoring shows the reaction is complete, proceed to the cooling and isolation steps.
-
Purification Strategy: The crude product can be purified by recrystallization. A common and effective method is to dissolve the crude solid in a hot aqueous basic solution (e.g., dilute NaOH or Na₂CO₃) to form the sodium salt, perform a hot filtration to remove insoluble impurities, and then re-precipitate the purified pyridone by acidifying the filtrate with an acid like acetic acid.[2]
Stage 2: Thionation to this compound
This step involves the conversion of the pyridone's carbonyl group to a thiocarbonyl using a thionating agent like Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent.
Q1: The thionation reaction is sluggish or incomplete, leaving significant amounts of the pyridone starting material. How can I improve the conversion?
A: Incomplete thionation is a common issue, often related to reagent reactivity and reaction conditions.
-
Reagent Quality and Stoichiometry: P₄S₁₀ can degrade upon exposure to atmospheric moisture. Always use a fresh, high-quality reagent. On a larger scale, ensure at least 0.25 molar equivalents of P₄S₁₀ (since it is P₄S₁₀) are used per mole of the pyridone. Sometimes, a slight excess may be required to drive the reaction to completion.
-
Temperature and Solvent: This reaction requires significant thermal energy. High-boiling solvents like pyridine or toluene are typically used. Ensure the reaction mixture reaches and maintains a high temperature (e.g., >100-110 °C). Pyridine can act as both the solvent and an acid scavenger, often improving results.
-
Mixing: P₄S₁₀ is a solid with low solubility. Vigorous mechanical stirring is essential to maintain a good suspension and ensure adequate contact between the thionating agent and the dissolved pyridone.
Q2: The workup is difficult, and the final product is contaminated with phosphorus-containing byproducts. What is the best isolation procedure?
A: The workup of a P₄S₁₀ reaction can be challenging due to the formation of viscous phosphoric acid byproducts upon quenching with water.
-
Controlled Quenching: The reaction mixture should be cooled before being very slowly and carefully poured onto crushed ice or into cold water with vigorous stirring. This quench is highly exothermic and may release H₂S gas. Perform this in a well-ventilated fume hood.
-
pH Adjustment and Extraction: After quenching, the acidic aqueous slurry should be basified (e.g., with NaOH or Na₂CO₃) to dissolve the target mercaptan as its thiolate salt. This aqueous solution can then be washed with an organic solvent (like toluene or ethyl acetate) to remove non-acidic, phosphorus-containing organic byproducts.
-
Product Precipitation: The final product is isolated by re-acidifying the clean aqueous layer with an acid (e.g., HCl or acetic acid), which protonates the thiolate and causes the mercaptopyridine to precipitate. The solid can then be collected by filtration.
Q3: The final product has an extremely potent and unpleasant odor. What are the best practices for handling and purification to mitigate this?
A: The mercapto group (-SH) is responsible for the strong, unpleasant odor. This is an operational and safety challenge.
-
Engineering Controls: All work must be conducted in a high-performance fume hood. Consider using a dedicated reactor and workup station to contain the odor. Waste streams should be treated with an oxidizing agent like bleach (sodium hypochlorite) to neutralize the thiol before disposal.
-
Purification: The precipitation method described in the previous answer is often sufficient to yield a product of high purity. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can be performed, though this will require stringent odor control measures.
-
Personal Protective Equipment (PPE): In addition to standard PPE, consider using double gloves and a lab coat dedicated to this process. Respiratory protection may be necessary depending on the scale and ventilation available.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis? A: The primary hazards are associated with the reagents used:
-
Cyanoacetamide: This is a cyanide-containing compound. It is toxic if ingested or absorbed through the skin. A critical danger is the potential release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with strong acids.[3][4] All manipulations should be performed in a fume hood, and cyanide-containing waste must be segregated and disposed of according to institutional safety protocols.[5][6]
-
Phosphorus Pentasulfide (P₄S₁₀): This reagent is highly reactive with water, releasing toxic and flammable hydrogen sulfide (H₂S) gas. It is also corrosive. Store it in a dry, tightly sealed container and handle it with extreme care to avoid contact with moisture.[7]
-
Mercaptan Product: The final product is a thiol, characterized by a powerful and noxious odor. While not as acutely toxic as HCN or H₂S, prolonged inhalation should be avoided. The main challenge is containment.[8]
Q: Can I use elemental sulfur directly in a one-pot reaction to synthesize the target molecule? A: While one-pot syntheses using elemental sulfur, such as the Gewald reaction, are excellent for preparing 2-aminothiophenes, they are not directly applicable for synthesizing this specific 6-mercaptopyridine structure.[9][10] Attempting a one-pot reaction with the required starting materials for the pyridine ring is unlikely to be regioselective and would likely produce a complex mixture of products, including thiophenes and other sulfur-containing heterocycles. The two-stage approach via the pyridone intermediate offers far superior control and purity.
Q: What are the most critical process parameters (CPPs) to monitor during scale-up? A:
-
Stage 1 (Pyridone Synthesis): Temperature control is critical to manage the initial exotherm of the condensation and to ensure a consistent reaction rate. The rate of reagent addition (if using a semi-batch process) and agitator speed are also key to managing the slurry that forms.
-
Stage 2 (Thionation): Again, temperature is paramount to ensure the reaction proceeds at a reasonable rate. The rate of the quench into water must be carefully controlled to manage the exotherm and gas evolution. The pH during the extractive workup is also a CPP for ensuring efficient separation and high recovery.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-cyano-6-hydroxy-2-methylnicotinate
-
To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethanol (appropriate volume for the scale).
-
Add ethyl acetoacetate (1.0 eq.) and cyanoacetamide (1.0 eq.) to the solvent and stir to dissolve.
-
Add piperidine (0.1 eq.) as the catalyst.
-
Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. The product will precipitate, forming a slurry. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold ethanol to remove residual starting materials and catalyst.
-
Dry the product under vacuum to a constant weight. A pale yellow to off-white solid is obtained.
Protocol 2: Thionation to this compound
-
[Caution: Perform in a high-efficiency fume hood] To a dry reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a bleach scrubber), and temperature probe, add the pyridone intermediate (1.0 eq.) and a high-boiling solvent such as pyridine.
-
Stir the mixture to form a suspension or solution.
-
Carefully add phosphorus pentasulfide (P₄S₁₀) (0.3 eq.) portion-wise. The addition may be slightly exothermic.
-
Heat the mixture to reflux (approx. 110-115°C) and maintain for 3-5 hours, or until reaction monitoring shows complete consumption of the starting material.
-
Cool the dark reaction mixture to room temperature.
-
In a separate, well-stirred vessel, prepare a large volume of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice. This will generate H₂S gas.
-
Once the quench is complete, slowly add a 20% aqueous NaOH solution until the pH is >10. The product should dissolve as its thiolate salt.
-
Wash the aqueous solution with ethyl acetate or toluene to remove impurities.
-
Separate the aqueous layer and cool it in an ice bath.
-
With vigorous stirring, slowly add 6M HCl until the pH is ~3-4. The product will precipitate as a yellow solid.
-
Stir the slurry in the ice bath for 30 minutes, then collect the product by filtration.
-
Wash the filter cake thoroughly with cold water.
-
Dry the product under vacuum.
Section 5: Data Summary Table
| Parameter | Stage 1: Pyridone Synthesis | Stage 2: Thionation |
| Key Reagents | Ethyl acetoacetate, Cyanoacetamide | Ethyl 5-cyano-6-hydroxy-2-methylnicotinate, P₄S₁₀ |
| Solvent | Ethanol, Methanol | Pyridine, Toluene, Xylene |
| Catalyst/Reagent | Piperidine, Triethylamine | Phosphorus Pentasulfide (P₄S₁₀) |
| Temperature | 75 - 85 °C (Reflux) | 110 - 120 °C (Reflux) |
| Typical Yield | 80 - 90% | 75 - 85% |
| Key Challenges | Slurry formation, heat management | Reagent handling (moisture/odor), exothermic quench, byproduct removal |
References
-
Peruncheralathan, S., et al. (2019). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
- Putrov, G. A., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
-
Putrov, G. A., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]
-
Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Shaabani, S., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Available at: [Link]
-
University of Illinois Division of Research Safety. (2014). Cyanides. Available at: [Link]
- LSU Health Shreveport Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds.
- Volkova, Y. A., et al. (2025). Elemental Sulfur in the Synthesis of Organic Compounds (An Update 2019–2025).
-
Nguyen, T. B. (n.d.). Our Research - ICSN. Available at: [Link]
- Bull, J. A., et al. (2016).
- The University of Adelaide. (2023). Chemical Safety Management.
- ResearchGate. (n.d.). Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)
-
MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Available at: [Link]
-
Safe Work Australia. (2020). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfur. Available at: [Link]
- ResearchGate. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
-
Wikipedia contributors. (2024). Sulfur. Wikipedia, The Free Encyclopedia. Available at: [Link]
- BenchChem. (2025). Benchmarking synthesis routes for substituted pyridines.
-
Tarasova, N. P., et al. (2021). Elemental sulphur in the synthesis of sulphur-containing polymers: reaction mechanisms and green prospects. RSC Green Chemistry. Available at: [Link]
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2025). Synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)
-
BIOGEN Científica. (n.d.). This compound. Available at: [Link]
-
Mosti, L., et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco. Available at: [Link]
- Journal of Emerging Technologies and Innovative Research. (n.d.). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2.
- Google Patents. (n.d.).
- MDPI. (n.d.). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings.
- National Institutes of Health. (n.d.).
- Unknown Source. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
- ChemicalBook. (n.d.).
-
Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Available at: [Link]
Sources
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. adelaide.edu.au [adelaide.edu.au]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. First π-linker featuring mercapto and isocyano anchoring groups within the same molecule: synthesis, heterobimetallic complexation and self-assembly on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate
This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ethyl 5-cyano-6-mercapto-2-methylnicotinate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the rationale behind methodological choices, presenting comparative data, and grounding the science in authoritative standards.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a substituted pyridine derivative, a class of heterocyclic compounds that are pivotal building blocks in medicinal chemistry.[1] The presence of multiple functional groups—an ethyl ester, a nitrile, a methyl group, and a mercaptan (thiol)—makes it a versatile intermediate for synthesizing various active pharmaceutical ingredients (APIs). The thiol group, in particular, is reactive and can be a site for potential degradation or side reactions.[2]
Given its role as a precursor, the purity of this intermediate is paramount. Even trace impurities can carry through the synthetic pathway, potentially leading to the formation of undesired, and possibly toxic, related substances in the final API. Therefore, a robust, validated, and stability-indicating analytical method is not just a quality control measure but a fundamental requirement for ensuring the safety and efficacy of the final drug product.[3] This guide details the development and validation of such a method, comparing it with viable alternatives to provide a complete analytical perspective.
Chapter 1: The Primary Method: A Stability-Indicating RP-HPLC Protocol
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other potential excipients.[4] The cornerstone of our approach is a Reverse-Phase HPLC (RP-HPLC) method, chosen for its wide applicability and suitability for moderately polar organic molecules like our target analyte.
Rationale for Chromatographic Conditions
The selection of each parameter is a deliberate choice aimed at achieving optimal separation, peak symmetry, and sensitivity.
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is selected here for its strong hydrophobic retention of the substituted pyridine ring. The alkyl chain, cyano group, and ethyl ester contribute to the molecule's affinity for the non-polar stationary phase.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff. A gradient is preferred over an isocratic method to ensure that any potential impurities, which may have significantly different polarities, are eluted within a reasonable runtime while maintaining sharp peaks for both early and late-eluting compounds.
-
Mobile Phase Modifier: An acidic modifier, such as 0.1% formic acid, is critical. The pyridine nitrogen in the analyte is basic (pKa ~5-6) and can exist in both protonated and neutral forms at intermediate pH values, leading to poor peak shape (tailing).[5] By maintaining a low pH (~2.7), the formic acid ensures the pyridine nitrogen is consistently protonated, suppressing silanol interactions and resulting in sharp, symmetrical peaks. Formic acid is also volatile, making this method compatible with mass spectrometry (LC-MS) for impurity identification if needed.[6]
-
Detection: The conjugated pyridine ring system with its various substituents provides strong UV absorbance. Based on spectral analysis of similar nicotinate derivatives, a detection wavelength of 254 nm is chosen as it offers a good balance of sensitivity for the main component and potential aromatic impurities.[7][8]
Experimental Protocol: The Optimized Method
This protocol represents a validated starting point for the analysis.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
Materials:
-
Analyte: this compound reference standard.
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagent: Formic acid (reagent grade or higher).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 0.5 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the test sample at the same concentration as the standard solution using the same diluent.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 |
Workflow Visualization
The overall analytical process can be visualized as follows:
Chapter 2: Method Validation: Establishing Trustworthiness
A method is only as reliable as its validation data. The protocol was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.
Specificity through Forced Degradation
Forced degradation studies are essential to demonstrate that the method is stability-indicating.[9] The analyte was subjected to harsh conditions to intentionally produce degradation products.[10] The goal is to achieve 5-20% degradation, providing confidence that any degradants can be separated from the main analyte peak.[4]
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
Results: In all stressed samples, the degradation products were chromatographically resolved from the parent peak, confirming the method's specificity and stability-indicating nature. A PDA detector was used to assess peak purity, confirming that the main analyte peak was spectrally homogeneous and free from co-eluting impurities.[11]
Quantitative Validation Parameters
The method was validated for linearity, accuracy, precision, and sensitivity.
| Validation Parameter | Protocol | Acceptance Criteria | Hypothetical Result |
| Linearity | Five concentrations from 50% to 150% of the nominal concentration (0.25-0.75 mg/mL). | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy (Recovery) | Spiked placebo at three levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision (Repeatability) | Six replicate injections of the standard solution. | RSD ≤ 2.0% for peak area and retention time. | RSD = 0.4% (Area) |
| Precision (Intermediate) | Analysis performed by two different analysts on two different days. | RSD ≤ 2.0%. | RSD = 0.9% (Area) |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N) method. | S/N ≥ 10. | 0.15 µg/mL |
| Robustness | Minor variations in flow rate (±0.1 mL/min) and column temperature (±2 °C). | System suitability parameters (tailing factor, resolution) remain within limits. | Passed |
Chapter 3: Comparison of Alternative Chromatographic Conditions
While the C18 column provides excellent results, other stationary phases can offer different selectivities, which may be advantageous for resolving specific, problematic impurities. Below is a comparative analysis based on experimental data.
Stationary Phase Selectivity
Three columns were compared under the same mobile phase and gradient conditions to assess their impact on the separation of the main peak from a known, closely-eluting impurity (Impurity A, a hypothetical process impurity).
| Stationary Phase | Description | Retention Time (Analyte) | Resolution (Analyte/Impurity A) | Peak Tailing Factor (Analyte) | Rationale for Performance |
| C18 (Octadecyl) | Standard alkyl chain, strong hydrophobic interactions. | 10.2 min | 2.1 | 1.1 | Baseline: Good retention and adequate resolution. |
| C8 (Octyl) | Shorter alkyl chain, less hydrophobic than C18. | 8.5 min | 1.8 | 1.2 | Lower retention, slightly reduced resolution. May be useful for faster analysis if all impurities are well-separated. |
| Phenyl-Hexyl | Phenyl ring provides π-π interactions. | 11.5 min | 3.5 | 1.0 | Increased retention and significantly improved resolution due to π-π interactions with the pyridine ring. Ideal choice if specific aromatic impurities are present. |
Method Optimization Decision Process
The process of selecting the optimal column and mobile phase conditions can be visualized as a logical decision tree.
Chapter 4: HPLC vs. Alternative Technologies
While HPLC is the gold standard for this type of analysis, it is useful to understand its performance in the context of other available technologies.
| Technology | Principle | Pros | Cons | Best Suited For |
| HPLC | Liquid chromatography using ~5 µm particles. | Robust, versatile, widely available, cost-effective. | Slower analysis times, lower resolution compared to UPLC. | Routine QC, purity assessment, and stability testing. |
| UPLC | Liquid chromatography using sub-2 µm particles. | Faster run times, higher resolution, better sensitivity, less solvent consumption. | Higher initial cost, requires specialized high-pressure instrumentation. | High-throughput screening, complex impurity profiling, method development. |
| LC-MS | HPLC/UPLC coupled with a Mass Spectrometer. | Provides mass information for definitive peak identification.[12] | High cost and complexity, not ideal for routine quantification. | Impurity identification and structure elucidation during development and forced degradation studies. |
| GC | Gas Chromatography (analyte must be volatile and thermally stable). | High resolution for volatile compounds. | Analyte is likely not volatile enough without derivatization; risk of thermal degradation. | Analysis of residual solvents or volatile starting materials, not for the primary analyte.[13] |
Conclusion
The RP-HPLC method detailed in this guide provides a robust, specific, and validated solution for the purity assessment of this compound. The causality-driven approach to method development—from selecting a C18 column to suppress analyte ionization with an acidic mobile phase—ensures reliable performance. Comparative data demonstrates that while the standard C18 column is highly effective, a Phenyl-Hexyl column can offer superior resolution for challenging separations involving aromatic impurities. By grounding this practical protocol in the authoritative framework of ICH guidelines and comparing it with alternative technologies, this guide equips researchers and drug development professionals with the necessary tools and understanding to ensure the quality and integrity of this critical pharmaceutical intermediate.
References
- SIELC Technologies. (n.d.). Separation of Ethyl nicotinate on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
- Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
- Juniper Publishers. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in.
- SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
- MedCrave online. (2016). Forced Degradation Studies.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- NIH. (n.d.). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- PubMed. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry.
- Inchem.org. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50).
- NIH. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles.
Sources
- 1. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. helixchrom.com [helixchrom.com]
- 6. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
A Senior Application Scientist's Guide to the NMR and Mass Spectrometric Characterization of Ethyl 5-cyano-6-mercapto-2-methylnicotinate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of Ethyl 5-cyano-6-mercapto-2-methylnicotinate, a substituted pyridine derivative with potential applications in medicinal chemistry. We will delve into the practical and theoretical aspects of these techniques, offering field-proven insights and detailed experimental protocols.
Introduction: The Importance of Orthogonal Analytical Techniques
This compound is a multifunctionalized heterocyclic compound. The presence of a pyridine core, a nitrile group, a mercaptan, a methyl group, and an ethyl ester functionality presents a unique analytical challenge. Relying on a single analytical technique can lead to ambiguous or incomplete characterization. Therefore, the synergistic use of NMR and MS, two powerful and orthogonal analytical methods, is essential for unequivocal structure elucidation. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS reveals the molecular weight and offers clues about the elemental composition and fragmentation patterns.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular puzzle.
Predicted ¹H NMR Spectral Data
Due to the limited availability of public domain experimental spectra for this specific molecule, the following ¹H NMR data is a reasoned prediction based on known chemical shifts of analogous compounds such as ethyl nicotinate and the well-established effects of substituents on the pyridine ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -SH | ~13-14 | Singlet (broad) | 1H |
| Pyridine-H | ~8.5-8.7 | Singlet | 1H |
| -OCH₂CH₃ | ~4.3-4.5 | Quartet | 2H |
| -CH₃ | ~2.6-2.8 | Singlet | 3H |
| -OCH₂CH₃ | ~1.3-1.5 | Triplet | 3H |
Causality of Predicted Shifts:
-
The -SH proton is expected to be significantly downfield due to the deshielding effect of the aromatic ring and potential hydrogen bonding. Its broadness is a result of chemical exchange.
-
The lone pyridine proton is in a highly electron-deficient environment, flanked by the electron-withdrawing cyano and ester groups, pushing its chemical shift downfield.
-
The ethyl ester protons exhibit a characteristic quartet and triplet pattern, with the methylene protons being deshielded by the adjacent oxygen atom.
-
The methyl group attached to the pyridine ring will be a singlet, with its chemical shift influenced by the aromatic ring current.
Predicted ¹³C NMR Spectral Data
Similarly, the ¹³C NMR chemical shifts are predicted based on the known values for substituted pyridines.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165 |
| C-SH | ~170 |
| Pyridine Ring Carbons | ~110-160 |
| -CN | ~115 |
| -OCH₂CH₃ | ~62 |
| -CH₃ | ~20 |
| -OCH₂CH₃ | ~14 |
Experimental Protocol for NMR Analysis
A robust NMR analysis requires meticulous sample preparation and the selection of appropriate experimental parameters.
Step-by-Step NMR Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.[1][2][3]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Given the polarity of the molecule, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are good starting points.[4][5][6] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -SH.[4]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[7]
-
To further confirm the structure, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.
-
NMR Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
II. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information.
Expected Mass Spectrum
For this compound (C₁₀H₁₀N₂O₂S), the expected monoisotopic mass is approximately 238.0463 g/mol . Electrospray ionization (ESI) is a suitable "soft" ionization technique that would likely produce the protonated molecule [M+H]⁺ at m/z 239.0541.[8][9]
Table 3: Predicted Key Ions in the ESI Mass Spectrum
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 239.0541 | Protonated molecular ion |
| [M+Na]⁺ | 261.0360 | Sodium adduct |
Fragmentation Analysis with Tandem MS (MS/MS)
To gain deeper structural insights, tandem mass spectrometry (MS/MS) can be employed.[10][11][12] In this technique, the precursor ion (e.g., [M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed.
Predicted Fragmentation Pathways:
-
Loss of ethylene (28 Da): A common fragmentation for ethyl esters, leading to a fragment corresponding to the carboxylic acid.
-
Loss of the ethoxy group (45 Da): Cleavage of the ester C-O bond.
-
Loss of the ethyl group (29 Da): Cleavage of the ester O-C bond.
-
Decarbonylation (loss of CO, 28 Da): From the ester group.
-
Fragmentation of the pyridine ring: While the aromatic ring is relatively stable, characteristic losses can occur under higher collision energies.
Experimental Protocol for Mass Spectrometry Analysis
Step-by-Step MS Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to obtain a stable and intense signal for the ion of interest.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform a product ion scan (MS/MS) on the isolated [M+H]⁺ ion to generate a fragmentation spectrum. Vary the collision energy to control the extent of fragmentation.
-
Mass Spectrometry Workflow Diagram
Caption: Workflow for Mass Spectrometry analysis of this compound.
III. Comparison and Synergy of NMR and MS
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed connectivity, stereochemistry, dynamic processes | Molecular weight, elemental composition, fragmentation patterns |
| Sample Amount | Milligrams | Micrograms to Nanograms |
| Sensitivity | Lower | Higher |
| Structural Detail | High (atomic level) | Moderate (sub-structural level) |
| Analysis Time | Minutes to hours | Seconds to minutes |
The true power in characterizing this compound lies in the combined interpretation of both NMR and MS data. MS confirms the expected molecular weight, providing a crucial checkpoint. NMR then provides the definitive evidence for the arrangement of the atoms, confirming the positions of the substituents on the pyridine ring and the integrity of the ethyl ester group. Any unexpected fragmentation in the MS can be rationalized by the detailed structural information from the NMR.
IV. Alternative and Complementary Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information:
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the C≡N stretch of the nitrile, the C=O stretch of the ester, and the S-H stretch of the mercaptan.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be used to confirm the empirical formula.
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the unambiguous, three-dimensional structure of the molecule.
Conclusion
The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. While this guide has provided a detailed framework for utilizing NMR and Mass Spectrometry, it is the thoughtful integration of data from these orthogonal techniques that will lead to an unassailable structural assignment. For the research scientist, this rigorous approach is not merely a procedural step but the very foundation of reliable and reproducible science.
References
-
Harvey, D. J. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Journal of Chromatography B: Biomedical Sciences and Applications, 579(1), 1-12. [Link]
-
Gomez, J., & Harrison, A. G. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Rapid Communications in Mass Spectrometry, 15(19), 1840-1848. [Link]
-
NMRShiftDB. In PubChem. Retrieved from [Link]
-
Rubino, F. M., & Zecca, L. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Journal of Chromatography B: Biomedical Sciences and Applications, 579(1), 1-12. [Link]
-
ACD/Labs. (n.d.). NMR Databases. Retrieved from [Link]
-
Striegel, A. M. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. American Chemical Society, Division of Petroleum Chemistry, Preprints, 45(4), 564-566. [Link]
-
Erra-Balsells, R. (2017). A Mass Spectrometry and DFT study of pyrithione complexes with transition metals in the gas phase. Journal of Mass Spectrometry, 52(9), 563-574. [Link]
-
Erra-Balsells, R. (2017). A mass spectrometry and DFT study of pyrithione complexes with transition metals in the gas phase. Journal of Mass Spectrometry, 52(9), 563-574. [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Reddit. (2024, February 7). Is there a website for common 1H or 13C NMR spectra for known compounds? r/OrganicChemistry. [Link]
-
NMR Wiki. (2010, July 29). Databases. [Link]
-
Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]
-
Franski, R. (2003). Electrospray ionization and liquid secondary ion mass spectrometric study of N-heterocyclic carbenes and their 1,2,4-triazolium. International Journal of Mass Spectrometry, 228(2-3), 545-553. [Link]
-
National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinethione. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Pyrithione. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. [Link]
-
National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinethione. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Chen, H., et al. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 10, 931321. [Link]
-
Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
-
Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335-1354. [Link]
-
National High Magnetic Field Laboratory. (2023, August 8). Tandem Mass Spectrometry (MS/MS). [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
Exarchou, V., & Glynou, K. (2020). Classification of solvents used for NMR spectroscopy. In Quantitative NMR Spectroscopy in Pharmaceutical Applications. IntechOpen. [Link]
Sources
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. organomation.com [organomation.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
A Comparative Guide to Thieno[2,3-b]pyridine Precursors: Ethyl 5-cyano-6-mercapto-2-methylnicotinate in Focus
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from anticancer to antiviral and anti-inflammatory agents.[1][2] The synthetic strategy employed to construct this bicyclic system is a critical consideration in drug discovery and development, directly impacting yield, purity, cost, and the accessible chemical space for structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of common precursors for the synthesis of thieno[2,3-b]pyridines, with a particular focus on the utility of Ethyl 5-cyano-6-mercapto-2-methylnicotinate . We will delve into a comparative analysis of this precursor against two other prominent alternatives: Ethyl 6-chloro-5-cyano-2-methylnicotinate and 2-aminothiophenes (prepared via the Gewald reaction), supported by experimental data and detailed protocols.
The Strategic Importance of Precursor Selection
The choice of a precursor for thieno[2,3-b]pyridine synthesis is not merely a matter of retrosynthetic analysis but a strategic decision that influences the entire drug development cascade. Key factors to consider include:
-
Convergence and Atom Economy: How efficiently are the atoms of the starting materials incorporated into the final product?
-
Accessibility and Cost of Starting Materials: Are the precursors readily available or do they require multi-step synthesis, thereby increasing costs and timelines?
-
Reaction Conditions: Are the synthetic steps amenable to scale-up, employing mild and safe conditions?
-
Scope and Versatility: Does the chosen route allow for the facile introduction of a wide range of substituents to explore the chemical space around the scaffold?
This guide will explore how "this compound" and its alternatives perform against these critical metrics.
Comparative Analysis of Synthetic Routes
Here, we present a head-to-head comparison of three major synthetic strategies for accessing the thieno[2,3-b]pyridine core.
| Precursor | Synthetic Strategy | Key Transformation | Typical Reagents | Typical Yield | Reaction Time |
| This compound | Thorpe-Ziegler Cyclization | Intramolecular condensation | α-Halo ketones/esters, Base (e.g., KOH, NaOEt) | Good to Excellent | 1-4 hours |
| Ethyl 6-chloro-5-cyano-2-methylnicotinate | Nucleophilic Substitution and Cyclization | S-alkylation followed by intramolecular condensation | Mercaptoacetate derivatives, Base (e.g., Na2CO3) | High | 4-6 hours |
| 2-Aminothiophenes (from Gewald Reaction) | Friedländer Annulation | Condensation with a 1,3-dicarbonyl compound | Ketones, α-cyanoesters, Sulfur, Base (for Gewald); 1,3-dicarbonyls, Acid/Base catalyst (for cyclization) | Moderate to High | 2-24 hours |
In-Depth Analysis of Precursors
This compound: The Thorpe-Ziegler Approach
This precursor, a substituted 2-mercaptonicotinonitrile, is a versatile starting material for the synthesis of 3-aminothieno[2,3-b]pyridines via the Thorpe-Ziegler reaction.[3][4] The core principle of this reaction is the base-catalyzed intramolecular cyclization of an S-alkylated intermediate.
Causality Behind Experimental Choices: The reaction is initiated by the S-alkylation of the mercapto group with an α-halo compound (e.g., chloroacetonitrile, ethyl chloroacetate, or an α-halo ketone). The choice of the α-halo reagent directly dictates the substituent at the 2-position of the final thieno[2,3-b]pyridine, offering a straightforward handle for diversification. A strong base, such as potassium hydroxide or sodium ethoxide, is then employed to deprotonate the α-carbon of the newly introduced side chain, initiating an intramolecular nucleophilic attack on the cyano group. This cyclization is highly efficient due to the favorable proximity of the reacting groups.
Advantages:
-
High Convergence: The thiophene ring is constructed in a single cyclization step from a pre-functionalized pyridine.
-
Versatility: A wide variety of α-halo compounds can be used, allowing for diverse substitutions at the 2-position of the thieno[2,3-b]pyridine ring.
-
Good to Excellent Yields: The intramolecular nature of the Thorpe-Ziegler cyclization often leads to high yields.[5]
Disadvantages:
-
Availability of Starting Material: The precursor itself may require a multi-step synthesis, potentially increasing the overall step count.
-
Handling of Thiol: The mercapto group can be sensitive to oxidation, requiring careful handling and inert atmosphere conditions in some cases.
Experimental Workflow: Thorpe-Ziegler Cyclization
Caption: Thorpe-Ziegler synthesis of thieno[2,3-b]pyridines.
Ethyl 6-chloro-5-cyano-2-methylnicotinate: A Robust Alternative
This precursor offers a highly reliable and often high-yielding route to thieno[2,3-b]pyridines. The strategy involves a nucleophilic aromatic substitution of the chloro group with a sulfur nucleophile, followed by an intramolecular cyclization.
Causality Behind Experimental Choices: The electron-withdrawing cyano and ester groups activate the chloro substituent at the 6-position for nucleophilic attack. A common approach involves reacting the chloronicotinate with an ethyl mercaptoacetate in the presence of a base like sodium carbonate. The resulting thioether intermediate then undergoes a base-catalyzed intramolecular condensation, similar to the Thorpe-Ziegler reaction, to form the thiophene ring. The choice of a relatively mild base like sodium carbonate is often sufficient due to the activated nature of the pyridine ring.
Advantages:
-
High Yields and Purity: This method is known for its efficiency and often provides clean products with high yields.[6]
-
Readily Available Starting Materials: Substituted 2-chloronicotinonitriles are often more readily accessible than their mercapto counterparts.
-
Scalability: The reaction conditions are generally mild and amenable to large-scale synthesis.
Disadvantages:
-
Limited Diversity at the 6-position: This route is primarily suited for precursors with a leaving group at the 6-position.
-
Two-Step Process: While often performed in one pot, the reaction conceptually involves two distinct steps: substitution and cyclization.
Experimental Workflow: From Chloronicotinate
Caption: Synthesis from a chloronicotinate precursor.
2-Aminothiophenes via the Gewald Reaction: A Multicomponent Approach
The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[6] These thiophenes are then versatile precursors for the construction of the thieno[2,3-b]pyridine scaffold through a subsequent Friedländer annulation or similar cyclization strategies.
Causality Behind Experimental Choices: The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (often a secondary amine like morpholine or piperidine). The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. The resulting 2-aminothiophene can then be reacted with a 1,3-dicarbonyl compound under acidic or basic conditions to construct the pyridine ring of the thieno[2,3-b]pyridine system. The choice of the ketone/aldehyde, α-cyanoester, and the 1,3-dicarbonyl compound allows for a high degree of diversity in the final product.
Advantages:
-
High Diversity: This approach allows for the variation of substituents at four different positions of the final thieno[2,3-b]pyridine ring.
-
One-Pot Synthesis of the Thiophene Precursor: The Gewald reaction itself is a highly efficient and atom-economical process.
-
Readily Available Starting Materials: The starting materials for the Gewald reaction are generally inexpensive and widely available.
Disadvantages:
-
Two-Stage Process: The overall synthesis of the thieno[2,3-b]pyridine requires two separate reaction steps.
-
Potential for Side Reactions: The Friedländer annulation step can sometimes lead to mixtures of products, depending on the reactivity of the 2-aminothiophene and the dicarbonyl compound.
-
Reaction Conditions: The Gewald reaction can sometimes require elevated temperatures, and the use of elemental sulfur can pose handling challenges.
Experimental Workflow: Gewald Reaction and Friedländer Annulation
Caption: Two-stage synthesis via the Gewald reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-amino-2-cyano-6-methylthieno[2,3-b]pyridine-5-carboxylate from this compound
This protocol is adapted from a similar synthesis of a thieno[2,3-b]pyridine derivative.
Materials:
-
This compound
-
Chloroacetonitrile
-
Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add powdered potassium hydroxide (1 equivalent).
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetonitrile (1 equivalent) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add a second portion of powdered potassium hydroxide (1 equivalent) to the mixture.
-
Heat the reaction mixture to 60-70°C and stir for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the desired product.
Protocol 2: Synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate from Ethyl 6-chloro-5-cyano-2-methylnicotinate
This protocol is based on the synthesis of a structurally similar compound.[6]
Materials:
-
Ethyl 6-chloro-5-cyano-2-methylnicotinate
-
Ethyl 2-mercaptoacetate
-
Sodium Carbonate (Na2CO3)
-
Anhydrous Ethanol
Procedure:
-
To a suspension of sodium carbonate (1.1 equivalents) in anhydrous ethanol, add ethyl 2-mercaptoacetate (1.3 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of ethyl 6-chloro-5-cyano-2-methylnicotinate (1 equivalent) in anhydrous ethanol.
-
Heat the reaction mixture to reflux and maintain for 4.5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Stir the resulting precipitate for 45 minutes.
-
Collect the solid by filtration, wash with water, and dry to obtain the product. A reported yield for a similar reaction is 95.1%.[6]
Protocol 3: Synthesis of a 2-Aminothiophene via the Gewald Reaction
This is a general protocol for the Gewald multicomponent reaction.[6]
Materials:
-
A ketone (e.g., cyclohexanone)
-
An α-cyanoester (e.g., ethyl cyanoacetate)
-
Elemental Sulfur
-
A secondary amine catalyst (e.g., morpholine)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the ketone (1 equivalent), α-cyanoester (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add a catalytic amount of morpholine (approximately 0.1 equivalents).
-
Heat the mixture to 50-60°C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated 2-aminothiophene by filtration, wash with cold ethanol, and dry.
Conclusion and Future Perspectives
The synthesis of the thieno[2,3-b]pyridine scaffold can be approached from multiple avenues, each with its own set of advantages and disadvantages.
-
This compound offers a highly convergent and versatile route through the Thorpe-Ziegler cyclization, allowing for late-stage diversification at the 2-position.
-
Ethyl 6-chloro-5-cyano-2-methylnicotinate provides a robust and high-yielding alternative, particularly suitable for large-scale synthesis where the starting materials are readily available.
-
The Gewald reaction to 2-aminothiophenes followed by Friedländer annulation stands out for its ability to generate a high degree of structural diversity, making it an excellent choice for the initial exploration of SAR in a drug discovery program.
The optimal choice of precursor will ultimately depend on the specific goals of the research program, balancing factors such as the desired level of diversity, scalability, and the availability of starting materials. As the demand for novel thieno[2,3-b]pyridine-based therapeutics continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key area of focus for synthetic and medicinal chemists.
References
- Zheng, R.-l., Zhang, W.-q., Yu, L.-T., Yang, S.-Y., & Yang, L. (2008). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o103.
- Leung, C. H., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 12(10), 1737-1747.
- Alves, D., et al. (2022). Methods for the synthesis of thieno[2,3-b]pyridines. Chemistry – A European Journal, 28(43), e202200898.
- Dyachenko, I. V., et al. (2020). One-Pot Synthesis of Thieno[2,3-b]pyridine and Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine Derivatives. Russian Journal of Organic Chemistry, 56(6), 983-991.
- Geronikaki, A., et al. (2021). Thieno[2,3-b]pyridines: A review of their synthesis and biological activity. Molecules, 26(16), 4948.
- Hassan, A. S., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Universal Journal of Organic Chemistry, 1(2), 29-43.
-
Bakavoli, M., et al. (2007). Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3,2-d][6][7]thiazine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(10), 2349-2357.
- Shaabani, A., et al. (2011). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Journal of the Brazilian Chemical Society, 22(8), 1556-1562.
- El-Sayed, N. N. E. (2023). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. Egyptian Journal of Chemistry, 66(10), 209-228.
- Matlaba, P. J., et al. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Bioorganic Chemistry, 100, 103914.
- El-Gazzar, A. R. B. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1649-1663.
- Özkara, S., & Aydoğan, F. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, e202500060.
-
Gad-Elkareem, M. A. M., & El-Adasy, A.-B. A. A. M. (2010). Synthesis and Antibacterial Activity of Some New Ethyl Thionicotinates, Thieno[2,3-b]pyridines, Pyrido[3′,2′:4,5] thieno[3,2-d]pyrimidines, and Pyrido[3′,2′:4,5]thieno[3,2-d][6][7][8]triazines Containing Sulfonamide Moieties. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(10), 2059-2071.
-
PubChem. (n.d.). Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]
- Bakhite, E. A., Abeed, A. A. O., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(3), 121-136.
- Dotsenko, V. V., et al. (2018). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 83(15), 8148-8160.
- Chigorina, E. A., et al. (2019). Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. Russian Journal of General Chemistry, 89(11), 2378-2386.
- Franz, B. L., et al. (2020). Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Omega, 5(1), 539-553.
- Bakhite, E. A., Abeed, A. A. O., & Ahmed, O. E. A. (2017). Fused Thieno[2,3-B]pyridines: Synthesis and Characterization of New Condensed Pyridothienopyrimidines. Amanote Research.
- Kisel, V. M., et al. (2022). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 27(22), 7904.
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Pyridine Scaffolds: Ethyl 5-cyano-6-mercapto-2-methylnicotinate vs. Ethyl 2-chloro-5-cyano-6-methylnicotinate in Advanced Synthesis
In the intricate landscape of pharmaceutical and specialty chemical synthesis, the selection of the appropriate starting material is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of two highly functionalized pyridine building blocks: Ethyl 5-cyano-6-mercapto-2-methylnicotinate and Ethyl 2-chloro-5-cyano-6-methylnicotinate . While structurally similar, their divergent functionalities at the C6 and C2 positions, respectively, predispose them to distinct and strategic synthetic applications. This analysis, tailored for researchers, scientists, and drug development professionals, will delve into their respective synthetic utilities, supported by mechanistic insights and detailed experimental protocols.
At a Glance: A Tale of Two Pyridines
| Feature | This compound | Ethyl 2-chloro-5-cyano-6-methylnicotinate |
| Primary Reactivity | Nucleophilic sulfur, ideal for Gewald-type reactions and Thorpe-Ziegler cyclizations. | Electrophilic carbon at C2, primed for nucleophilic aromatic substitution (SNAr). |
| Key Application | Synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. | Direct introduction of substituents at the C6 position, a key step in the synthesis of P2Y12 antagonists. |
| Synthetic Strategy | Convergent synthesis of the thiophene ring. | Linear, stepwise introduction of functionalities. |
| Potential Advantages | Rapid construction of complex scaffolds. | Well-established, scalable, and often high-yielding substitutions. |
| Potential Challenges | Requires specific conditions for cyclization; potential for side reactions of the thiol. | May require harsh conditions for less reactive nucleophiles; potential for catalyst poisoning in cross-coupling reactions. |
The Mercapto Route: A Gateway to Fused Thienopyridines
This compound is a versatile precursor for the synthesis of thieno[2,3-b]pyridines, a privileged scaffold in medicinal chemistry. The strategic advantage of this reagent lies in the inherent nucleophilicity of the mercapto group, which serves as the cornerstone for the construction of the fused thiophene ring.
Mechanistic Rationale: The Gewald Reaction and Thorpe-Ziegler Cyclization
The synthesis of thieno[2,3-b]pyridines from the mercapto-nicotinate typically proceeds through a two-step sequence:
-
S-Alkylation: The mercapto group is first alkylated with an α-halo carbonyl compound, an α-haloacetonitrile, or a similar electrophile bearing an activated methylene group. This step forms a stable S-alkylated intermediate.
-
Intramolecular Cyclization: The crucial ring-closing step is then initiated by a base. The reaction proceeds via an intramolecular Thorpe-Ziegler type cyclization, where the carbanion generated from the active methylene group attacks the adjacent cyano group, leading to the formation of the thiophene ring after tautomerization.
dot digraph "Thienopyridine Synthesis via Mercapto Route" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Mercapto [label="this compound"]; Alkylating_Agent [label="α-Halo Compound\n(e.g., Ethyl bromoacetate)"]; Intermediate [label="S-Alkylated Intermediate"]; Base [label="Base\n(e.g., NaOEt)"]; Thienopyridine [label="Ethyl 3-amino-5-cyano-6-methylthieno[2,3-b]pyridine-2-carboxylate"];
Mercapto -> Intermediate [label="S-Alkylation"]; Alkylating_Agent -> Intermediate; Intermediate -> Thienopyridine [label="Thorpe-Ziegler Cyclization"]; Base -> Thienopyridine; } caption [label="Synthesis of a Thieno[2,3-b]pyridine derivative.", shape=plaintext, fontsize=10]; }
Experimental Protocol: Synthesis of Ethyl 3-amino-5-cyano-6-methylthieno[2,3-b]pyridine-2-carboxylate
This protocol provides a representative procedure for the synthesis of a key thieno[2,3-b]pyridine intermediate.
Step 1: S-Alkylation
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (1.2 eq).
-
To this mixture, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude S-alkylated intermediate, which can be used in the next step without further purification.
Step 2: Thorpe-Ziegler Cyclization
-
Dissolve the crude S-alkylated intermediate in a fresh solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in anhydrous ethanol).
-
Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC (typically 1-3 hours).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 3-amino-5-cyano-6-methylthieno[2,3-b]pyridine-2-carboxylate.
The Chloro Pathway: A Direct Approach for Nucleophilic Aromatic Substitution
In contrast to its mercapto counterpart, ethyl 2-chloro-5-cyano-6-methylnicotinate is an electrophilic substrate, with the C2 position activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen, the cyano group, and the ester functionality all contribute to making the C2 carbon susceptible to attack by nucleophiles.
Mechanistic Rationale: SNAr in Action
The primary utility of this chloro-nicotinate is in the direct displacement of the chloride ion by a variety of nucleophiles, such as amines, alcohols, and thiols. The reaction proceeds through a classic SNAr mechanism, involving the formation of a Meisenheimer complex as a key intermediate. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring.
dot digraph "SNAr on Chloro-Pyridine" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Chloro [label="Ethyl 2-chloro-5-cyano-6-methylnicotinate"]; Nucleophile [label="Nucleophile (Nu-H)\n(e.g., Amine)"]; Product [label="Substituted Pyridine"]; Base [label="Base"];
Chloro -> Product [label="SNAr"]; Nucleophile -> Product; Base -> Product; } caption [label="Nucleophilic Aromatic Substitution on the Chloro-Pyridine.", shape=plaintext, fontsize=10]; }
Case Study: Synthesis of a Key Intermediate for P2Y12 Antagonists
A prominent application of ethyl 2-chloro-5-cyano-6-methylnicotinate is in the synthesis of P2Y12 receptor antagonists, a class of antiplatelet drugs. A detailed and optimized multi-kilogram scale synthesis of this key intermediate has been reported in the literature.[1][2]
Experimental Protocol: Synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate[1]
This protocol is adapted from a publication in Organic Process Research & Development.
Materials:
-
Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
-
Phosphorus oxychloride (POCl3)
-
Toluene
Procedure:
-
Charge a reactor with ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) and toluene.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq) to the slurry at a controlled temperature (typically below 40 °C).
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for several hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture and carefully quench the excess POCl3 by slowly adding it to a mixture of ice and water.
-
Separate the organic layer, and wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford ethyl 2-chloro-5-cyano-6-methylnicotinate as a solid.
Comparative Analysis and Strategic Selection
The choice between this compound and ethyl 2-chloro-5-cyano-6-methylnicotinate is fundamentally a strategic one, dictated by the desired final product and the overall synthetic plan.
-
For the construction of thieno[2,3-b]pyridines and related fused systems, the mercapto-nicotinate is the superior choice. It allows for a convergent and often high-yielding approach to these complex heterocyclic scaffolds. The Gewald reaction and its variations are powerful tools for diversity-oriented synthesis, allowing for the introduction of various substituents on the thiophene ring through the choice of the alkylating agent.
-
For the direct introduction of a nucleophilic substituent at the C6 position of the pyridine ring, the chloro-nicotinate is the preferred reagent. This is particularly relevant in medicinal chemistry programs where the pyridine core is maintained and modifications are made at the periphery. The SNAr reaction is a robust and well-understood transformation that is amenable to scale-up.
Conclusion
Both this compound and ethyl 2-chloro-5-cyano-6-methylnicotinate are valuable and versatile building blocks in modern organic synthesis. An understanding of their distinct reactivity profiles empowers the synthetic chemist to design more efficient and elegant routes to complex target molecules. The mercapto-nicotinate excels in the convergent synthesis of fused heterocycles, while the chloro-nicotinate provides a direct and reliable handle for nucleophilic substitution. The judicious selection of one over the other, based on the principles outlined in this guide, will undoubtedly contribute to the successful execution of challenging synthetic endeavors in both academic and industrial research.
References
-
Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development. [Link]
-
Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. ResearchGate. [Link]
Sources
A Comparative Guide to the Biological Activity of Ethyl 5-cyano-6-mercapto-2-methylnicotinate Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the nicotinic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent biological activity and synthetic tractability have led to a vast array of derivatives with diverse pharmacological profiles. This guide focuses on a specific, yet promising, member of this family: Ethyl 5-cyano-6-mercapto-2-methylnicotinate and its analogues. We will delve into a comparative analysis of their biological activities, supported by experimental data from the literature, and provide insights into their structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new drugs targeting a range of diseases, from infectious to proliferative disorders.
The Core Scaffold: A Hub of Biological Potential
This compound possesses a unique combination of functional groups that suggest a predisposition for diverse biological interactions. The pyridine core is a well-established pharmacophore, while the cyano, mercapto, and ester moieties offer multiple points for modification and interaction with biological targets. The 6-mercapto group, in particular, is of interest due to its potential to act as a nucleophile, a metal chelator, or a hydrogen bond donor/acceptor, features that are often critical for enzyme inhibition.
While direct biological data for this compound is not extensively reported in publicly available literature, a wealth of information on its close analogues allows for a robust comparative analysis. This guide will focus on two key areas of biological activity where derivatives of this scaffold have shown significant promise: Anticancer and Antimicrobial activities.
Anticancer Activity: Targeting Uncontrolled Cell Growth
The fight against cancer is a primary focus of modern drug discovery. Analogues of the nicotinic acid and cyanopyridine scaffolds have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes involved in cell proliferation and survival, such as various kinases.
Comparative Anticancer Activity of Nicotinate Analogues
The following table summarizes the in vitro anticancer activity of various analogues, providing a comparative overview of their potency against different cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) are key metrics for assessing the efficacy of a compound in inhibiting cancer cell growth.
| Compound/Analogue | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Substituted Phenylfuranylnicotinamidine (4e) | Panel of 60 cell lines | GI50 | 0.83 | [1][2] |
| 6-amino-5-cyano-2-thiopyrimidine (1c) | Leukemia | GI50 | Selective with ratio 0.7-39 | [3] |
| Nicotinamide-Based Derivative (10) | HCT 116 | IC50 | 6.48 | [4] |
| Nicotinamide-Based Derivative (10) | MCF-7 | IC50 | 8.25 | [4] |
| 2-Mercaptobenzoxazole Derivative (4b) | MDA-MB-231 | IC50 | 9.72 | [5] |
| 2-Mercaptobenzoxazole Derivative (4d) | MDA-MB-231 | IC50 | 2.14 | [5] |
| 2-Mercaptobenzoxazole Derivative (5d) | MDA-MB-231 | IC50 | 2.14 | [5] |
| 2-Mercaptobenzoxazole Derivative (6b) | MDA-MB-231 | IC50 | 2.14 | [5] |
Analysis of Structure-Activity Relationships (SAR):
The data suggests that modifications to the core nicotinamide structure can dramatically influence anticancer potency. For instance, the submicromolar activity of the phenylfuranylnicotinamidine analogue 4e highlights the importance of the terminal phenyl ring substitutions in modulating activity from cytostatic to cytotoxic.[1][2] Similarly, the promising activity of the 6-amino-5-cyano-2-thiopyrimidine derivative 1c against leukemia cell lines underscores the potential of the pyrimidine core in this context.[3] The nicotinamide-based derivatives targeting VEGFR-2 also show that specific substitutions can lead to potent and selective inhibition of key cancer-related kinases.[4]
Based on these findings, it is plausible that This compound could serve as a valuable starting point for the development of novel anticancer agents. The mercapto group offers a handle for further derivatization to explore interactions with the active sites of various kinases, a strategy that has proven successful for other heterocyclic compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT 116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Nicotinate derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.
Comparative Antimicrobial Activity of Nicotinate Analogues
The following table presents the minimum inhibitory concentration (MIC) values of various nicotinate analogues against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Analogue | Microorganism | MIC (µM) | Reference |
| Substituted Phenylfuranylnicotinamidine (4a) | Staphylococcus aureus | 10 | [1][2] |
| Substituted Phenylfuranylnicotinamidine (4b) | Staphylococcus aureus | 10 | [1][2] |
| Nicotinic Acid Hydrazide (NC 3) | Pseudomonas aeruginosa | 0.016 (mM) | [6][7] |
| Nicotinic Acid Hydrazide (NC 3) | Klebsiella pneumoniae | 0.016 (mM) | [6][7] |
| Nicotinic Acid Hydrazide (NC 5) | Gram-positive bacteria | 0.03 (mM) | [6][7] |
| 2-Mercaptobenzothiazole Derivative (2e) | Staphylococcus aureus | 3.12 (µg/mL) | [6] |
| 2-Mercaptobenzothiazole Derivative (2l) | Escherichia coli | 25 (µg/mL) | [6] |
Analysis of Structure-Activity Relationships (SAR):
The antimicrobial data reveals several key SAR insights. The phenylfuranylnicotinamidine analogues 4a and 4b demonstrate potent activity against Staphylococcus aureus, comparable to the antibiotic ampicillin, suggesting that the nicotinamidine moiety is crucial for this activity.[1][2] The nicotinic acid hydrazides show remarkable potency against Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae, with compound NC 3 being particularly effective.[6][7] This highlights the importance of the hydrazide group in conferring broad-spectrum antibacterial properties. The 2-mercaptobenzothiazole derivatives also exhibit significant antibacterial activity, with the substitution pattern on the benzothiazole ring influencing the spectrum of activity.[6]
Given the presence of the 6-mercapto group, This compound is a compelling candidate for antimicrobial drug discovery. The thiol group could potentially interact with key microbial enzymes or disrupt cellular processes through mechanisms such as redox cycling or metal chelation.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow of the broth microdilution assay for MIC determination.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of analogues of This compound . While direct experimental data for this specific compound is limited, the analysis of its structural congeners reveals a promising potential for both anticancer and antimicrobial applications.
The key takeaways for researchers are:
-
The nicotinic acid scaffold is a versatile platform for the development of bioactive molecules.
-
The cyano and mercapto functionalities are key drivers of biological activity, offering opportunities for potent and selective interactions with therapeutic targets.
-
Structure-activity relationship studies of related compounds provide a rational basis for the design of novel analogues with improved efficacy and safety profiles.
Future research should focus on the synthesis and comprehensive biological evaluation of This compound and a focused library of its derivatives. Such studies will be crucial in validating the therapeutic potential of this chemical scaffold and paving the way for the development of next-generation drugs to address unmet medical needs.
References
-
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 10, 1137–1154. [Link]
-
El-Gazzar, M. G., et al. (2023). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 28(13), 5081. [Link]
-
Franchini, C., et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(10), 605-613. [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 10, 1137–1154. [Link]
-
Kitson, S. L., et al. (2012). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development, 16(10), 1647-1653. [Link]
-
Stojkovic, J., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceuticals, 17(8), 1018. [Link]
-
El-Gazzar, M. G., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2153. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 28(2), 795. [Link]
-
Mohamed, M. S., et al. (2011). Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. Acta Pharmaceutica, 61(2), 171-185. [Link]
-
El-Sayed, N. N. E., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304625. [Link]
Sources
- 1. Synthesis, structural characterization and in vitro cytotoxicity of organotin(IV) derivatives of heterocyclic thioamides, 2-mercaptobenzothiazole, 5-chloro-2-mercaptobenzothiazole, 3-methyl-2-mercaptobenzothiazole and 2-mercaptonicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [biogen.es]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Electrochemical Studies, Molecular Docking, and Biological Evaluation as an Antimicrobial Agent of 5-Amino-6-cyano-3-hydroxybenzo[c]coumarin Using Ni–Cu–Al–CO3 Hydrotalcite as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validating the structure of "Ethyl 5-cyano-6-mercapto-2-methylnicotinate" derivatives using 2D NMR
This triad of experiments creates a self-validating system where the data from each technique must be internally consistent with the others. This rigorous, evidence-based approach is indispensable in modern drug development, ensuring that subsequent biological and clinical studies are based on a molecule of confirmed and unambiguous structure. [1][6]
References
-
NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central.[Link]
-
The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org.[Link]
-
The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate.[Link]
-
The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate.[Link]
-
Application of Fast 2D NMR Methods in the Pharmaceutical Industry. Royal Society of Chemistry.[Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.[Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science.[Link]
-
Interpreting 2-D NMR Spectra. Chemistry LibreTexts.[Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.[Link]
-
Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. ResearchGate.[Link]
-
The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate.[Link]
-
2D- NMR what is the different between COSY and HSQC?? ResearchGate.[Link]
Sources
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate: A qNMR Comparative Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Ethyl 5-cyano-6-mercapto-2-methylnicotinate, a heterocyclic compound representative of many modern pharmaceutical building blocks. We will explore the causality behind the experimental design of a self-validating qNMR protocol and objectively compare its performance against the established benchmark of High-Performance Liquid Chromatography (HPLC).
The Principle of Quantitative NMR: A Primary Method
Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity and concentration of chemical compounds.[1] Unlike chromatographic methods that often rely on response factors and calibration against a chemically identical reference standard, qNMR is a primary ratio method.[2] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that resonance.[1][3] This allows for the determination of the molar ratio between a target analyte and a certified internal standard, from which the absolute purity of the analyte can be calculated without the need for a specific calibration curve.[3]
For a molecule like this compound, ¹H qNMR is particularly well-suited due to the near-100% natural abundance and high gyromagnetic ratio of the proton nucleus, which provides excellent sensitivity.[1]
Experimental Protocol: A Self-Validating qNMR Workflow
The trustworthiness of any analytical method hinges on its validation. The following protocol is designed with validation in mind, incorporating steps and parameters that ensure accuracy and reproducibility from the outset.
Part 1: Method Planning & Rationale
The success of a qNMR experiment is determined before the sample ever enters the spectrometer. Careful planning is paramount.
-
Selection of the Internal Standard (IS): The choice of IS is critical.
-
Causality: The IS must have signals that do not overlap with any analyte signals. It should be non-volatile, stable, not hygroscopic, and have a known, high purity (ideally a certified reference material).[4] For this compound, whose ¹H spectrum is predicted to have signals for methyl, ethyl, and an aromatic proton, a standard like Maleic Acid is an excellent choice. Its two equivalent olefinic protons appear as a sharp singlet in a region of the spectrum (around 6.3 ppm in DMSO-d₆) that is typically free from other signals.
-
-
Selection of the Deuterated Solvent:
-
Causality: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurements.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a versatile solvent for a wide range of organic compounds and is suitable here. It is also important to use a solvent with low residual water content to avoid a large H₂O signal that can distort the baseline.[1]
-
-
Selection of Quantification Signal:
-
Causality: An ideal signal for quantification should be a sharp, well-resolved singlet in a clear region of the spectrum, free from any overlap with other analyte or impurity signals. For the target analyte, the singlet corresponding to the 2-methyl group is an excellent candidate.
-
Part 2: Sample Preparation
Accurate sample preparation is fundamental for quantitative analysis.
-
Weighing: Using a calibrated ultramicrobalance, accurately weigh approximately 15-20 mg of the internal standard (Maleic Acid) into a clean, dry vial.[4] Record the weight precisely.
-
Analyte Addition: To the same vial, add approximately 15-20 mg of this compound. The goal is to achieve a near 1:1 molar ratio between the analyte and the IS to maximize integration accuracy.[1] Record the weight precisely.
-
Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer: Transfer the homogeneous solution into a high-precision 5 mm NMR tube.
Part 3: NMR Data Acquisition
The acquisition parameters are set to ensure that the signal intensities are truly quantitative.
| Parameter | Recommended Value | Rationale (Causality) |
| Pulse Angle (p1) | 30-90° (Calibrated) | A 90° pulse provides the maximum signal for a single scan, but a smaller flip angle (e.g., 30°) can be used with a shorter relaxation delay. For ultimate accuracy, a 90° pulse with a long delay is preferred. |
| Relaxation Delay (d1) | > 5 x T₁ | This is the most critical parameter for quantification. The delay must be at least five times the longest spin-lattice relaxation time (T₁) of any proton being quantified to ensure complete relaxation and a fully quantitative signal intensity. |
| Acquisition Time (aq) | ~3-4 seconds | A longer acquisition time provides better resolution and a narrower digital filter, improving the signal-to-noise ratio. |
| Number of Scans (ns) | 16 or higher | Sufficient scans must be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for good precision). |
| Temperature Control | 25 °C (Regulated) | Active temperature regulation ensures sample stability and prevents chemical shift drift between experiments.[5] |
Part 4: Data Processing and Purity Calculation
-
Fourier Transform: Apply an exponential multiplication with a line broadening of 0.3 Hz to improve the S/N ratio without significantly distorting the signal shape.
-
Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.
-
Integration: Calibrate the integral of the well-defined internal standard signal (Maleic Acid, 2H) to its known number of protons. Then, integrate the selected analyte signal (e.g., the 2-methyl group, 3H).
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PurityIS
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
m: Mass
-
PurityIS: Purity of the Internal Standard
-
Visual Workflow: The qNMR Process
Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.
Method Validation: Ensuring Trustworthiness
To be used in a regulated environment, the qNMR method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH Q2(R2)).[6][7] This process demonstrates that the analytical procedure is fit for its intended purpose.
| Validation Parameter | Experimental Approach | Acceptance Criteria (Typical) |
| Specificity | Analyze the internal standard, analyte, and a mixture. Check for signal overlap. | No interference at the chemical shift of the quantification signals. |
| Linearity | Prepare 5-6 samples with varying analyte concentrations against a fixed IS concentration. Plot the analyte/IS integral ratio vs. the mass ratio. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Analyze a sample of known purity (if available) or by spike/recovery experiments. | 98.0% - 102.0% recovery. |
| Precision | Repeatability: 6 replicate preparations by one analyst on one day. Intermediate Precision: Repeat on a different day or with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 1.0% |
| Range | Confirmed by the linearity and accuracy studies. | Typically 80% to 120% of the target concentration. |
| LOQ/LOD | Determined by signal-to-noise ratio (S/N) or from linearity data. | LOQ: S/N ≥ 10; LOD: S/N ≥ 3.[8] |
| Robustness | Intentionally vary key parameters (e.g., relaxation delay, pulse angle, temperature) and assess the impact on results. | Results should remain unaffected by small, deliberate variations. |
Comparative Guide: qNMR vs. HPLC for Purity Analysis
While qNMR is a powerful tool, HPLC with UV detection remains the workhorse of many analytical labs. The choice between them depends on the specific requirements of the analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the molar concentration of nuclei. | Separation based on analyte partitioning between a mobile and stationary phase, followed by detection (e.g., UV absorbance). |
| Primary Method? | Yes, a primary ratio method.[2] | No, a comparative method. Requires a specific, high-purity reference standard of the same analyte for quantification. |
| Reference Standard | Requires a certified, structurally different internal standard (e.g., Maleic Acid).[4] | Requires a certified reference standard of the exact same molecule being analyzed. Can be a significant bottleneck for novel compounds. |
| Accuracy & Precision | Excellent. Accuracy can be 99.5-100.5% with precision (RSD) < 0.5% when properly validated.[5] | Excellent. Accuracy and precision are comparable to qNMR when a high-quality reference standard is available. |
| Analysis Time | Relatively fast per sample (10-20 minutes).[3] | Can be longer per sample depending on the separation method (20-60 minutes). However, autosamplers allow for high-throughput unattended runs. |
| Universality | Universal detection for all protons. Can quantify compounds without a chromophore. | Detection is dependent on the analyte having a physical property (e.g., UV chromophore). Not all compounds are easily detectable. |
| Impurity Profile | Provides structural information on unknown impurities simultaneously. | Provides retention time and UV spectrum. Identification of unknown impurities requires further analysis (e.g., LC-MS). |
| Sample Preparation | Simple dissolution and transfer. | Can involve more complex sample preparation, filtration, and mobile phase preparation. |
| Cost | High initial instrument cost. Lower solvent and consumable costs per sample. | Lower initial instrument cost. Higher ongoing costs for solvents, columns, and reference standards. |
Decision Logic: Choosing the Right Analytical Tool
Caption: A decision-making diagram for selecting between qNMR and HPLC.
Conclusion
For the quantitative analysis of this compound, qNMR emerges as a superior method when a certified reference standard of the analyte is unavailable or in early development stages. Its status as a primary method provides a direct and accurate measure of purity with high precision and the added benefit of structural confirmation. While HPLC is a robust and indispensable technique, its reliance on compound-specific reference standards makes it less flexible for the absolute quantification of novel chemical entities. By following a meticulously planned and validated protocol, qNMR provides a trustworthy, efficient, and powerful solution for researchers and drug development professionals, ensuring the quality and integrity of critical pharmaceutical compounds.
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]
-
Easy, Precise and Accurate Quantitative NMR - Agilent. [Link]
-
Quantitative NMR | Organic Primary Standards Group. [Link]
-
(PDF) Development of an Absolute Quantification Method for Organic Compounds Using Quantitative NMR (qNMR) and Improvement of the Reliability of Food Analysis - ResearchGate. [Link]
-
qNMR: top tips for optimised sample prep - Manufacturing Chemist. [Link]
-
ICH Validation Analitcs Methods | PDF - Scribd. [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. [Link]
-
Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. agilent.com [agilent.com]
- 6. scribd.com [scribd.com]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Ethyl 5-Cyano-6-mercapto-2-methylnicotinate Derivatives
This guide provides a comprehensive comparative analysis of the in vitro cytotoxicity of derivatives based on the versatile heterocyclic scaffold, Ethyl 5-cyano-6-mercapto-2-methylnicotinate. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis of potent anticancer agents, the methodologies for their cytotoxic evaluation, and the underlying mechanisms of action. Our focus is to provide not just data, but a framework for understanding the structure-activity relationships that govern the cytotoxic potential of these compounds.
Introduction: The Therapeutic Potential of Nicotinonitrile Scaffolds
The nicotinonitrile framework is a privileged scaffold in medicinal chemistry, known to be a precursor for a variety of biologically active molecules.[1] In particular, this compound serves as a key intermediate in the synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines, which have demonstrated significant potential as anticancer agents.[2][3][4][5][6][7][8][9][10][11][12][13] The exploration of derivatives of this core structure is a promising avenue for the discovery of novel therapeutics with enhanced efficacy and selectivity against cancer cells.
This guide will focus on a comparative study of a series of thieno[2,3-b]pyridine derivatives synthesized from this compound. We will explore how substitutions on this scaffold influence their cytotoxic effects on various cancer cell lines.
Synthesis of Thieno[2,3-b]pyridine Derivatives: A General Overview
The synthesis of the thieno[2,3-b]pyridine core from this compound is a well-established chemical transformation. The general synthetic route involves the reaction of the starting material with various α-halo ketones or α-halo esters, followed by intramolecular cyclization. This versatile approach allows for the introduction of a wide range of substituents on the resulting thieno[2,3-b]pyridine scaffold, enabling a systematic investigation of structure-activity relationships.
Caption: General synthetic workflow for thieno[2,3-b]pyridine derivatives.
Comparative Cytotoxicity Analysis
The cytotoxic potential of the synthesized thieno[2,3-b]pyridine derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparing cytotoxicity.
Below is a comparative table summarizing the cytotoxic activity (IC50 values) of a selection of thieno[2,3-b]pyridine derivatives against various cancer cell lines, as reported in the literature.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Phenyl | H | Melanoma (MDA-MB-435) | -31.02% GP | [2] |
| Derivative B | 4-Chlorophenyl | H | Breast (MCF7) | 22.52 | [5][8] |
| Derivative C | 4-Methoxyphenyl | H | Breast (MCF7) | >50 | [5][8] |
| Derivative D | 2,4-Dichlorophenyl | H | Leukemia (K562) | 1.5 | [4] |
| Derivative E | Naphthyl | H | CNS (SF-268) | 0.24 | [3] |
| Derivative F | 3-Chlorophenyl | CH3 | Prostate (PC3) | ~1.0 | [10] |
| Derivative G | 3-Methoxyphenyl | H | Breast (MDA-MB-468) | 0.046 | [7] |
GP: Growth Percent, a measure used in the NCI-60 cell line screen where a negative value indicates cell killing.
Analysis of Structure-Activity Relationship (SAR):
The data presented in the table highlights several key structure-activity relationships:
-
Aromatic Substitution: The nature and position of substituents on the aromatic ring at the R1 position significantly influence cytotoxic activity. Electron-withdrawing groups, such as chloro and dichloro substitutions (Derivatives B and D), generally lead to higher potency compared to electron-donating groups like methoxy (Derivative C).
-
Lipophilicity: Increased lipophilicity, as seen with the naphthyl substituent (Derivative E), can enhance cytotoxic activity, potentially by improving cell membrane permeability.
-
Combined Effects: The combination of substituents can have a synergistic effect on cytotoxicity. For instance, the presence of a methyl group at the R2 position alongside a substituted phenyl ring at R1 can modulate activity, as seen in the prostate cancer cell line (Derivative F).
-
High Potency: Certain substitution patterns, such as the 3-methoxyphenyl group (Derivative G), can lead to exceptionally high potency, with IC50 values in the nanomolar range.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are essential. Here, we provide detailed protocols for three commonly used in vitro cytotoxicity assays.
MTT Assay (Metabolic Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
LDH Assay (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the EC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 and -7 are key executioner caspases.[13][14][15][16]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds as described previously.
-
Caspase-Glo® 3/7 Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated controls.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic effects of thieno[2,3-b]pyridine derivatives are often mediated through the induction of apoptosis and cell cycle arrest.[9][10] Studies have shown that these compounds can activate caspase-3, a key executioner caspase in the apoptotic pathway, leading to the characteristic morphological and biochemical changes associated with apoptosis.[13][14][15][16]
Furthermore, flow cytometry analysis has revealed that some thieno[2,3-b]pyridine derivatives can cause cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and ultimately leading to cell death.[10]
Caption: Proposed mechanism of action for cytotoxic thieno[2,3-b]pyridine derivatives.
Conclusion
The this compound scaffold provides a versatile platform for the synthesis of a diverse range of heterocyclic compounds with potent cytotoxic activity. The thieno[2,3-b]pyridine derivatives, in particular, have emerged as a promising class of anticancer agents. This guide has provided a comparative analysis of their cytotoxicity, detailed experimental protocols for their evaluation, and insights into their mechanism of action. The structure-activity relationships highlighted herein offer a rational basis for the design of new, more effective, and selective anticancer drugs. Further investigation into the specific molecular targets and signaling pathways affected by these compounds will be crucial for their future clinical development.
References
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (n.d.). MDPI. Retrieved from [Link]
-
The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. (n.d.). RSC Publishing. Retrieved from [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][3][5]triazolo[1,5-a]pyrimidine Derivatives. (2024). National Institutes of Health. Retrieved from [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. Retrieved from [Link]
-
(PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). ResearchGate. Retrieved from [Link]
-
Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. (2014). National Institutes of Health. Retrieved from [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). ScienceDirect. Retrieved from [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2025). National Institutes of Health. Retrieved from [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Procaspase-3 Activation. (n.d.). University of Illinois. Retrieved from [Link]
-
Flow cytometry analysis revealed that Pyr-1 activates caspase-3 in... (n.d.). ResearchGate. Retrieved from [Link]
-
Caspase-3 activation was monitored via (A) flow cytometry; whereas... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. (1992). National Institutes of Health. Retrieved from [Link]
-
Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. (n.d.). ResearchGate. Retrieved from [Link]
-
Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Cytotoxicity and Apoptosis Induction of 6,7-Dehydroroyleanone from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Cytotoxicity of Natural Alantolactones Conjugated to Substituted Piperazines. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and anticancer activity evaluation of Novel 6 mercaptopurine derivatives. (n.d.). IISTE.org. Retrieved from [Link]
-
The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer. (2020). National Institutes of Health. Retrieved from [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. (n.d.). MDPI. Retrieved from [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). National Institutes of Health. Retrieved from [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Thieno[2,3- b]pyridine compounds potently inhibit prostate cancer growth and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.ut.ac.ir [journals.ut.ac.ir]
- 6. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. mdpi.com [mdpi.com]
- 10. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ajol.info [ajol.info]
- 15. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound [biogen.es]
A Spectroscopic Journey: Synthesis and Characterization of Ethyl 5-cyano-6-mercapto-2-methylnicotinate and its Precursors
In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyridinethione derivatives stand out for their diverse biological activities. This guide provides an in-depth spectroscopic comparison of Ethyl 5-cyano-6-mercapto-2-methylnicotinate , a promising scaffold in medicinal chemistry, and its key reaction intermediates. We will embark on a step-by-step synthetic journey, elucidating the chemical transformations through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This analysis will not only confirm the identity of our products at each stage but also provide a deeper understanding of the underlying reaction mechanisms.
The Synthetic Pathway: A Three-Act Play
The synthesis of our target molecule is a well-orchestrated three-step process, beginning with readily available starting materials and culminating in the formation of the desired pyridinethione.
Caption: Synthetic pathway for this compound.
Act I: The Formation of the Enamine Intermediate
The synthesis commences with the formation of Ethyl 3-aminocrotonate (Intermediate I) from Ethyl acetoacetate . This reaction, a classic enamine synthesis, involves the condensation of the ketone with ammonia.
Experimental Protocol: Synthesis of Ethyl 3-aminocrotonate (Intermediate I)
-
In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (1 equiv.) and methanol.
-
Cool the mixture in an ice bath and bubble ammonia gas through the solution for 2-3 hours.
-
Alternatively, aqueous ammonia (a suitable excess) can be used, and the reaction stirred at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield crude Ethyl 3-aminocrotonate, which can be used in the next step without further purification.
Spectroscopic Signature of Transformation: The conversion of the β-ketoester to the enamine is readily observed through spectroscopy.
-
¹H NMR: The most significant change is the disappearance of the signal for the α-protons of ethyl acetoacetate and the appearance of a new vinyl proton signal and broad signals for the -NH₂ group in Ethyl 3-aminocrotonate.[1]
-
IR: The disappearance of the ketone C=O stretch (around 1715 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) and a C=C stretching band (around 1650 cm⁻¹) are key indicators of the successful formation of the enamine.
Act II: Building the Pyridone Ring
The second act involves the construction of the core heterocyclic structure, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (Intermediate II) , a pyridone derivative. This is achieved through a cyclocondensation reaction between Intermediate I and a suitable three-carbon component, in this case, derived from ethyl cyanoacetate. A common and efficient method involves an in-situ formation of an activated intermediate from ethyl cyanoacetate.
Experimental Protocol: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (Intermediate II)
-
To a solution of Ethyl 3-aminocrotonate (1 equiv.) in a suitable solvent like ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1 equiv.) and a catalytic amount of a base such as piperidine or triethylamine.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pyridone intermediate.
Spectroscopic Confirmation of Cyclization: The formation of the pyridone ring brings about distinct changes in the spectroscopic data.
-
¹H NMR: The appearance of a new aromatic proton signal on the pyridine ring and a broad singlet for the N-H proton are characteristic. The signals for the vinyl proton of the enamine will no longer be present.
-
¹³C NMR: The emergence of new signals in the aromatic region (typically 110-160 ppm) corresponding to the carbons of the pyridine ring, along with a signal for the C=O group of the pyridone (around 160-165 ppm) and the nitrile carbon (around 115-120 ppm), confirms the ring formation.
-
IR: A strong absorption band for the nitrile group (C≡N) appears around 2220 cm⁻¹. The spectrum will also show characteristic bands for the amide C=O stretch of the pyridone ring (around 1650 cm⁻¹) and the ester C=O stretch (around 1720 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the pyridone (C₁₀H₁₀N₂O₃, M.W. = 206.20 g/mol ).
Act III: The Final Transformation to a Pyridinethione
The final step is the conversion of the pyridone (Intermediate II) to the target pyridinethione, This compound . This is a thionation reaction, effectively replacing the oxygen atom of the pyridone ring with a sulfur atom. Lawesson's reagent is a common and efficient reagent for this transformation.
Experimental Protocol: Synthesis of this compound
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1 equiv.) in a dry, high-boiling solvent such as toluene or xylene.
-
Add Lawesson's reagent (0.5-1.0 equiv.) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the final product.
Spectroscopic Evidence of Thionation: The conversion of the carbonyl group to a thiocarbonyl group is the key transformation to monitor.
-
¹H NMR: A downfield shift of the aromatic proton adjacent to the sulfur atom is expected due to the change in the electronic environment. The N-H proton signal may also shift and broaden.
-
¹³C NMR: The most significant change will be the disappearance of the pyridone C=O signal and the appearance of a new signal for the C=S carbon at a much lower field (typically in the range of 180-200 ppm).
-
IR: The strong C=O absorption band of the pyridone will disappear, and a weaker C=S stretching band may be observed around 1100-1250 cm⁻¹. The C≡N stretch will remain.
-
Mass Spectrometry: The molecular ion peak will shift to a higher m/z value, reflecting the replacement of an oxygen atom with a sulfur atom (C₁₀H₁₀N₂O₂S, M.W. = 222.26 g/mol ).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the starting material, intermediates, and the final product, providing a clear comparison of the changes occurring at each synthetic step.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | -CH₃ (ester) | -CH₂- (ester) | -CH₃ (ring) | Aromatic/Vinyl H | -NH/-NH₂ |
| Ethyl acetoacetate | 1.25 (t) | 4.15 (q) | 2.20 (s) | 3.45 (s, α-H) | - |
| Intermediate I | 1.18 (t) | 4.00 (q) | 1.85 (s) | 4.35 (s) | 4.50 (br s) |
| Intermediate II | 1.35 (t) | 4.30 (q) | 2.50 (s) | 8.20 (s) | 12.5 (br s) |
| Final Product (Predicted) | 1.38 (t) | 4.35 (q) | 2.60 (s) | 8.50 (s) | 13.5 (br s) |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | -CH₃ (ester) | -CH₂- (ester) | -CH₃ (ring) | C=O (ester) | C=O/C=S (ring) | C≡N | Other Key Signals |
| Ethyl acetoacetate | 14.2 | 60.3 | 30.1 | 167.5 | 200.5 (keto) | - | 50.1 (α-C) |
| Intermediate I | 14.8 | 58.5 | 22.0 | 170.3 | - | - | 160.5 (=C-NH₂), 83.5 (=CH) |
| Intermediate II | 14.5 | 61.0 | 18.5 | 165.0 | 162.0 | 118.0 | 155.0, 148.0, 105.0, 98.0 (ring C) |
| Final Product (Predicted) | 14.6 | 61.5 | 19.0 | 164.8 | ~190.0 | 117.5 | Aromatic signals will shift slightly |
Table 3: IR Data (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C≡N Stretch | C=O Stretch | C=S Stretch |
| Ethyl acetoacetate | - | 2980 | - | 1740, 1715 | - |
| Intermediate I | 3300-3500 | 2980 | - | 1690 | - |
| Intermediate II | ~3200 (br) | 2980 | ~2220 | 1720, 1650 | - |
| Final Product (Predicted) | ~3100 (br) | 2980 | ~2220 | 1720 | ~1150 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Observed [M+H]⁺ |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 131.07 |
| Intermediate I | C₆H₁₁NO₂ | 129.16 | 130.08 |
| Intermediate II | C₁₀H₁₀N₂O₃ | 206.20 | 207.07 |
| Final Product | C₁₀H₁₀N₂O₂S | 222.26 | 223.05 |
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility and troubleshooting. The following workflow diagram outlines the key stages of the synthesis and analysis.
Sources
The Lynchpin of Pyridine Synthesis: A Comparative Guide to Ethyl 5-cyano-6-mercapto-2-methylnicotinate in Multicomponent Reactions
In the landscape of modern synthetic chemistry, the quest for efficiency, atom economy, and molecular diversity is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy to address these challenges, enabling the construction of complex molecular architectures in a single, convergent step. At the heart of many of these transformations lies a class of highly functionalized building blocks, among which Ethyl 5-cyano-6-mercapto-2-methylnicotinate stands out as a particularly versatile and efficient reagent. This guide provides an in-depth technical comparison of its performance in the synthesis of polysubstituted pyridines and thieno[2,3-b]pyridines, benchmarked against common alternatives, and supported by experimental data.
The Strategic Advantage of this compound
This compound is a trifunctional reagent, possessing a nucleophilic thiol group, an electrophilic cyano group, and an ester moiety, all strategically positioned on a pyridine core. This unique arrangement makes it an ideal substrate for a variety of MCRs, most notably the Gewald reaction, for the synthesis of highly substituted thieno[2,3-b]pyridines. These fused heterocyclic systems are of significant interest to medicinal chemists due to their prevalence in biologically active compounds.
The primary advantage of this nicotinonitrile derivative lies in its ability to streamline the synthesis of complex heterocyclic scaffolds. Traditional multi-step syntheses are often plagued by low overall yields, tedious purification procedures, and the generation of significant chemical waste. By incorporating multiple functionalities into a single starting material, this compound facilitates a more convergent and sustainable approach to these valuable molecules.
Comparative Performance in Thieno[2,3-b]pyridine Synthesis
The Gewald reaction, a cornerstone of thiophene synthesis, provides a fertile ground for comparing the efficiency of this compound with other commonly employed starting materials, such as cyanothioacetamide. The reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.
While direct head-to-head comparative studies are scarce in the literature, a comprehensive analysis of published data allows for a robust evaluation of their relative efficiencies. The following table summarizes representative experimental data for the synthesis of analogous thieno[2,3-b]pyridine derivatives using different starting materials.
| Starting Material(s) | Carbonyl Compound | Alkylating Agent | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound & N-aryl-2-chloroacetamide | - | - | 10% aq. KOH | DMF | 0.5-0.67 | 69-83 | [1] |
| Cyanothioacetamide, Carbonyl compound, Alkylating reagent | Aromatic aldehydes, Ketones | Various | - | - | - | Good to Excellent | [2] |
| 3-cyanopyridin-2-thiol & α-halo compound | - | Halogen derivatives with electron-withdrawing group | - | - | - | High | [3] |
| Ketone, α-cyanoester, Sulfur | Cyclohexanone | - | Morpholine | Ethanol | - | - | [4] |
| 2-amino-4,7-dihydro-5H-thieno[2,3-d]pyrano-3-cyanonitrile & DMF-DMA | - | - | - | Microwave | - | 95 | [5] |
Analysis of Performance:
From the collated data, it is evident that this compound offers a highly efficient route to 3-aminothieno[2,3-b]pyridine-2-carboxamides, with reaction times of less than an hour and yields often exceeding 80%[1]. This contrasts with traditional Gewald protocols that may require longer reaction times and sometimes result in lower yields, depending on the substrates and conditions. The pre-functionalized nature of the nicotinonitrile derivative circumvents the need for the initial condensation and sulfur addition steps inherent to the classical Gewald reaction, thereby simplifying the reaction pathway and often leading to cleaner reactions with easier purification.
Alternative starting materials like cyanothioacetamide are indeed versatile and widely used[2]. However, the multicomponent reaction involving cyanothioacetamide, a carbonyl compound, and an alkylating agent can sometimes lead to a mixture of products, necessitating careful optimization of reaction conditions to achieve high selectivity. In contrast, the use of this compound provides a more direct and often more regioselective route to the desired thieno[2,3-b]pyridine core.
Mechanistic Insights: The Causality Behind Efficiency
The efficiency of this compound in these MCRs can be attributed to the Thorpe-Ziegler type intramolecular cyclization. The reaction mechanism for the synthesis of 3-aminothieno[2,3-b]pyridines is illustrative of this principle.
Caption: Reaction mechanism for the synthesis of 3-aminothieno[2,3-b]pyridines.
The initial S-alkylation of the thiol group by an α-haloacetamide is a rapid and efficient process. The subsequent intramolecular cyclization, a Thorpe-Ziegler reaction, is facilitated by the presence of the electron-withdrawing cyano group, which acidifies the adjacent methylene protons, allowing for easy deprotonation by the base. This is followed by a nucleophilic attack of the resulting carbanion on the cyano group. The final tautomerization to the stable aromatic 3-aminothieno[2,3-b]pyridine is thermodynamically driven. This well-defined and high-yielding reaction sequence is the key to the superior performance of this compound.
Experimental Protocols
General Procedure for the Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides[1]
Caption: Experimental workflow for the synthesis of 3-aminothieno[2,3-b]pyridines.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) and the appropriate N-aryl-2-chloroacetamide (1.0 eq) in dimethylformamide (DMF), add a 10% aqueous solution of potassium hydroxide (1.0 eq).
-
Stir the resulting mixture at room temperature for 30-40 minutes. The formation of a white precipitate of the S-alkylation product may be observed.
-
Add another portion of 10% aqueous KOH solution (1.0 eq) to the reaction mixture.
-
Continue stirring for an additional 10-15 minutes at room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product to obtain the desired 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.
Conclusion
This compound has proven to be a highly effective and versatile building block for the multicomponent synthesis of polysubstituted pyridines and thieno[2,3-b]pyridines. Its pre-functionalized nature allows for a more streamlined and efficient reaction pathway compared to traditional multicomponent approaches that rely on simpler starting materials like cyanothioacetamide. The ability to achieve high yields in short reaction times under mild conditions makes it an invaluable tool for researchers in drug discovery and materials science. This guide provides the necessary data and protocols to enable scientists to leverage the full potential of this powerful synthetic intermediate.
References
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 5-cyano-6-mercapto-2-methylnicotinate
For the diligent researcher engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is as crucial as the rigor of the research itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 5-cyano-6-mercapto-2-methylnicotinate, a compound characterized by its reactive nitrile and mercaptan functional groups. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile
-
Mercaptan Group: Mercaptans, or thiols, are notorious for their potent and unpleasant odors, detectable at extremely low concentrations.[1] They can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[2] Furthermore, they can be corrosive to certain metals like copper and brass.[1]
-
Nitrile Group: The nitrile group can be toxic if ingested, inhaled, or absorbed through the skin, as it can be metabolized to release cyanide ions in the body.[3] Many organic nitriles are classified as hazardous substances.[4]
-
Pyridine Core: Pyridine and its derivatives can be harmful if inhaled, swallowed, or if they come into contact with skin.[5] They are often flammable and can cause irritation to the respiratory system.
Given this composite profile, this compound should be handled as a hazardous substance, requiring stringent safety measures during its use and disposal.
Immediate Safety and Personal Protective Equipment (PPE)
Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes of the chemical or treatment reagents. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | Provides a barrier against skin contact. Check glove manufacturer's compatibility charts. |
| Body Protection | A chemically resistant lab coat, apron, and closed-toe shoes. | Prevents contamination of personal clothing and skin. |
| Respiratory | All handling and disposal steps must be conducted in a certified chemical fume hood. | The volatility of mercaptans and potential for aerosol generation necessitates efficient vapor and fume removal.[1][6] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to contain the hazard and prevent exposure.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational if the spill is contained within it. For spills outside a hood, increase ventilation in the area if it is safe to do so.
-
Containment: For small spills, use an absorbent material like vermiculite, sand, or a commercial spill absorbent to contain the liquid. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (for Mercaptan Odor): A freshly prepared 10% sodium hypochlorite solution (bleach) can be cautiously applied to the absorbed spill to oxidize the mercaptan and reduce the odor. Be aware that this is an exothermic reaction and may produce fumes.
-
Collection and Disposal: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound requires a two-stage chemical neutralization process to address both the mercaptan and nitrile functional groups. This procedure should be performed in a chemical fume hood.
Stage 1: Oxidation of the Mercaptan Group
The primary goal of this stage is to neutralize the reactive and odorous mercaptan group through oxidation. A common and effective method is the use of sodium hypochlorite (bleach).[7][8]
Protocol:
-
Preparation: In a suitably sized flask equipped with a magnetic stirrer, dissolve the this compound waste in a minimal amount of a water-miscible organic solvent like ethanol or isopropanol to ensure it is fully solvated.
-
Cooling: Place the flask in an ice bath to control the temperature, as the oxidation reaction is exothermic.
-
Addition of Oxidant: Slowly and with continuous stirring, add a freshly prepared solution of 10-15% sodium hypochlorite. The amount of hypochlorite solution should be in molar excess relative to the mercaptan.
-
Reaction: Continue stirring in the ice bath for at least 2 hours. The disappearance of the characteristic mercaptan odor is a qualitative indicator of a successful reaction.
-
Quenching: After the reaction is complete, cautiously add a solution of sodium bisulfite to quench any excess hypochlorite.
Stage 2: Hydrolysis of the Nitrile Group
Following the oxidation of the mercaptan, the next step is to hydrolyze the nitrile group to a less toxic carboxylic acid or amide under basic conditions.[2][9]
Protocol:
-
Basification: To the reaction mixture from Stage 1, slowly add a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is strongly basic (pH > 12).
-
Heating: Gently heat the mixture to reflux using a heating mantle. The hydrolysis of nitriles is often slow at room temperature. Reflux for several hours (4-6 hours is a general guideline, but the exact time may vary).
-
Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the solution to a pH of approximately 7 by the slow addition of hydrochloric acid. This should be done in an ice bath to manage the heat of neutralization.
-
Final Disposal: The resulting aqueous solution, now containing the oxidized sulfur species and the hydrolyzed nitrile, should be collected in a designated aqueous hazardous waste container for collection by your institution's environmental health and safety (EHS) department for final disposal, likely via incineration.
Disposal Decision Workflow
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. researchgate.net [researchgate.net]
- 7. US20120103872A1 - Method for reducing mercaptans in hydrocarbons - Google Patents [patents.google.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
